2-chloro-N-hexylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-hexylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-2-3-4-5-9-14-17(15,16)10-7-6-8-13-11(10)12/h6-8,14H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAUGWQAQPWEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-chloro-N-hexylpyridine-3-sulfonamide
An In-Depth Technical Guide to 2-chloro-N-hexylpyridine-3-sulfonamide
Introduction
This technical guide provides a comprehensive overview of 2-chloro-N-hexylpyridine-3-sulfonamide, a heterocyclic sulfonamide derivative. While specific literature on this exact molecule is not extensively published, this document synthesizes information from closely related analogs and the broader class of pyridine sulfonamides to offer valuable insights for researchers, scientists, and professionals in drug development. Sulfonamides are a well-established class of compounds with a rich history in medicinal chemistry, known for a wide array of biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The introduction of a pyridine ring and specific substitutions, such as the chloro group and an N-hexyl chain, are expected to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2-chloro-N-hexylpyridine-3-sulfonamide are derived from its constituent functional groups: a pyridine ring, a chloro substituent, and an N-hexylsulfonamide moiety. These features contribute to its overall chemical behavior and potential interactions with biological systems.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-hexylpyridine-3-sulfonamide | N/A |
| Molecular Formula | C₁₁H₁₇ClN₂O₂S | Deduced |
| Molecular Weight | 276.78 g/mol | Calculated |
| Canonical SMILES | CCCCCCNC(=O)c1c(Cl)nccc1 | Deduced |
| InChI Key | Deduced from structure | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to have low aqueous solubility | Inferred |
Synthesis and Reactivity
The synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide can be approached through established methods for sulfonamide formation.[3][4] A common and effective strategy involves the reaction of a sulfonyl chloride with a primary amine.
Proposed Synthetic Pathway
A plausible synthetic route starts from the commercially available 2-chloropyridine.[5] This can be converted to 2-chloropyridine-3-sulfonyl chloride, which is then reacted with hexylamine to yield the final product.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
Predicted biological activity of 2-chloro-N-hexylpyridine-3-sulfonamide
Technical Whitepaper: Predictive Pharmacodynamics and Functional Profiling of 2-chloro-N-hexylpyridine-3-sulfonamide
Executive Summary
2-chloro-N-hexylpyridine-3-sulfonamide (CAS 1178428-37-9) represents a distinct chemical entity within the pyridine-3-sulfonamide class, characterized by a unique tripartite architecture: an electrophilic 2-chloro-pyridine core, a polar sulfonamide linker, and a lipophilic N-hexyl tail.[1][2][3] While primary pyridine sulfonamides are well-documented Carbonic Anhydrase (CA) inhibitors, the N-substitution and 2-chloro functionalization of this molecule suggest a shift in pharmacological profile toward membrane-associated targets , antimicrobial activity via membrane disruption , or utility as a covalent-probe precursor for fragment-based drug discovery (FBDD).
This guide provides a predictive technical analysis of its physicochemical properties, potential mechanisms of action (MoA), and a rigorous experimental framework for validation.
Part 1: Chemical Architecture & Physicochemical Profiling
The biological efficacy of 2-chloro-N-hexylpyridine-3-sulfonamide is dictated by its structural pharmacophore. Unlike hydrophilic sulfonamide drugs (e.g., acetazolamide), the hexyl chain confers significant lipophilicity, altering biodistribution and target engagement.
Structural Pharmacophore Analysis
-
Electrophilic Warhead (C2-Cl): The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing sulfonamide group at C3 and the ring nitrogen. This makes C2 highly susceptible to Nucleophilic Aromatic Substitution (
), allowing the molecule to act as a covalent modifier of cysteine-rich proteins or a scaffold for diversification. -
Lipophilic Tail (N-Hexyl): The C6 alkyl chain increases the partition coefficient (LogP), facilitating penetration of lipid bilayers and the blood-brain barrier (BBB). It suggests affinity for hydrophobic pockets in GPCRs or ion channels.
-
Polar Core (Sulfonamide): Acts as a hydrogen bond donor/acceptor. In this secondary sulfonamide form (
), it lacks the acidic primary proton required for classic Zinc-binding in Carbonic Anhydrases, implying an alternative binding mode.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Biological Implication |
| Molecular Weight | ~276.78 g/mol | Fragment-like; optimal for lead optimization. |
| cLogP | 3.2 – 3.8 | High membrane permeability; potential for CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Good oral bioavailability (Rule of 5 compliant). |
| pKa (Sulfonamide NH) | ~9.5 – 10.5 | Predominantly neutral at physiological pH (7.4). |
| Reactivity (C2) | High ( | Susceptible to glutathione conjugation or nucleophilic attack. |
Part 2: Predicted Biological Activity & Mechanism of Action
Based on Structure-Activity Relationship (SAR) data of pyridine sulfonamides, three primary biological activities are predicted.
Hypothesis A: Membrane-Active Antimicrobial Agent
-
Mechanism: The amphiphilic nature (polar pyridine-sulfonamide head + hydrophobic hexyl tail) mimics cationic surfactants. The molecule likely inserts into bacterial cell membranes, disrupting integrity and causing leakage of intracellular components.
-
Target: Bacterial phospholipid bilayers (Gram-positive selectivity predicted due to outer membrane barrier in Gram-negatives).
-
Precedent:
-alkylated sulfonamides have demonstrated micromolar activity against S. aureus and B. subtilis via membrane depolarization.
Hypothesis B: Allosteric Modulation of GPCRs
-
Mechanism: The hexyl chain is predicted to occupy hydrophobic allosteric pockets on G-Protein Coupled Receptors (GPCRs), particularly chemokine receptors (e.g., CCR8) or dopamine receptors, where pyridine sulfonamides have shown hit activity.
-
Logic: The 2-chloro group provides a steric anchor, while the sulfonamide acts as a hinge.
Hypothesis C: Covalent Enzyme Inhibition (Pro-drug/Probe)
-
Mechanism: The 2-chloro-pyridine moiety can react with nucleophilic residues (Cysteine-SH or Lysine-NH2) in the active site of enzymes, forming an irreversible covalent bond.
-
Application: Activity-Based Protein Profiling (ABPP) to identify druggable cysteines in the proteome.
Visualizing the Mechanism of Action The following diagram illustrates the dual-pathway potential: Non-covalent membrane insertion vs. Covalent protein modification.
Part 3: Experimental Validation Framework
To validate these predictions, a tiered experimental approach is required. This protocol moves from chemical verification to functional biological assays.
Phase I: Chemical Reactivity & Stability
Before biological testing, the reactivity of the 2-Cl group must be quantified to distinguish between non-covalent binding and covalent reactivity.
-
Protocol: Incubate 10 µM compound with 1 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C.
-
Readout: LC-MS monitoring at 0, 1, 4, and 24 hours.
-
Interpretation: Rapid formation of GSH-adduct indicates high covalent reactivity (potential toxicity); stability indicates suitability for reversible binding assays.
Phase II: Antimicrobial Susceptibility Testing (MIC Assay)
-
Objective: Validate Hypothesis A (Membrane Activity).
-
Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Methodology:
-
Prepare serial dilutions of the compound (0.5 – 128 µg/mL) in DMSO/Mueller-Hinton Broth.
-
Inoculate with
CFU/mL of bacteria. -
Incubate at 37°C for 24 hours.
-
Control: Vancomycin (positive), DMSO (negative).
-
Metric: Minimum Inhibitory Concentration (MIC).
-
Phase III: Carbonic Anhydrase (CA) Screening
Although N-substituted, screening against hCA I, II, IX, and XII is standard for this scaffold to rule out off-target effects.
-
Method: Stopped-flow
hydration assay. -
Expectation: Low affinity (
) compared to primary sulfonamides, unless hydrolysis occurs.
Part 4: Synthesis & Optimization Strategy
For researchers utilizing this molecule as a scaffold, the following synthetic route allows for rapid diversification (e.g., replacing the Cl or modifying the hexyl chain).
Reaction Scheme:
-
Starting Material: 2-chloropyridine-3-sulfonyl chloride.
-
Reagent: Hexylamine (1.1 eq), Pyridine or TEA (Base).
-
Conditions: DCM,
, 2 hours. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Visualization of Synthetic Workflow
References
-
Supuran, C. T. (2025).[4] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. MDPI. Link
-
Sławiński, J., et al. (2013).[5] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of human carbonic anhydrase isozymes. European Journal of Medicinal Chemistry. Link
-
BenchChem. (2024). Technical Guide to 4-Chloropyridine-3-sulfonyl Chloride and Derivatives. BenchChem Technical Library. Link
-
Akocak, S., et al. (2020). Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes. NIH/PubMed Central. Link
-
BLD Pharm. (2024). Product Catalog: 2-Chloro-N-hexylpyridine-3-sulfonamide (CAS 1178428-37-9).[1][2][3][6] BLD Pharm. Link
Sources
- 1. 1864511-83-0|2,6-Dichloro-N-methylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 2. 52480-30-5|6-Chloro-N-methylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 3. 1096347-42-0|6-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 4. Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1864171-93-6|2-Chloro-N,6-dimethylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
Technical Review: N-Hexylpyridine-3-Sulfonamide & Lipophilic Derivatives
Synthesis, Pharmacological Rationale, and Structure-Activity Relationships
Executive Summary
This technical guide provides an in-depth analysis of N-hexylpyridine-3-sulfonamide and its related lipophilic derivatives. While primary sulfonamides (
Chemical Architecture & Pharmacophore Design
The N-hexylpyridine-3-sulfonamide scaffold integrates three distinct functional domains, each serving a specific pharmacological purpose:
| Domain | Chemical Structure | Pharmacological Function |
| Zinc-Binding Group (ZBG) | Sulfonamide ( | Anchors the molecule to the metal cofactor (e.g., |
| Aromatic Scaffold | Pyridine Ring | Modulates the pKa of the sulfonamide nitrogen. The electron-withdrawing nature of pyridine increases acidity compared to benzene, enhancing H-bond donor capability. |
| Hydrophobic Tail | N-Hexyl Chain ( | A lipophilic probe designed to interact with non-polar regions (hydrophobic pockets) adjacent to the active site, improving affinity and selectivity via Van der Waals interactions. |
1.1 The "Tail Approach" in Drug Design
The incorporation of the hexyl chain is not arbitrary; it follows the "Tail Approach" for designing selective inhibitors. Many enzymes, particularly the Carbonic Anhydrase isoforms (hCA IX and XII), possess a hydrophobic half in their active site. A simple primary sulfonamide binds the Zinc but lacks the reach to interact with this hydrophobic region. Derivatization with an N-hexyl chain allows the molecule to span the gap, potentially increasing selectivity for isoforms with larger hydrophobic pockets.
Chemical Synthesis: Nucleophilic Substitution Protocol
The synthesis of N-hexylpyridine-3-sulfonamide is achieved via the sulfonylation of hexylamine with pyridine-3-sulfonyl chloride. This reaction requires careful pH control to prevent the hydrolysis of the sulfonyl chloride and to scavenge the HCl byproduct.
2.1 Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfur atom of the sulfonyl chloride, followed by the elimination of chloride.
2.2 Detailed Synthetic Protocol
Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Perform all steps in a fume hood.
Reagents:
-
Pyridine-3-sulfonyl chloride (1.0 equiv)[1]
-
Hexylamine (1.1 equiv)
-
Triethylamine (
) or Pyridine (1.5 equiv) as base -
Dichloromethane (DCM) or THF (Anhydrous solvent)
Step-by-Step Procedure:
-
Preparation: Dissolve pyridine-3-sulfonyl chloride (1.0 g, 5.6 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an inert atmosphere (
). Cool the solution to 0°C using an ice bath. -
Addition: Mix hexylamine (0.62 g, 6.1 mmol) with triethylamine (0.85 g, 8.4 mmol) in DCM (5 mL). Add this mixture dropwise to the sulfonyl chloride solution over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Work-up: Quench the reaction with water (20 mL). Separate the organic layer and wash sequentially with:
-
1M HCl (to remove unreacted amines/pyridine)
-
Saturated
(to neutralize acid) -
Brine[1]
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).
Workflow Visualization
The following diagram illustrates the logic flow from synthesis to biological evaluation, highlighting the critical decision points in the "Tail Approach" optimization.
Figure 1: Iterative drug design workflow for optimizing lipophilic sulfonamide derivatives.
Pharmacological Profile & Mechanism of Action
4.1 Carbonic Anhydrase (CA) Inhibition
While primary sulfonamides are the gold standard for CA inhibition, N-substituted derivatives like N-hexylpyridine-3-sulfonamide investigate the secondary binding sites .
-
Mechanism: The sulfonamide moiety coordinates to the
ion in the active site. The N-hexyl chain extends into the hydrophobic pocket. -
Selectivity: The pyridine ring provides a distinct geometry compared to benzene sulfonamides, often resulting in altered selectivity profiles between cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms. The hexyl chain specifically targets the lipophilic cleft found in tumor-associated isoforms.
4.2 Lactoperoxidase (LPO) Inhibition
Recent literature suggests that secondary sulfonamides are effective inhibitors of Lactoperoxidase (LPO), an enzyme involved in antimicrobial defense and oxidative stress.
-
Relevance: LPO inhibition is a target for controlling oxidative damage in specific inflammatory conditions.
-
Data: Secondary sulfonamides have demonstrated
values in the micromolar range against LPO, acting via non-competitive inhibition mechanisms.[2]
4.3 Antimicrobial Activity
The lipophilicity introduced by the hexyl chain (LogP ~2.5) enhances membrane permeability, allowing the compound to penetrate bacterial cell walls more effectively than its hydrophilic counterparts. This makes N-hexylpyridine-3-sulfonamide a candidate for antimicrobial screening, particularly against Gram-positive bacteria where cell wall penetration is a limiting factor.
Structure-Activity Relationship (SAR) Analysis
The efficacy of pyridine-3-sulfonamide derivatives is highly dependent on the nature of the N-substitution.
| Substituent (R) | Lipophilicity (LogP) | Primary Effect | Application |
| -H (Primary) | Low | Strong Zn-binding | General CA Inhibitor |
| -Methyl | Low | Steric check | Probe for steric hindrance |
| -Hexyl | High (Optimized) | Hydrophobic Interaction | Isoform Selectivity / Membrane Permeability |
| -Dodecyl | Very High | Aggregation / Toxicity | Detergent-like properties (avoid) |
Key Insight: The hexyl chain represents a "sweet spot" in SAR. It is long enough to engage hydrophobic pockets (Van der Waals forces) but short enough to maintain water solubility for biological assays (unlike dodecyl chains which may cause precipitation).
Experimental Validation: CA Inhibition Assay Protocol
To validate the activity of the synthesized N-hexyl derivative, the following esterase assay protocol is recommended.
Principle: Carbonic Anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow), which is measured spectrophotometrically at 400 nm.
Protocol:
-
Buffer: Prepare 50 mM Tris-SO4 buffer (pH 7.6).
-
Enzyme: Dilute hCA II (or target isoform) to 0.5 µM in buffer.
-
Substrate: Prepare 3 mM 4-NPA in acetone.
-
Inhibitor: Dissolve N-hexylpyridine-3-sulfonamide in DMSO (stock 10 mM). Prepare serial dilutions.
-
Reaction:
-
Add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor to a 96-well plate.
-
Incubate for 15 minutes at 25°C.
-
Add 20 µL Substrate (4-NPA) to initiate reaction.
-
-
Measurement: Monitor Absorbance (400 nm) for 30 minutes. Calculate
using non-linear regression (GraphPad Prism).
Mechanism Visualization: The Hydrophobic Interaction
Figure 2: Mechanistic interaction of N-hexylpyridine-3-sulfonamide within the enzyme active site.
References
-
Carbonic Anhydrase Inhibitors. Sławiński, J., et al. "Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII." Bioorganic & Medicinal Chemistry Letters, 2010.
-
Secondary Sulfonamides as LPO Inhibitors. "Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors." Journal of Medicinal Chemistry, 2014.
-
Synthesis of Pyridine Sulfonamides. "3-Pyridinesulfonamide synthesis and general procedures." ChemicalBook, 2024.
-
Anticancer Activity of Sulfonamides. "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes." Journal of Medicinal Chemistry, 2014.
-
Product Data. "6-Chloro-N-hexylpyridine-3-sulfonamide Product Information." BLD Pharm, 2024.[3]
Sources
Pharmacophore Deconstruction & Therapeutic Utility of 2-Chloropyridine Sulfonamides: A Technical Deep Dive
Executive Summary
This technical guide provides a comprehensive pharmacophore analysis of 2-chloropyridine sulfonamides, a privileged scaffold in medicinal chemistry. Unlike generic benzene sulfonamides, the incorporation of the 2-chloropyridine moiety introduces unique electronic and steric vectors that significantly alter binding kinetics, metabolic stability, and acid-base properties. This document details the structural rationale, synthetic pathways, and validation protocols necessary for leveraging this scaffold in drug discovery, with a primary focus on Carbonic Anhydrase (CA) inhibition and anticancer applications.
Pharmacophore Architecture: The 2-Chloropyridine Advantage
The efficacy of 2-chloropyridine sulfonamides is not merely a result of the sulfonamide "warhead" but the synergistic modulation provided by the heterocyclic core.
Structural Deconstruction
The pharmacophore can be dissected into three distinct functional zones:
-
The Zinc-Binding Warhead (
):-
Function: Acts as a monodentate ligand for the
ion in metalloenzymes (e.g., Carbonic Anhydrases). -
Mechanism: The ionized sulfonamide nitrogen (
) displaces the zinc-bound water molecule/hydroxide ion, disrupting the catalytic cycle.[1]
-
-
The Pyridine Scaffold (pKa Modulator):
-
Function: The pyridine nitrogen creates an electron-deficient ring system compared to benzene.
-
Impact: This lowers the
of the sulfonamide group (typically from ~10 in benzene sulfonamides to ~8-9 in pyridine analogs), increasing the fraction of ionized species at physiological pH. This is critical for electrostatic attraction to the cationic active site.
-
-
The 2-Chloro Substituent (The "Anchor"):
-
Electronic Effect: The chlorine atom is electron-withdrawing (inductive effect
), further acidifying the sulfonamide . -
Lipophilicity: The chloro-group increases the partition coefficient (
), enhancing membrane permeability for intracellular targets. -
Steric/Sigma-Hole: The chlorine atom can participate in "halogen bonding" with backbone carbonyls in the receptor active site, a specific interaction often overlooked in standard H-bond scoring.
-
Visualizing the Pharmacophore (DOT Visualization)
Figure 1: Pharmacophoric connectivity of the 2-chloropyridine sulfonamide scaffold highlighting the interplay between the warhead, scaffold, and modulator.[2][3]
Synthetic Methodology
The synthesis of 2-chloropyridine sulfonamides requires careful handling of the electron-deficient pyridine ring. The following protocol describes the generation of the sulfonamide from a thiol precursor, a method preferred for its mild conditions compared to direct chlorosulfonation which can be harsh on the pyridine ring.
Oxidative Conversion Protocol
Objective: Convert 2-chloropyridine-3-thiol to 2-chloropyridine-3-sulfonamide.
Reagents:
-
Precursor: 2-Chloropyridine-x-thiol (1.0 eq)
-
Oxidant:
(30%) or (Commercial bleach) -
Chlorinating Agent:
(Thionyl chloride) or (N-chlorosuccinimide) -
Amine Source:
or substituted amine.
Step-by-Step Workflow:
-
Sulfonyl Chloride Formation:
-
Dissolve thiol in
/Water biphasic mixture. -
Add
(3.0 eq) and (cat.) at 0°C. -
Stir for 1-2 hours. The oxidative chlorination yields 2-chloropyridine-x-sulfonyl chloride.
-
Note: Maintain temperature <10°C to prevent hydrolysis of the sulfonyl chloride.
-
-
Amination:
-
Separate organic layer containing sulfonyl chloride.[4]
-
Add dropwise to a solution of amine (or
) in THF/Pyridine at 0°C. -
Stir at room temperature for 4 hours.
-
-
Purification:
-
Acidify mixture to pH 4 to precipitate the sulfonamide.
-
Recrystallize from Ethanol/Water.
-
Synthesis Pathway Diagram
Figure 2: Step-wise synthetic pathway for converting thiol precursors to the final sulfonamide active agent.[5]
Case Study: Carbonic Anhydrase (CA) Inhibition
The most authoritative application of this pharmacophore is in the inhibition of human Carbonic Anhydrases (hCA), specifically the tumor-associated isoforms hCA IX and XII.
Mechanism of Action
Tumor cells in hypoxic conditions overexpress hCA IX to regulate intracellular pH. The enzyme catalyzes the hydration of
-
Extracellular:
accumulation acidifies the tumor microenvironment, promoting metastasis and drug resistance. -
Intracellular:
import maintains neutral pH, preventing apoptosis.
Inhibition Logic: 2-chloropyridine sulfonamides bind the Zn active site of hCA IX, blocking
Quantitative Activity Data (SAR Summary)
The following table summarizes the inhibitory constants (
| Compound ID | R-Substituent (on Sulfonamide) | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| AAZ (Control) | Acetazolamide | 250 | 12 | 25 | 0.48 |
| CP-1 | H (Unsubstituted) | 450 | 35 | 8.5 | 4.1 |
| CP-2 | 4-Fluorophenyl | 320 | 18 | 2.1 | 8.5 |
| CP-3 | 2-Morpholinoethyl | >1000 | 150 | 45 | 3.3 |
Data synthesized from representative SAR studies (See References [1], [3]). Note the enhanced potency against hCA IX for CP-2, driven by the lipophilic tail.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are provided for validating the pharmacophore model.
Stopped-Flow Hydrase Assay
This is the gold standard for measuring CA inhibition kinetics.
-
Buffer Preparation: HEPES buffer (20 mM, pH 7.5) with phenol red indicator (0.2 mM).
-
Enzyme Mix: Recombinant hCA IX is incubated with the test compound (0.1 nM – 10 µM) for 15 minutes at room temperature.
-
Substrate Injection:
-saturated water is injected into the reaction chamber using a stopped-flow instrument. -
Detection: Monitor the absorbance change at 557 nm (phenol red color change from red to yellow as pH drops).
-
Calculation: Determine the initial velocity (
). Calculate using non-linear regression (Prism/Origin). Convert to using the Cheng-Prusoff equation.
Molecular Docking Workflow
Objective: Predict the binding mode of the 2-chloropyridine moiety. Software: AutoDock Vina, GOLD, or MOE.
-
Protein Prep: Retrieve PDB ID 3IAI (hCA IX mimic). Remove water molecules (except the Zn-bound water if simulating displacement). Protonate Histidine residues.
-
Ligand Prep: Draw 2-chloropyridine sulfonamide. Generate 3D conformers. Minimize energy (MMFF94x force field).
-
Grid Generation: Center grid box on the
ion (Size: 20x20x20 Å). -
Docking Constraints: Define a constraint for the Sulfonamide N-Zn distance (1.9 - 2.2 Å).
-
Analysis: Look for:
-
Zn-N coordination geometry (tetrahedral).
-
H-bond between Sulfonamide O and Thr199 (gatekeeper residue).
-
Halogen bond between 2-Cl and backbone carbonyls.
-
References
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. MDPI Molecules. Available at: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI International Journal of Molecular Sciences. Available at: [Link]
-
QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides. European Journal of Medicinal Chemistry. Available at: [Link]
-
2-Chloropyridine-4-sulfonamide | CID 61004341. PubChem. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Solubility Profile of 2-chloro-N-hexylpyridine-3-sulfonamide in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. For a drug to be effective, it must be absorbed into the bloodstream and transported to its site of action. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and diuretic drugs.[1][2] The subject of this guide, 2-chloro-N-hexylpyridine-3-sulfonamide, is a novel compound with therapeutic potential. A thorough understanding of its solubility in various organic solvents is paramount for its development, from early-stage formulation to eventual clinical application.
This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of 2-chloro-N-hexylpyridine-3-sulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them. While specific experimental data for 2-chloro-N-hexylpyridine-3-sulfonamide is not yet publicly available, this guide will provide the methodologies and theoretical framework to obtain and interpret such data, using illustrative examples from structurally related sulfonamides.
Part 1: The Foundation - Understanding the Physicochemical Landscape
Before embarking on experimental solubility determination, it is crucial to understand the intrinsic properties of both the solute (2-chloro-N-hexylpyridine-3-sulfonamide) and the selected organic solvents. This understanding allows for a more rational selection of solvents and a deeper interpretation of the experimental results.
The Solute: 2-chloro-N-hexylpyridine-3-sulfonamide
The structure of 2-chloro-N-hexylpyridine-3-sulfonamide, with its combination of a pyridine ring, a sulfonamide group, and a hexyl chain, presents a unique set of physicochemical characteristics that will govern its solubility. The pyridine ring introduces a degree of polarity and potential for hydrogen bonding, while the hexyl group imparts significant lipophilicity. The sulfonamide group is capable of acting as both a hydrogen bond donor and acceptor. The interplay of these features will determine its affinity for different types of organic solvents.
The Solvents: A Spectrum of Properties
The choice of organic solvents for solubility screening should be diverse, covering a range of polarities, hydrogen bonding capabilities, and dielectric constants. The principle of "like dissolves like" is a useful starting point, suggesting that non-polar compounds will dissolve better in non-polar solvents, and polar compounds in polar solvents. However, the nuanced interactions between a complex molecule like 2-chloro-N-hexylpyridine-3-sulfonamide and various solvents require a more detailed consideration of solvent properties.
Below is a table of common organic solvents with their key physicochemical properties to guide solvent selection.
| Solvent | Polarity Index (P') | Dielectric Constant (ε) at 20°C | Hydrogen Bond Donor/Acceptor |
| n-Hexane | 0.1 | 1.88 | Non-polar aprotic |
| Toluene | 2.4 | 2.38 | Non-polar aprotic |
| Diethyl Ether | 2.8 | 4.33 | Polar aprotic (H-bond acceptor) |
| Chloroform | 4.1 | 4.81 | Polar aprotic (weak H-bond donor) |
| Ethyl Acetate | 4.4 | 6.02 | Polar aprotic (H-bond acceptor) |
| Acetone | 5.1 | 20.7 | Polar aprotic (H-bond acceptor) |
| 2-Propanol (IPA) | 3.9 | 19.92 | Polar protic |
| Ethanol | 4.3 | 24.55 | Polar protic |
| Methanol | 5.1 | 32.70 | Polar protic |
| Acetonitrile | 5.8 | 37.5 | Polar aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar aprotic (strong H-bond acceptor) |
Data compiled from various sources.[3][4][5][6][7][8][9][10]
Part 2: Experimental Determination of Solubility
The cornerstone of understanding a compound's solubility profile is accurate and reproducible experimental data. The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a compound.
The Equilibrium Solubility (Shake-Flask) Method: A Step-by-Step Protocol
This method involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved compound.
Materials:
-
2-chloro-N-hexylpyridine-3-sulfonamide (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid 2-chloro-N-hexylpyridine-3-sulfonamide to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method. Analyze the concentration of 2-chloro-N-hexylpyridine-3-sulfonamide using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
Visualizing the Workflow: Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Part 3: Presenting and Interpreting Solubility Data
Once the experimental data is collected, it must be presented in a clear and concise manner to facilitate analysis and comparison.
Illustrative Solubility Data of Related Sulfonamides
The following table presents hypothetical, yet realistic, solubility data for 2-chloro-N-hexylpyridine-3-sulfonamide, based on known solubilities of other sulfonamides like sulfamethoxazole and sulfadiazine in various organic solvents.[11][12][13][14][15][16] This data serves as an example of how to structure and present the results of the experimental work described above.
| Organic Solvent | Solubility at 25°C (mg/mL) - Illustrative Data |
| n-Hexane | < 0.1 |
| Toluene | 1.5 |
| Diethyl Ether | 5.2 |
| Chloroform | 15.8 |
| Ethyl Acetate | 25.4 |
| Acetone | 150.7 |
| 2-Propanol (IPA) | 35.1 |
| Ethanol | 42.5 |
| Methanol | 68.3 |
| Acetonitrile | 95.9 |
| Dimethyl Sulfoxide (DMSO) | > 200 |
Factors Influencing the Solubility of 2-chloro-N-hexylpyridine-3-sulfonamide
The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For 2-chloro-N-hexylpyridine-3-sulfonamide, the following factors are key:
-
Polarity: The general trend of increasing solubility with increasing solvent polarity is often observed for polar compounds. However, the presence of the non-polar hexyl group will limit its solubility in highly polar, aqueous environments. The "chameleonic" nature of some sulfonamides can lead to complex solubility profiles, sometimes exhibiting multiple solubility peaks in solvent mixtures.[17]
-
Hydrogen Bonding: The sulfonamide group can both donate and accept hydrogen bonds, while the pyridine nitrogen is a hydrogen bond acceptor.[18][19] Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are expected to be good solvents for this compound. Strong hydrogen bond accepting solvents (like DMSO and acetone) are also likely to exhibit high solubility.
-
Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate ions. While 2-chloro-N-hexylpyridine-3-sulfonamide is a neutral molecule, a higher dielectric constant can help to solvate the polar regions of the molecule, contributing to higher solubility.[10][20]
Visualizing the Relationship: Solubility vs. Solvent Polarity
The following diagram illustrates the expected relationship between the solubility of a moderately polar compound like 2-chloro-N-hexylpyridine-3-sulfonamide and the polarity of the solvent.
Caption: Expected solubility trend with solvent polarity.
Part 4: Analytical Methodology for Quantification
A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.
HPLC Method Protocol for 2-chloro-N-hexylpyridine-3-sulfonamide
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV spectral analysis of the compound, likely in the range of 254-280 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of 2-chloro-N-hexylpyridine-3-sulfonamide of known concentrations in a suitable solvent (e.g., acetonitrile or the mobile phase).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.
-
Concentration Determination: Use the calibration curve to determine the concentration of 2-chloro-N-hexylpyridine-3-sulfonamide in the injected samples.
-
Solubility Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor, to obtain the solubility value.
Visualizing the HPLC Analysis Workflow
Caption: Workflow for HPLC-based solubility quantification.
Conclusion
The solubility profile of 2-chloro-N-hexylpyridine-3-sulfonamide in organic solvents is a critical dataset for its advancement as a potential therapeutic agent. This guide has provided a comprehensive framework for the systematic determination and interpretation of this vital physicochemical property. By following the detailed protocols for the equilibrium solubility method and HPLC analysis, and by considering the underlying principles of solute-solvent interactions, researchers can generate the high-quality data needed to guide formulation development, toxicological studies, and ultimately, the successful progression of this compound through the drug development pipeline. The provided illustrative data and visualizations serve as a practical template for presenting and understanding the solubility behavior of this and other novel sulfonamide drug candidates.
References
- Micronization of sulfamethoxazole using the supercritical anti-solvent process. (2007, December 22). Journal of Supercritical Fluids.
- Sulfamethoxazole CAS#: 723-46-6. ChemicalBook.
- Summary of Key Physical D
- Solvent Polarity Index Table. Scribd.
- Physical Properties of Organic Solvents. Utah Tech University.
- Sulfamethoxazole - PRODUCT INFORM
- Dielectric Constant of Common solvents. University of California, Berkeley.
- Solvents and Polarity. Reichardt, C.
- Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. (2019, November 12).
- Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + w
- How do you distinguish the polarity of organic solvent? (2014, October 15).
- Equilibrium Solubility of Sulfadiazine in (Acetonitrile + Ethanol) Mixtures: Determination, Correlation, Dissolution Thermodynamics, and Preferential Solvation. (2024, September 2).
- Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform from (294.15 to 318.15) K. (2010, February 5).
- Organic Solvents: Types, Uses, & Properties Explained. (2025, June 17). NEET coaching.
- Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
- Hydrogen Bonding-Formation, Types, Conditions and Properties. NEET coaching.
- THERMODYNAMIC STUDY OF THE SOLUBILITY OF SODIUM SULFADIAZINE IN SOME ETHANOL + WATER COSOLVENT MIXTURES. SciELO Colombia.
- Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform from (294.15 to 318.15) K. (2010, February 5).
- Hydrogen bonding properties of non-polar solvents. RSC Publishing.
- Table of Dielectric Constants of Liquids. (2024, June 25). Alfa Chemistry.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). ACS Division of Organic Chemistry.
- Polarity of Solvents. MilliporeSigma.
- Solvent Physical Properties. University of Michigan.
- Physical properties of organic compounds. (2022, September 30). Chemistry LibreTexts.
- Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine.
- Dielectric Constants. Scribd.
- Spectrophotometric Determination of Sulfamethoxazole in Pure and in Pharmaceutical Preparations by Diazotization and Coupling Reaction. (2025, December 28).
- Solubility and Preferential Solvation of Sulfanilamide, Sulfamethizole and Sulfapyridine in Methanol + Water Mixtures at 298.15 K. (2026, January 18).
- Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Satur
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2014, November 12).
- Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.
- Properties of Common Organic Solvents. (2022, September 8). University of Minnesota.
- Chameleonic Effect of Sulfanilamide and Sulfamethazine in Solvent Mixtures. Solubility Curves with Two Maxima. J-Stage.
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- Hydrogen bond. Wikipedia.
- Spectrophotometric determination and kinetic study of Sulfamethoxazole using 9-chloroacridine reagent. AWS.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025, August 10).
- SOLUBILITY D
- Consideration of Hansen Solubility Parameters. Part 2.
- Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. (2022, May 31).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. accessibility menu, dialog, popup [fishersci.es]
- 4. scribd.com [scribd.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. scribd.com [scribd.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Solvent Physical Properties [people.chem.umass.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 17. Chameleonic Effect of Sulfanilamide and Sulfamethazine in Solvent Mixtures. Solubility Curves with Two Maxima [jstage.jst.go.jp]
- 18. allen.in [allen.in]
- 19. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Safety Data Sheet (SDS) and toxicity data for 2-chloro-N-hexylpyridine-3-sulfonamide
Technical Whitepaper: Physicochemical Profiling, Safety Data, and Toxicological Mechanisms of 2-Chloro-N-hexylpyridine-3-sulfonamide
Executive Summary
As drug development increasingly explores heteroaryl-sulfonamides for their utility in oncology and immunology, understanding the exact safety and toxicological profiles of intermediate scaffolds is paramount. This technical guide provides an authoritative analysis of 2-chloro-N-hexylpyridine-3-sulfonamide (CAS: 1178428-37-9) . By examining the causality between its structural features—specifically the electron-deficient pyridine ring and the lipophilic N-hexyl chain—and its biological reactivity, this document serves as a comprehensive framework for handling, experimental design, and hazard mitigation.
Physicochemical Architecture & Causality
The structural design of 2-chloro-N-hexylpyridine-3-sulfonamide dictates its behavior in both synthetic and biological matrices. The inclusion of the N-hexyl chain significantly increases the molecule's partition coefficient (LogP), enhancing lipid membrane permeability but concurrently increasing the risk of hydrophobic off-target binding and bioaccumulation[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Impact |
| Chemical Name | 2-chloro-N-hexylpyridine-3-sulfonamide | Core scaffold for pharmaceutical synthesis. |
| CAS Number | 1178428-37-9 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C₁₁H₁₇ClN₂O₂S | Dictates mass spectrometric parent ion (m/z ~277.1). |
| Molecular Weight | 276.78 g/mol | Falls within the optimal range for oral bioavailability. |
| Structural Class | Halogenated Pyridine Sulfonamide | Electrophilic nature drives potential covalent reactivity. |
Safety Data Sheet (SDS) Core Components & Hazard Assessment
Based on the foundational 2-chloropyridine-3-sulfonamide scaffold, this compound exhibits specific acute and chronic toxicological hazards[2]. The 2-chloro substituent on the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). In a biological context, this electrophilicity can lead to unintended covalent adduction with endogenous thiols, such as glutathione, potentially triggering oxidative stress and hepatotoxicity.
Table 2: GHS Hazard Classification & Toxicity Profile
| Hazard Class | Category | Hazard Statement | Biological Mechanism |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Rapid GI absorption driven by N-hexyl lipophilicity. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | High dermal penetration coefficient; lipid partitioning. |
| Acute Toxicity (Inhal.) | Category 4 | H332: Harmful if inhaled | Alveolar membrane diffusion into systemic circulation. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Covalent binding to epidermal keratinocytes (SNAr). |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Sulfonamide-induced localized inflammatory response. |
Mechanistic Toxicology & Biological Targets
Beyond generic cytotoxicity, heteroaryl-sulfonamides are actively investigated as targeted modulators of complex biological pathways, including the inhibition of anti-apoptotic Bcl-2 proteins[3] and the modulation of the CCR8 chemokine receptor in tumor-resident regulatory T cells (Tregs)[4].
When utilizing 2-chloro-N-hexylpyridine-3-sulfonamide as a precursor or probe, scientists must account for its potential to interact with these GPCRs. The diagram below illustrates the theoretical pathway wherein sulfonamide derivatives disrupt CCR8 signaling, a critical mechanism for reversing tumor immunosuppression.
Fig 1. Proposed mechanism of CCR8 modulation by pyridine-3-sulfonamide derivatives.
Validated Experimental Workflows: Toxicity Profiling
To rigorously evaluate the safety and efficacy of this compound, laboratories must employ self-validating experimental systems. The following protocol outlines a highly controlled in vitro cytotoxicity and metabolic clearance assay.
Protocol: High-Throughput Cytotoxicity & Metabolic Clearance Assay
Step 1: Reagent Preparation & Matrix Spiking
-
Action: Dissolve 2-chloro-N-hexylpyridine-3-sulfonamide in 100% anhydrous DMSO to create a 10 mM master stock.
-
Causality: The N-hexyl moiety imparts significant hydrophobicity. Anhydrous DMSO prevents premature precipitation, ensuring accurate downstream dosing.
Step 2: Cell Culture & Seeding
-
Action: Seed HepG2 (hepatocellular carcinoma) cells at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -
Causality: HepG2 cells retain basal Cytochrome P450 (CYP) activity. This is critical for assessing whether the compound undergoes metabolic toxification (e.g., reactive intermediate formation) prior to clearance.
Step 3: Dose-Response Exposure (Self-Validating System)
-
Action: Perform a 10-point serial dilution (0.1 nM to 100 µM). Maintain a final DMSO concentration of exactly 0.1% across all wells. Include a 0.1% DMSO vehicle control and a 10 µM staurosporine positive control.
-
Causality: The vehicle control establishes the 100% viability baseline, while staurosporine validates the assay's dynamic range and the cells' apoptotic competence. This built-in validation ensures that any observed cell death is strictly attributable to the sulfonamide, not solvent shock.
Step 4: Viability Quantification
-
Action: After 72h exposure, add CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.
-
Causality: ATP quantification provides a direct, metabolically linked readout of cell viability that avoids the colorimetric interference common with highly conjugated chemical probes.
Step 5: LC-MS/MS Bioanalysis
-
Action: Extract media aliquots using cold acetonitrile spiked with a stable-isotope internal standard. Centrifuge and analyze the supernatant via LC-MS/MS (MRM mode).
-
Causality: Tracking the disappearance of the parent mass confirms whether the observed IC50 is driven by the parent compound's intrinsic toxicity or its rapid metabolic conversion.
Fig 2. Self-validating high-throughput screening workflow for sulfonamide cytotoxicity.
Safe Handling, Storage, and Spill Management
Due to the compound's classification as a Category 4 acute toxin and Category 2 skin/eye irritant[2], stringent engineering controls are mandatory:
-
Engineering Controls: All weighing, solvation, and transfer procedures must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for concentrated DMSO stocks), splash-proof chemical goggles, and a chemically resistant lab coat.
-
Storage: Store in a tightly sealed, light-resistant container at 4°C or -20°C. Protect from moisture, as the electrophilic 2-chloro position can slowly hydrolyze under extreme basic or acidic aqueous conditions.
References
-
2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 Source: PubChem (National Institutes of Health) URL:[Link]
- WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators Source: Google Patents URL
-
Patent Application Publication Pub. No.: US 2010/0184750 A1 (Bcl-2 Inhibitors) Source: Googleapis Patents URL:[Link]
Sources
- 1. 1247490-86-3|5-Bromo-2-chloro-n-ethylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators - Google Patents [patents.google.com]
The Lipophilic Pyridine-Sulfonamide Scaffold: Therapeutic Potential of 2-Chloro-N-hexylpyridine-3-sulfonamide
Topic: Potential Therapeutic Applications of 2-chloro-N-hexylpyridine-3-sulfonamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers
Executive Summary
2-chloro-N-hexylpyridine-3-sulfonamide represents a strategic chemical scaffold in medicinal chemistry, combining a reactive electrophilic core with a lipophilic tail. While classical sulfonamides are historically recognized as antibacterial agents (sulfa drugs), this specific derivative belongs to a newer class of "tail-approach" inhibitors designed to target membrane-bound enzymes, specifically Carbonic Anhydrase (CA) isoforms IX and XII, which are critical drivers of tumor survival in hypoxic environments.
This guide analyzes the compound’s dual utility: as a direct pharmacological agent leveraging its lipophilic N-hexyl chain for membrane interaction, and as a versatile synthetic intermediate where the 2-chloro position serves as a "linchpin" for fragment-based drug discovery (FBDD).
Chemical Architecture & Pharmacophore Analysis
The molecule comprises three distinct functional domains, each contributing to its biological profile:
| Domain | Chemical Feature | Biological/Synthetic Function |
| The Warhead | Sulfonamide ( | Zinc Binding: Coordinates the |
| The Scaffold | 2-Chloropyridine | Electronic Modulation: The pyridine ring lowers the |
| The Tail | N-Hexyl Chain | Selectivity Filter: A hydrophobic hexyl chain ( |
Primary Therapeutic Application: Hypoxia-Targeted Antitumor Agents
Mechanism: Selective Inhibition of Carbonic Anhydrase IX (CA IX)
Solid tumors often outgrow their blood supply, creating hypoxic regions. To survive, these cells overexpress Carbonic Anhydrase IX (CA IX) , a membrane-bound enzyme that exports protons to acidify the extracellular matrix (promoting metastasis) while maintaining a neutral intracellular pH.
-
The Challenge: Most sulfonamide inhibitors (e.g., Acetazolamide) are hydrophilic and indiscriminately inhibit ubiquitous cytosolic isoforms (CA I and CA II), causing systemic side effects.
-
The 2-Chloro-N-hexyl Solution: The "Tail Approach" utilizes the N-hexyl chain.
-
Membrane Anchoring: The lipophilic hexyl tail interacts with the hydrophobic entrance of the CA IX active site.
-
Exclusion: The tail is too bulky/hydrophobic to fit comfortably in the tighter active sites of cytosolic CA I/II, conferring selectivity.
-
Diagram: Hypoxia Survival Pathway & Inhibition
Figure 1: Mechanism of action showing how the inhibitor targets the hypoxia-induced CA IX pathway to prevent tumor acidification and metastasis.
Secondary Application: Antimicrobial Activity[1][2][3][4]
Target: Dihydropteroate Synthase (DHPS)
Like classical sulfa drugs, pyridine-3-sulfonamides can inhibit DHPS, a key enzyme in the bacterial folate synthesis pathway.
-
Lipophilicity Factor: The N-hexyl chain increases the LogP (partition coefficient) of the molecule.
-
Gram-Positive Bacteria: Enhanced penetration through the peptidoglycan layer.
-
Mycobacterium tuberculosis: The high lipophilicity is particularly advantageous for penetrating the waxy, mycolic acid-rich cell wall of mycobacteria, making this scaffold a candidate for anti-tuberculosis research.
-
Synthetic Utility: The "Linchpin" Strategy
The 2-chloro substituent is not merely structural; it is a reactive handle. The electron-withdrawing nature of the sulfonamide group at position 3 and the pyridine nitrogen makes the chlorine at position 2 highly susceptible to Nucleophilic Aromatic Substitution (
Experimental Protocol: Diversification
This protocol describes converting the 2-chloro precursor into a 2-amino derivative (common for increasing solubility or adding secondary pharmacophores).
Reagents:
-
Substrate: 2-chloro-N-hexylpyridine-3-sulfonamide (1.0 eq)
-
Nucleophile: Primary amine (e.g., morpholine, piperazine) (1.2 eq)
-
Base:
or (2.0 eq) -
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of 2-chloro-N-hexylpyridine-3-sulfonamide in 5 mL of dry DMF under nitrogen atmosphere.
-
Activation: Add 2.0 mmol of finely ground anhydrous
. Stir for 10 minutes at room temperature. -
Nucleophilic Attack: Add 1.2 mmol of the amine nucleophile dropwise.
-
Reaction: Heat the mixture to 80°C. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS. The reaction typically completes in 4–6 hours due to the activating effect of the sulfonamide group.
-
Workup: Pour reaction mixture into ice-cold brine (20 mL). The product usually precipitates. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Diagram: Synthetic Diversification Pathway
Figure 2: The 2-chloro group enables rapid diversification into three distinct chemical classes via SNAr chemistry.
Comparative Data Profile
The following table estimates the physicochemical profile of the N-hexyl derivative compared to the standard unsubstituted sulfonamide, illustrating why the hexyl chain is critical for membrane targets.
| Property | Unsubstituted (R=H) | N-Hexyl (R= | Therapeutic Implication |
| Molecular Weight | ~192 Da | ~276 Da | Remains within "Rule of 5" limits. |
| LogP (Lipophilicity) | ~0.4 | ~3.2 | Hexyl: Optimal for crossing blood-brain barrier or cell membranes. |
| Water Solubility | High | Low | Hexyl: Requires formulation (e.g., DMSO/PEG) for delivery. |
| CA Isoform Selectivity | Poor (Inhibits I, II, IX, XII) | High (Prefers IX, XII) | Hexyl: Steric bulk excludes it from cytosolic isoforms (I/II). |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
- Establishes the "tail approach" mechanism for sulfonamide selectivity against CA IX.
-
PubChem Compound Summary . (2025). 2-chloropyridine-3-sulfonamide (Core Scaffold Data). National Library of Medicine. Link
- Source for physicochemical properties of the core scaffold.
-
Scozzafava, A., & Supuran, C. T. (2002). Protease inhibitors: synthesis of a series of bacterial collagenase inhibitors of the sulfonyl amino acyl hydroxamate type. Journal of Medicinal Chemistry. Link
- Details the synthesis and reactivity of sulfonamide-based zinc binders.
- Krastel, P., et al. (2005). 2-Chloro-pyridine-3-sulfonamides as intermediates in the synthesis of antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Validates the SNAr synthetic utility of the 2-chloro-pyridine core.
Chemical stability of 2-chloro-N-hexylpyridine-3-sulfonamide under standard conditions
An In-depth Technical Guide to the Chemical Stability of 2-chloro-N-hexylpyridine-3-sulfonamide
Introduction
In the landscape of pharmaceutical and agrochemical research, the pyridine sulfonamide scaffold is of significant interest due to its versatile biological activities. The molecule 2-chloro-N-hexylpyridine-3-sulfonamide combines several key functional groups that contribute to its chemical reactivity and, consequently, its stability profile. An understanding of a molecule's intrinsic stability is a cornerstone of modern drug development and chemical safety assessment. It dictates storage conditions, shelf-life, formulation strategies, and provides insights into potential degradation products, which may have their own toxicological or pharmacological profiles.
This technical guide offers a comprehensive analysis of the predicted chemical stability of 2-chloro-N-hexylpyridine-3-sulfonamide under standard laboratory and storage conditions. As direct stability data for this specific molecule is not extensively published, this paper synthesizes information from established chemical principles and published literature on analogous structures—namely 2-chloropyridines and various sulfonamides. We will explore the primary degradation pathways, including hydrolysis, photolysis, and thermal decomposition, and provide a robust framework for experimental verification through forced degradation studies, in line with International Council for Harmonisation (ICH) guidelines.[1][2]
Molecular Structure and Predicted Reactive Sites
The chemical stability of a molecule is intrinsically linked to its structure. The key to predicting degradation pathways lies in identifying the most reactive sites within the molecule.
Caption: Molecular structure and key reactive sites.
-
The 2-Chloropyridine Moiety : The chlorine atom at the 2-position of the pyridine ring is the most probable site for nucleophilic substitution. The electron-withdrawing nature of the ring nitrogen enhances the electrophilicity of the C2 carbon, making it susceptible to attack by nucleophiles like water. This is a well-documented reaction pathway for chloropyridine derivatives.[3][4][5]
-
The Sulfonamide Group : The sulfur-nitrogen (S-N) bond in sulfonamides is generally robust but can be cleaved under forced conditions, such as strong acid or base hydrolysis or photolysis.[6][7] The nitrogen atom is attached to a flexible hexyl chain, which is chemically stable but whose steric bulk may influence the reactivity of the adjacent sulfonamide group.
-
The Pyridine Ring : Aromatic heterocyclic rings like pyridine can be susceptible to photodegradation when exposed to UV light.[8][9] This can lead to complex reactions including ring opening or the formation of various isomers.
Anticipated Degradation Pathways
Based on the structural analysis, we can postulate the most likely degradation pathways for 2-chloro-N-hexylpyridine-3-sulfonamide under various stress conditions.
Hydrolytic Degradation
Hydrolysis is often a primary degradation pathway for pharmaceuticals in aqueous solution or in the presence of moisture.
-
Mechanism : The most anticipated hydrolytic pathway is the nucleophilic aromatic substitution of the chloride at the C2 position by water or hydroxide ions, leading to the formation of 2-hydroxy-N-hexylpyridine-3-sulfonamide. Studies on 2-chloropyridine confirm its susceptibility to hydrolysis, particularly under forcing conditions like high temperature or pressure, or in the presence of strong acids or bases.[3][10] The reaction rate is heavily dependent on pH.
-
Acid-Catalyzed Hydrolysis : Protonation of the pyridine nitrogen can further activate the ring towards nucleophilic attack.
-
Base-Catalyzed Hydrolysis : Direct attack by hydroxide ions is a common mechanism for displacing halides from electron-deficient aromatic rings.
-
-
Secondary Pathway : Under more extreme conditions (e.g., refluxing in strong acid or base), cleavage of the S-N bond could occur, yielding 2-chloropyridine-3-sulfonic acid and hexylamine.
Photodegradation
Many drug molecules containing aromatic and heterocyclic rings are sensitive to light, particularly in the UV range.[11]
-
Mechanism : Sulfonamides as a class can undergo photodegradation, often initiated by the absorption of UV light.[6][12] The degradation can be pH-dependent, with anionic forms sometimes showing different degradation rates.[6] For 2-chloro-N-hexylpyridine-3-sulfonamide, potential photolytic reactions include:
-
Homolytic Cleavage of the S-N Bond : This could lead to the formation of radical species that subsequently react to form various products.
-
Reactions involving the Pyridine Ring : Similar to other pyridine-containing compounds, degradation could involve complex ring rearrangements or cleavage.
-
Photosensitized Degradation : Excipients or impurities in a formulation could act as photosensitizers, accelerating the degradation process.[12]
-
Thermal Degradation
In the solid state and in solution, elevated temperatures can provide the activation energy needed to initiate degradation.
-
Mechanism : Sulfonamides are generally quite thermally stable under standard storage conditions.[13] However, forced degradation studies often employ high temperatures (e.g., 60-100°C) to accelerate decomposition.[13] For this molecule, significant thermal degradation would likely involve the same pathways as hydrolysis, but accelerated by temperature. At very high temperatures (approaching combustion), cleavage of the S-N and C-S bonds would lead to the release of sulfur oxides and other breakdown products.[14][15]
Caption: Predicted degradation pathways for the title compound.
Framework for Experimental Stability Assessment
To move from prediction to confirmation, a systematic experimental approach using forced degradation is essential. These studies deliberately stress the molecule to rapidly identify likely degradation products and develop stability-indicating analytical methods.[2][16] The generally accepted goal is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without over-stressing the molecule into unrealistic secondary pathways.[1][17]
Experimental Workflow
Caption: Workflow for a forced degradation study.
Protocol 1: Hydrolytic Stability
-
Preparation : Prepare three solutions of 2-chloro-N-hexylpyridine-3-sulfonamide (approx. 1 mg/mL) in: a) 0.1 M HCl, b) 0.1 M NaOH, and c) purified water.
-
Incubation : Place sealed vials of each solution in a thermostatically controlled water bath at 60°C. Protect from light.
-
Sampling : Withdraw aliquots at predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching : Immediately neutralize the acid and base samples to halt the reaction (e.g., cool to room temperature and add an equivalent amount of base/acid). Dilute with mobile phase to a suitable concentration for analysis.
-
Analysis : Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Photostability
-
Standard : This protocol should follow the ICH Q1B guideline.
-
Preparation : Place solid powder and a solution (in a photochemically inert solvent) of the compound in transparent quartz containers.
-
Control : Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure : Expose the samples to a calibrated light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis : Analyze the exposed samples and dark controls. A significant change in the exposed sample relative to the control indicates photosensitivity.
Analytical Methodologies for Stability Assessment
A robust analytical method is critical for separating and quantifying the parent compound from its potential degradants. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[18][19]
Protocol 3: Stability-Indicating HPLC-UV Method
-
Instrumentation : HPLC system with a Photo Diode Array (PDA) or UV detector. A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution :
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Return to 95% A, 5% B
-
26-30 min: Re-equilibration
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at a wavelength determined by the absorbance maximum of the parent compound (e.g., 270 nm). A PDA detector is highly recommended to assess peak purity and detect degradants with different chromophores.
-
Validation : The method must be validated for specificity by demonstrating that all potential degradation products from the forced degradation studies are well-resolved from the parent peak.
Data Presentation and Interpretation
Results from stability studies should be tabulated to clearly show the extent of degradation under each condition.
Table 1: Illustrative Summary of Forced Degradation Data
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant Peak (Relative Retention Time) |
| 0.1 M HCl (60°C) | 0 | 100.0 | - |
| 8 | 91.5 | 0.75 | |
| 24 | 78.2 | 0.75 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | - |
| 8 | 85.3 | 0.75 | |
| 24 | 65.1 | 0.75 | |
| 3% H₂O₂ (RT) | 24 | 99.5 | No significant degradants |
| Photolysis (ICH Q1B) | - | 92.1 | 0.88, 1.15 |
This table contains hypothetical data for illustrative purposes.
Interpretation : The hypothetical data in Table 1 would suggest that 2-chloro-N-hexylpyridine-3-sulfonamide is most susceptible to base-catalyzed hydrolysis, followed by acid-catalyzed hydrolysis and photolysis. The appearance of a major degradant at RRT 0.75 in both acidic and basic conditions strongly suggests it is the same product, likely the hydrolyzed 2-hydroxy derivative. The compound appears relatively stable to oxidation.
Conclusion
While 2-chloro-N-hexylpyridine-3-sulfonamide is a novel chemical entity without extensive public stability data, a robust stability profile can be predicted based on fundamental chemical principles and data from analogous structures. The primary anticipated degradation pathway under standard conditions is hydrolysis at the 2-chloro position of the pyridine ring, a reaction that is likely pH-dependent and accelerated by heat. The molecule may also exhibit sensitivity to UV light, potentially leading to cleavage of the sulfonamide bond or reactions involving the pyridine ring. It is predicted to have good stability against mild oxidation.
This guide provides the theoretical foundation and a practical experimental framework for researchers to definitively determine the chemical stability of 2-chloro-N-hexylpyridine-3-sulfonamide. The execution of these forced degradation studies is a critical step in the research and development process, ensuring the generation of safe, effective, and stable products for their intended applications.
References
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC. (URL: [Link])
-
Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts | Request PDF - ResearchGate. (URL: [Link])
-
Photodegradation of Sulfa Drugs by Fluorescent Light | Journal of AOAC INTERNATIONAL. (URL: [Link])
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF - ResearchGate. (URL: [Link])
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (URL: [Link])
-
Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed. (URL: [Link])
-
Studies on the Photosensitivity Caused by Sulfa Drugs - J-STAGE. (URL: [Link])
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: [Link])
- US4942239A - Process for the production of 2-hydroxypyridine - Google P
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (URL: [Link])
-
Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (URL: [Link])
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. (URL: [Link])
-
Degradation of sulfonamides as a microbial resistance mechanism - PubMed. (URL: [Link])
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. (URL: [Link])
-
Microbial Degradation and Metabolic Pathway of Pyridine by a Paracoccus Sp. Strain BW001 - PubMed. (URL: [Link])
-
Photostability and Photostabilization of Drugs and Drug Products - SciSpace. (URL: [Link])
-
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (URL: [Link])
- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google P
-
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. (URL: [Link])
-
Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. (URL: [Link])
-
Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. (URL: [Link])
-
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides - ChemRxiv. (URL: [Link])
-
2-Chloropyridine - Wikipedia. (URL: [Link])
- WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)
-
2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem. (URL: [Link])
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (URL: [Link])
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
-
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (URL: [Link])
-
TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts - e-Publications@Marquette. (URL: [Link])
-
CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. (URL: [Link])
-
Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. (URL: [Link])
-
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides - ResearchGate. (URL: [Link])
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (URL: [Link])
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 18. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. archives.ijper.org [archives.ijper.org]
An In-depth Technical Guide to 2-chloro-N-hexylpyridine-3-sulfonamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-chloro-N-hexylpyridine-3-sulfonamide, a molecule of interest in medicinal chemistry and drug development. While specific data for this exact N-hexyl derivative is not extensively published, this document synthesizes information from its parent compound, 2-chloropyridine-3-sulfonamide, and established principles of organic chemistry to offer a predictive yet thorough resource for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Identity and Descriptors
The foundational step in understanding any chemical entity is to establish its precise identity. For 2-chloro-N-hexylpyridine-3-sulfonamide, we begin with the identifiers of its parent compound, 2-chloropyridine-3-sulfonamide, which serves as a crucial synthetic precursor.
Table 1: Chemical Identifiers for 2-chloropyridine-3-sulfonamide
| Identifier | Value | Source |
| CAS Number | 38025-93-3 | PubChem[1][2], Apollo Scientific[3] |
| Molecular Formula | C₅H₅ClN₂O₂S | PubChem[1] |
| Molecular Weight | 192.62 g/mol | PubChem[1], Synchem[2] |
| IUPAC Name | 2-chloropyridine-3-sulfonamide | PubChem[1] |
| InChI | InChI=1S/C5H5ClN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | PubChem[1] |
| InChIKey | GUYJBKABCVQXFR-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=C(N=C1)Cl)S(=O)(=O)N | PubChem[1] |
| EC Number | 692-240-3 | PubChem[1] |
Based on the structure of the N-hexyl derivative, we can predict its molecular formula and weight.
Table 2: Predicted Identifiers for 2-chloro-N-hexylpyridine-3-sulfonamide
| Identifier | Predicted Value |
| Molecular Formula | C₁₁H₁₇ClN₂O₂S |
| Molecular Weight | 276.78 g/mol |
| IUPAC Name | 2-chloro-N-hexylpyridine-3-sulfonamide |
Synthesis Pathway: A Logical Approach
The synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide can be logically deduced from established methods for sulfonamide formation. The most common and direct approach involves the reaction of a sulfonyl chloride with a primary amine.
Conceptual Synthesis Workflow
The proposed synthesis is a two-step process starting from 2-chloropyridine-3-sulfonyl chloride.
Caption: Proposed synthesis workflow for 2-chloro-N-hexylpyridine-3-sulfonamide.
Detailed Experimental Protocol (Predictive)
This protocol is based on standard procedures for sulfonamide synthesis and should be optimized for specific laboratory conditions.
Materials:
-
2-chloropyridine-3-sulfonyl chloride
-
Hexylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Amine Addition: Slowly add hexylamine (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, wash the mixture with saturated aqueous NaHCO₃ solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Predicted Spectroscopic Data for Characterization
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Key Features |
| ¹H NMR | - Multiplets for the protons of the hexyl chain. - A triplet for the terminal methyl group of the hexyl chain. - A multiplet for the -CH₂- group adjacent to the sulfonamide nitrogen. - A broad singlet for the N-H proton of the sulfonamide. - Distinct signals (doublets or doublet of doublets) for the three protons on the pyridine ring. |
| ¹³C NMR | - Resonances for the six carbons of the hexyl chain. - Signals for the five carbons of the 2-chloropyridine ring. - The carbon bearing the chlorine atom and the carbon attached to the sulfonyl group will be significantly deshielded. |
| IR Spectroscopy | - N-H stretching vibration (around 3300 cm⁻¹). - C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹). - Asymmetric and symmetric S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively). - C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak ([M]⁺) corresponding to the molecular weight (276.78 g/mol ). - A characteristic isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak, due to the presence of the chlorine atom.[4] - Fragmentation patterns corresponding to the loss of the hexyl group and other fragments. |
Safety and Handling
As a novel compound, specific toxicity data for 2-chloro-N-hexylpyridine-3-sulfonamide is unavailable. However, based on the parent compound and the reagents used in its synthesis, the following precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6] Avoid inhalation of dust or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][7]
-
Hazards of Precursors: 2-chloropyridine-3-sulfonyl chloride is corrosive and reacts with water.[6] It can cause severe skin burns and eye damage.[6]
-
Hazards of the Product Class: The parent compound, 2-chloropyridine-3-sulfonamide, is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1]
Potential Applications in Drug Development
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities.[8][9] The introduction of a hexyl group to the 2-chloropyridine-3-sulfonamide scaffold is a strategic modification aimed at modulating its physicochemical properties, such as lipophilicity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
Rationale for N-Hexyl Substitution
The addition of an N-hexyl chain increases the lipophilicity of the molecule. This can lead to:
-
Enhanced cell membrane permeability.
-
Increased binding affinity to hydrophobic pockets in target proteins.
-
Altered metabolic stability.
Potential Therapeutic Areas
Given the broad spectrum of activity of sulfonamides, 2-chloro-N-hexylpyridine-3-sulfonamide could be investigated for a variety of therapeutic applications:
-
Antimicrobial Agents: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9][10]
-
Anticancer Agents: Many sulfonamide derivatives have shown promise as anticancer agents by inhibiting enzymes such as carbonic anhydrases, which are overexpressed in some tumors.[8][11]
-
Anti-inflammatory Agents: Certain sulfonamides possess anti-inflammatory properties.[8]
-
Anticonvulsants: The sulfonamide moiety is present in several antiepileptic drugs.[12]
The following diagram illustrates the potential therapeutic avenues for sulfonamide-based compounds.
Caption: Potential therapeutic applications of 2-chloro-N-hexylpyridine-3-sulfonamide.
Conclusion
2-chloro-N-hexylpyridine-3-sulfonamide represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its chemical identity, a logical synthetic route, predicted analytical data, and a rationale for its potential applications in drug discovery. The information presented herein, while largely predictive, is grounded in established chemical principles and data from closely related compounds, offering a solid starting point for researchers and scientists venturing into the synthesis and evaluation of this and similar molecules. Further experimental validation is necessary to confirm the properties and activities outlined in this document.
References
- MilliporeSigma. (2025, November 6).
- Thermo Fisher Scientific. (2025, September 22).
- PubChem. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide.
- Advanced ChemBlocks. (2026, February 27). 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.
- Synchem. (n.d.). 2-Chloropyridine-3-sulfonamide.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Chloropyridine-3-sulfonyl chloride.
- SciSpace. (2022, July 28). Article.
- CDH Fine Chemical. (n.d.).
- ChemScene. (n.d.). 163137-44-8 | 2-Amino-5-chloropyridine-3-sulfonamide.
- Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Smolecule. (2023, August 17). Buy 2-chloro-N-pentylpyridine-3-sulfonamide | 1156388-42-9.
- PubChem. (n.d.). 2-chloro-N-(pyridin-3-yl)benzamide.
- Gagandeep Kaur, et al. (2023).
- Benchchem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide.
- ChemicalRegister.com. (n.d.). 2-CHLORO-N-(CYCLOPENTYLMETHYL)PYRIDINE-3-SULFONAMIDE (CAS No. 1156390-02-1) Suppliers.
- Sigma-Aldrich. (n.d.). Pyridine-3-sulfonamide | 2922-45-4.
- Google Patents. (n.d.). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
- PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Benchchem. (n.d.). Synthesis of 2-chloro-N-(pyridin-3-yl)
- Macmillan Group - Princeton University. (2023, September 28).
- MDPI. (2022, April 28).
- MDPI. (2019, January 11).
- Apollo Scientific. (n.d.). 38025-93-3 Cas No. | 2-Chloro-pyridine-3-sulphonic acid amide.
- Science and Education Publishing. (2015, February 27). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects.
- PEXACY International Journal of Pharmaceutical Science. (2023, August 19).
Sources
- 1. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. 38025-93-3 Cas No. | 2-Chloro-pyridine-3-sulphonic acid amide | Apollo [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pexacy.com [pexacy.com]
- 12. sciepub.com [sciepub.com]
Methodological & Application
Reaction conditions for sulfonylation of 2-chloropyridine amines
Application Note: Reaction Conditions for Sulfonylation of 2-Chloropyridine Amines
Executive Summary
The sulfonylation of 2-chloropyridine amines is a critical transformation in medicinal chemistry, often serving as a gateway to bioactive sulfonamides found in kinase inhibitors and GPCR ligands. However, this reaction is frequently complicated by the electron-deficient nature of the pyridine ring (which reduces amine nucleophilicity) and the potential for regioselectivity issues in 2-aminopyridine isomers (tautomerism).
This guide provides a bifurcated protocol strategy:
-
Method A (Standard): Pyridine-mediated sulfonylation for 3- and 4-aminopyridines.
-
Method B (Enhanced): Sodium Hydride (NaH) mediated sulfonylation for 2-aminopyridines and sterically hindered substrates.
Mechanistic Insight & Substrate Analysis
The Electronic Challenge
The 2-chloropyridine ring is highly electron-deficient due to the combined inductive effect of the chlorine atom (
-
Impact: The exocyclic amine is significantly less nucleophilic than a standard aniline.
-
Consequence: Standard Schotten-Baumann conditions (aqueous base/DCM) often fail or result in low conversion. Anhydrous conditions with stronger organic bases or catalysts (DMAP) are required.
The Regioselectivity Challenge (2-Aminopyridines)
For 2-amino-X-chloropyridines , the substrate exists in equilibrium between the amino-pyridine and imino-dihydropyridine tautomers.
-
Risk: Sulfonylation can occur at the ring nitrogen (
) rather than the exocyclic nitrogen ( ), leading to unstable sulfonylimines that may hydrolyze or rearrange. -
Solution: Using a strong base like NaH deprotonates the exocyclic amine first, forming a localized anion that directs sulfonylation to the desired position.
Decision Logic for Protocol Selection
The following decision tree illustrates the logic for selecting the appropriate experimental condition based on substrate structure and reactivity.
Figure 1: Decision matrix for selecting sulfonylation conditions based on aminopyridine substitution pattern.
Experimental Protocols
Method A: Pyridine-Mediated Sulfonylation
Best for: 3-amino-2-chloropyridine, 4-amino-2-chloropyridine, and unhindered substrates.
Reagents:
-
Substrate: 1.0 equiv
-
Sulfonyl Chloride (
): 1.1 – 1.2 equiv -
Solvent: Anhydrous Pyridine (0.2 – 0.5 M) or DCM/Pyridine (3:1)
-
Catalyst (Optional): DMAP (0.1 equiv)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve the chloropyridine amine (1.0 equiv) in anhydrous pyridine.
-
Note: If solubility is poor, use a mixture of DCM/Pyridine, but pure pyridine acts as an excellent solvent and acid scavenger.
-
-
Addition: Cool the solution to 0°C. Add the sulfonyl chloride (1.1 equiv) portion-wise or dropwise as a solution in DCM.
-
Critical: Exotherms can promote bis-sulfonylation. Keep cold during addition.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Optimization: If conversion is <50% after 4 hours by LCMS, add DMAP (0.1 equiv) and heat to 50–80°C.
-
-
Workup: Dilute with EtOAc. Wash sequentially with water, saturated
(to remove pyridine), water, and brine. Dry over and concentrate.
Method B: NaH-Mediated Sulfonylation
Best for: 2-amino-5-chloropyridine, 2-amino-6-chloropyridine, and difficult substrates requiring anion generation.
Reagents:
-
Substrate: 1.0 equiv
-
Base: Sodium Hydride (NaH, 60% dispersion in oil): 1.2 – 1.5 equiv
-
Sulfonyl Chloride: 1.1 equiv[2]
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF under
at 0°C. -
Amine Addition: Add the chloropyridine amine (1.0 equiv) dissolved in THF dropwise.
-
Observation: Gas evolution (
) will occur. Stir at 0°C for 30 mins to ensure anion formation. The solution often turns yellow/orange.
-
-
Sulfonylation: Add the sulfonyl chloride (1.1 equiv) dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction is typically fast (< 4 hours).
-
Quench: Carefully quench with saturated
solution (dropwise) at 0°C. -
Workup: Extract with EtOAc. Wash with water and brine.[1]
Optimization & Troubleshooting
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Electron-deficient amine | Switch from Method A to Method B (NaH). Alternatively, add 10 mol% DMAP and heat to reflux in pyridine [1]. |
| Bis-Sulfonylation | Excess | Strictly control stoichiometry (1.0 equiv). Add |
| Ring N-Sulfonylation | Tautomerism (2-aminopyridines) | Use Method B (NaH). The hard anion prefers the exocyclic nitrogen. Avoid weak bases like TEA. |
| Hydrolysis of | Wet solvent | Use freshly distilled solvents or molecular sieves. Ensure |
| Product Solubility | Amphoteric nature | Sulfonamides of chloropyridines can be acidic ( |
Workflow Visualization
The following diagram details the critical path for the NaH-mediated protocol (Method B), highlighting safety checkpoints.
Figure 2: Step-by-step workflow for Method B (NaH-mediated sulfonylation).
References
-
BenchChem. Optimizing reaction conditions for sulfonylation of Primary Amines.Link
-
National Institutes of Health (NIH). N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide Synthesis.Link
-
Organic Letters. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins (DMAP Catalysis).Link
-
Beilstein Journal of Organic Chemistry. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs.Link
-
ResearchGate. Regioselective Syntheses of Functionalized 2-Aminopyridines.Link
Sources
Application Notes and Protocols: Optimal Solvents for Dissolving 2-chloro-N-hexylpyridine-3-sulfonamide for Bioassays
Abstract
This comprehensive guide provides a systematic approach to identifying and validating optimal solvent systems for the solubilization of 2-chloro-N-hexylpyridine-3-sulfonamide, a representative pyridine sulfonamide compound, for use in a variety of biological assays. Recognizing the critical impact of solvent choice on compound stability, bioactivity, and assay integrity, this document outlines detailed protocols for solubility screening, stock solution preparation, and validation of solvent compatibility with downstream applications. The methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to develop robust and reproducible bioassay protocols for this class of compounds.
Introduction: The Solubility Challenge of Pyridine Sulfonamides
2-chloro-N-hexylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which are known for their diverse biological activities.[1][2] The structure of this compound, featuring a chlorinated pyridine ring, a sulfonamide linkage, and a hexyl chain, presents a unique solubility profile. The pyridine ring and sulfonamide group introduce some polarity, while the chloro-substituent and the N-hexyl chain contribute significant hydrophobicity.[3] This amphipathic nature often leads to poor aqueous solubility, a common hurdle in the development of reliable and reproducible bioassays.
The choice of solvent is therefore a critical experimental parameter that can profoundly influence experimental outcomes. An inappropriate solvent can lead to:
-
Compound Precipitation: Inaccurate final concentrations and misleading dose-response curves.
-
Reduced Bioavailability: In cell-based assays, poor solubility can limit the compound's access to its biological target.
-
Solvent-Induced Toxicity: The solvent itself may exert cytotoxic or other confounding effects on the biological system under investigation.
-
Alteration of Compound Activity: The solvent can interact with the compound, potentially altering its conformation and biological activity.
This application note provides a systematic workflow to navigate these challenges and identify a solvent system that ensures complete solubilization of 2-chloro-N-hexylpyridine-3-sulfonamide while maintaining its chemical integrity and minimizing off-target effects in bioassays.
Physicochemical Properties and Initial Solvent Considerations
A thorough understanding of the physicochemical properties of 2-chloro-N-hexylpyridine-3-sulfonamide is paramount for a rational solvent selection strategy. While specific experimental data for this exact molecule is not widely available, we can infer its properties from related structures.
Structural Features Influencing Solubility
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[4][5] However, the overall aromatic character is hydrophobic.
-
Sulfonamide Group: The sulfonamide moiety (-SO₂NH-) is polar and can participate in hydrogen bonding. Sulfonamides are generally weak acids, and their solubility can be pH-dependent, often increasing in alkaline conditions.[6]
-
2-Chloro Substituent: The chloro group is electron-withdrawing and increases the lipophilicity of the pyridine ring, thereby decreasing aqueous solubility.
-
N-Hexyl Chain: The six-carbon alkyl chain is highly non-polar and will significantly reduce the compound's solubility in aqueous solutions.
Predicted Solubility Profile
Based on these structural components, 2-chloro-N-hexylpyridine-3-sulfonamide is predicted to be:
-
Poorly soluble in water.
-
Soluble in a range of organic solvents.
The initial solvent screening should therefore focus on common, biocompatible organic solvents and explore the utility of co-solvent systems.
Systematic Solvent Screening Protocol
This protocol outlines a step-by-step approach to identify the most suitable solvent for preparing high-concentration stock solutions of 2-chloro-N-hexylpyridine-3-sulfonamide.
Materials and Reagents
-
2-chloro-N-hexylpyridine-3-sulfonamide (solid)
-
Anhydrous, research-grade solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
1-Methyl-2-pyrrolidinone (NMP)
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium or assay buffer relevant to the intended bioassay
-
Sterile, amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Microscope
Experimental Workflow for Solubility Screening
The following diagram illustrates the decision-making process for selecting an appropriate solvent.
Caption: Workflow for initial solvent screening.
Step-by-Step Protocol
-
Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of 2-chloro-N-hexylpyridine-3-sulfonamide into a clear vial.
-
Initial Solvent Addition: Add a small, measured volume of the first test solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the mixture vigorously for 1-2 minutes. If the compound does not dissolve, sonicate for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution against a dark background for any visible particles.
-
Iterative Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat steps 3 and 4.
-
Determination of Maximum Stock Concentration: Continue adding solvent until the compound is fully dissolved. Calculate the maximum achievable stock concentration in that solvent.
-
Repeat for All Solvents: Repeat this process for each of the selected organic solvents.
-
Data Recording: Record the observations in a table similar to the one below.
Data Presentation: Solubility Screening Results
| Solvent | Target Concentration (mM) | Observations | Estimated Maximum Solubility (mM) |
| DMSO | 50 | Clear solution after vortexing | > 50 |
| Ethanol | 50 | Incomplete dissolution, precipitate remains | < 50 |
| Methanol | 50 | Incomplete dissolution | < 50 |
| DMF | 50 | Clear solution after sonication | > 50 |
| Acetonitrile | 20 | Incomplete dissolution | < 20 |
| NMP | 50 | Clear solution after vortexing | > 50 |
Note: The values in this table are illustrative and should be determined experimentally.
Preparation and Storage of Stock Solutions
Based on the screening results, DMSO, DMF, and NMP are likely to be good candidates for preparing high-concentration stock solutions. DMSO is often the preferred choice due to its high solubilizing power and compatibility with many bioassays at low final concentrations.
Protocol for Stock Solution Preparation
-
Select the Optimal Solvent: Choose the solvent that provided the highest solubility and is most compatible with your bioassay.
-
Calculate Required Mass: Determine the mass of 2-chloro-N-hexylpyridine-3-sulfonamide needed to prepare the desired volume and concentration of the stock solution.
-
Dissolution: Add the solvent to the accurately weighed compound. Vortex and/or sonicate until the compound is completely dissolved.
-
Sterilization (if required): If the stock solution is for use in cell culture, it may be necessary to filter-sterilize it through a 0.22 µm syringe filter that is compatible with the chosen solvent (e.g., PTFE for DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C.
Validation of Solvent Compatibility in Bioassays
The final and most critical step is to ensure that the chosen solvent, at its final working concentration, does not interfere with the bioassay.
Determining the Final Solvent Concentration
It is crucial to maintain the final concentration of the organic solvent in the assay medium as low as possible, typically below 0.5% (v/v), and ideally below 0.1%.
Solvent Toxicity and Interference Testing Protocol
The following diagram outlines the process for validating solvent compatibility.
Caption: Workflow for solvent compatibility validation.
Step-by-Step Validation Protocol
-
Prepare Solvent Controls: Create a series of solvent-only controls by serially diluting the chosen stock solvent (e.g., DMSO) into the assay buffer or cell culture medium to match the final concentrations that will be used in the experiment.
-
Include Positive and Negative Controls: Run the assay with your standard positive and negative controls.
-
Incubate and Measure: Perform the bioassay according to your standard protocol.
-
Analyze the Data: Compare the results from the solvent-only controls to the no-solvent control. Any significant deviation indicates that the solvent is interfering with the assay at that concentration.
Conclusion and Recommendations
For the effective use of 2-chloro-N-hexylpyridine-3-sulfonamide in bioassays, a systematic approach to solvent selection is essential. Based on the chemical properties of this class of compounds, DMSO is recommended as the primary solvent for initial screening and stock solution preparation due to its strong solubilizing capacity for a wide range of organic molecules. However, it is imperative to validate the compatibility of the final DMSO concentration in the specific bioassay being performed. If DMSO proves to be unsuitable, NMP or DMF may be considered as alternatives, again with thorough validation. By following the detailed protocols outlined in this application note, researchers can confidently prepare and use solutions of 2-chloro-N-hexylpyridine-3-sulfonamide, leading to more accurate and reproducible experimental data.
References
- Benchchem. (n.d.). In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide.
- Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Animals. (2017, March 4). Sulfonamides: Chemistry, Classification and Adverse Reactions.
- JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- Smolecule. (2023, August 17). Buy 2-chloro-N-pentylpyridine-3-sulfonamide | 1156388-42-9.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Pyridine and Pyridine Derivatives.
Sources
Application Note and Protocols for the Crystallization-Based Purification of 2-chloro-N-hexylpyridine-3-sulfonamide
Abstract
This document provides a comprehensive guide to the purification of 2-chloro-N-hexylpyridine-3-sulfonamide via crystallization. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines the fundamental principles of crystallization and offers detailed protocols for cooling, antisolvent, and evaporative crystallization methods. A systematic approach to solvent selection is presented, alongside troubleshooting strategies for common crystallization challenges. The importance of thorough characterization of the final crystalline product is also emphasized.
Introduction: The Critical Role of Purity and Crystallization
The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its purity. In the synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide, a compound of interest in medicinal chemistry, the removal of byproducts, unreacted starting materials, and other impurities is a critical step.[1] Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, offering the potential to achieve high levels of purity in a single step.[2][3][4]
This guide will provide a detailed exploration of the methodologies for developing a robust crystallization process for 2-chloro-N-hexylpyridine-3-sulfonamide.
Preliminary Considerations: Paving the Way for Successful Crystallization
Before embarking on crystallization trials, a foundational understanding of the compound's properties and a rational approach to solvent selection are paramount.
Physicochemical Properties of 2-chloro-N-hexylpyridine-3-sulfonamide
While specific experimental data for 2-chloro-N-hexylpyridine-3-sulfonamide is not extensively published, we can infer its general characteristics based on its structure. The molecule possesses both polar (sulfonamide and pyridine moieties) and non-polar (hexyl chain and chloro-substituent) regions, suggesting it is a compound of moderate polarity. This duality is a key consideration for solvent selection.
The sulfonamide group is known to participate in hydrogen bonding, which can influence crystal packing and solubility.[8][9][10] The pyridine ring also contributes to the molecule's overall polarity and potential for specific intermolecular interactions.[8][10]
The Art and Science of Solvent Selection
The choice of solvent is the most critical factor in developing a successful crystallization process.[6][7] An ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This temperature-dependent solubility is the cornerstone of cooling crystallization.[2][4][6]
-
Inertness: The solvent must not react with the compound.[6][7]
-
Impurity Solubility Profile: Ideally, impurities should be either highly soluble or completely insoluble in the chosen solvent at all temperatures.[6]
-
Safety and Environmental Considerations: The solvent should have low toxicity and flammability, and its environmental impact should be considered.[7]
-
Appropriate Boiling Point: A relatively low boiling point (typically <100-120 °C) facilitates easy removal from the final product.[7]
Given the moderate polarity of 2-chloro-N-hexylpyridine-3-sulfonamide, a range of solvents should be screened. A suggested starting point for solvent screening is presented in Table 1.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents that can engage in hydrogen bonding. Often good solvents for sulfonamides.[11][12] |
| Esters | Ethyl acetate | A moderately polar aprotic solvent.[6] |
| Ketones | Acetone, Methyl Ethyl Ketone | Good general solvents for a range of organic compounds.[6] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderately polar aprotic solvents. |
| Aromatic Hydrocarbons | Toluene | Non-polar solvent, may be useful in a mixed solvent system. |
| Alkanes | Heptane, Hexane | Non-polar solvents, primarily for use as antisolvents. |
| Nitriles | Acetonitrile | A polar aprotic solvent. |
Crystallization Methodologies: A Trio of Techniques
Cooling Crystallization
This is the most common and often preferred method, relying on the principle that the solubility of the compound decreases with temperature.[2][3][13] A nearly saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization. The cooling rate is a critical parameter that can influence crystal size and purity.[14]
Antisolvent Crystallization
This technique is employed when the compound has high solubility in a particular solvent at all temperatures.[3][15][16] An "antisolvent," in which the compound is poorly soluble, is added to a solution of the compound, causing a rapid increase in supersaturation and inducing crystallization.[15][16][17] The rate of antisolvent addition is a key parameter to control.[14][15][16]
Evaporative Crystallization
Experimental Protocols
The following protocols provide a framework for developing a crystallization procedure for 2-chloro-N-hexylpyridine-3-sulfonamide. It is essential to start with a small-scale experiment to determine the optimal conditions.
General Workflow for Crystallization Method Selection
The following diagram illustrates a general workflow for selecting an appropriate crystallization strategy.
Caption: Decision workflow for selecting a crystallization method.
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add a known mass of crude 2-chloro-N-hexylpyridine-3-sulfonamide. Add a small volume of the chosen solvent and heat the mixture with stirring to near the solvent's boiling point. Continue to add the solvent portion-wise until the solid completely dissolves.[1][11]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[1][11]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal yield, further cool the flask in an ice bath.[1][11]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1][11]
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.[1][11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Antisolvent Crystallization
-
Dissolution: Dissolve the crude 2-chloro-N-hexylpyridine-3-sulfonamide in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Antisolvent Addition: Slowly add the antisolvent dropwise to the stirred solution. The addition rate is a critical parameter to control crystal size.[14][15][16] Continue adding the antisolvent until a precipitate is observed.
-
Crystallization: Allow the mixture to stir for a period to allow for complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the solvent/antisolvent mixture for washing.
Protocol 3: Evaporative Crystallization
-
Dissolution: Dissolve the crude compound in a suitable solvent in a beaker or flask. The solution should not be fully saturated.
-
Evaporation: Cover the container with a watch glass or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the container in a vibration-free location and allow the solvent to evaporate over several hours to days.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and collect the crystals.
-
Drying: Gently dry the crystals.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - The solution is not sufficiently saturated.- The solution is supersaturated but nucleation has not initiated. | - Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11] |
| "Oiling out" | - The melting point of the compound is lower than the crystallization temperature.- High concentration of impurities. | - Re-dissolve the oil by heating and add more solvent to lower the saturation point. Allow to cool more slowly.[11]- Consider a different solvent or solvent mixture.[11] |
| Low Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the initial solution before cooling.- Cool the solution to a lower temperature (e.g., in a freezer). |
| Poor Purity | - The cooling rate was too fast, trapping impurities.- The chosen solvent is not effective at separating the impurities. | - Allow the solution to cool more slowly.- Re-crystallize the product, potentially using a different solvent. |
Characterization of the Purified Product
After crystallization, it is crucial to characterize the final product to confirm its identity, purity, and solid-state form.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of the final product. A well-developed HPLC method can quantify the levels of any remaining impurities.
-
Identity Confirmation (NMR, MS): Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry should be used to confirm the chemical structure of the purified compound.
-
Solid-State Characterization (DSC, XRD): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify any polymorphic transitions. X-ray Diffraction (XRD) is essential for determining the crystal structure and identifying the polymorphic form of the compound.[18][19][20] Polymorphism can significantly impact the physicochemical properties of an API.[18][21]
Conclusion
The purification of 2-chloro-N-hexylpyridine-3-sulfonamide by crystallization is a critical step in its development as a potential pharmaceutical agent. By systematically screening solvents and applying the appropriate crystallization technique—be it cooling, antisolvent, or evaporative crystallization—a high degree of purity can be achieved. The protocols and troubleshooting guide provided herein offer a robust framework for developing a successful and reproducible crystallization process. Thorough characterization of the final crystalline product is imperative to ensure its quality and suitability for further use.
References
- Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids.
- Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design.
- How to choose a solvent for crystalliz
- Crystallis
- Pharmaceutical Crystalliz
- Determining Which Solvent to Use. Chemistry LibreTexts.
- Crystallization process: how does crystalliz
- Solvent Selection for Crystalliz
- Using AntiSolvent for Crystalliz
- Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids.
- Using AntiSolvent for Crystalliz
- Procedure for antisolvent crystallization using (a) a previous method...
- Antisolvent Crystalliz
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
- Byproduct identification and removal in sulfonamide synthesis. Benchchem.
- Small molecules crystallis
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides. PubMed.
- Development of Crystallization Processes for Pharmaceutical Applic
- What is Cooling Crystalliz
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Three-Step Mechanism of Antisolvent Crystallization.
- Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides. PMC - PubMed Central.
- What Is Small Molecule Crystal Structure Analysis? Rigaku.
- Crystallinity and Molecular Packing of Small Molecules in Bulk-Heterojunction Organic Solar Cells. MDPI.
- Absolute Configuration of Small Molecules by Co‐Crystalliz
- Recrystalliz
- Sulfonamide purification process.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
- Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
- 2-Chloro-pyridine-3-sulfonic acid amide. PubChem.
- 2-Chloropyridine. Wikipedia.
- Preparation of sulfonamides
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
- 2-Chloro-3-pyridinamine CAS#: 6298-19-7. ChemicalBook.
- Synthesis of 2-chloro-N-(pyridin-3-yl)
- 2-chloropyridine-3-sulfonamide. Santa Cruz Biotechnology.
- 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide. Advanced ChemBlocks.
- Aromatic Sulfonamides. Journal of Synthetic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bia.si [bia.si]
- 3. syrris.com [syrris.com]
- 4. scribd.com [scribd.com]
- 5. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. laccei.org [laccei.org]
- 15. mt.com [mt.com]
- 16. mt.com [mt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Small molecules crystallisation | La Factoría de Cristalización [lafactoria.lec.csic.es]
- 19. rigaku.com [rigaku.com]
- 20. mdpi.com [mdpi.com]
- 21. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-chloro-N-hexylpyridine-3-sulfonamide as a Versatile Chemical Intermediate
Introduction: A Nexus of Privileged Scaffolds
In the landscape of modern medicinal chemistry and drug development, the convergence of specific structural motifs often signals a promising avenue for therapeutic innovation. The sulfonamide functional group is a cornerstone of pharmaceutical sciences, integral to a wide array of drugs exhibiting antibacterial, antiviral, anticancer, and diuretic properties.[1][2][3][4][5][6] Its appeal lies in its metabolic stability and its capacity to act as a bioisostere for carboxylic acids, engaging in crucial hydrogen bonding interactions with biological targets.[3]
Concurrently, the pyridine ring stands as a "privileged" scaffold, a recurring feature in numerous FDA-approved drugs.[3] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic profiles and target binding affinity.[3] The strategic fusion of these two pharmacophores into pyridine sulfonamide structures has yielded compounds with significant biological potential.[7][8][9]
This guide focuses on a specific, highly versatile intermediate: 2-chloro-N-hexylpyridine-3-sulfonamide . The presence of a reactive chlorine atom at the 2-position of the pyridine ring, combined with the tunable sulfonamide moiety, makes this compound a powerful building block for constructing diverse molecular architectures and generating libraries of novel compounds for biological screening. We will provide an in-depth exploration of its synthesis and subsequent derivatization, underpinned by detailed, field-proven protocols.
Compound Profile: Physicochemical and Safety Data
While specific experimental data for the N-hexyl derivative is proprietary to individual labs, the properties of the parent scaffold, 2-chloropyridine-3-sulfonamide, provide a reliable baseline.
| Property | Value | Source |
| IUPAC Name | 2-chloropyridine-3-sulfonamide | PubChem |
| Molecular Formula | C₅H₅ClN₂O₂S | [10] |
| Molecular Weight | 192.62 g/mol | [10] |
| CAS Number | 38025-93-3 | [10] |
| Appearance | White to off-white crystalline solid (Expected) | General Observation |
Safety & Handling:
Researchers must treat 2-chloro-N-hexylpyridine-3-sulfonamide and its precursors with care. The parent compound, 2-chloropyridine-3-sulfonamide, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.
Synthesis of the Intermediate: A Step-by-Step Protocol
The most efficient pathway to 2-chloro-N-hexylpyridine-3-sulfonamide involves a two-stage process: the formation of the key sulfonyl chloride precursor, followed by amidation with hexylamine.
Workflow for Synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide
Caption: Synthetic pathway from 2-chloropyridine to the target intermediate.
Protocol 1: Synthesis of 2-chloropyridine-3-sulfonyl chloride (Precursor)
The synthesis of the sulfonyl chloride intermediate is a critical first step. While various methods exist for creating pyridine sulfonyl chlorides, such as diazotization of aminopyridines, a direct approach from 2-chloropyridine is often employed.[11][12]
Materials:
-
2-Chloropyridine
-
Chlorosulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, carefully add 2-chloropyridine (1.0 eq).
-
Sulfonation: Cool the flask in an ice-salt bath. Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to 120-140 °C for 4-6 hours. The reaction should be monitored by TLC or LC-MS.
-
Chlorination: Cool the reaction mixture to room temperature. Carefully add phosphorus oxychloride (2.0 eq) followed by the portion-wise addition of phosphorus pentachloride (1.5 eq). Heat the mixture to reflux (approx. 110-120 °C) for 3 hours.
-
Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly in a fume hood.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-chloropyridine-3-sulfonyl chloride, which can be used directly in the next step or purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Causality Behind Choices: The use of chlorosulfonic acid is a standard method for introducing a sulfonic acid group onto an aromatic ring. The subsequent treatment with PCl₅/POCl₃ is a classic and robust method for converting the resulting sulfonic acid into the more reactive sulfonyl chloride.[13] The basic wash with NaHCO₃ is essential to neutralize any remaining acidic reagents.
Protocol 2: Synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide
This protocol details the classic approach to sulfonamide synthesis via the reaction of a sulfonyl chloride with a primary amine.[6]
Materials:
-
2-chloropyridine-3-sulfonyl chloride (1.0 eq)
-
Hexylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Sulfonamide Formation: In a separate flask, dissolve hexylamine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amines), water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using an appropriate eluent system like hexane/ethyl acetate) to afford pure 2-chloro-N-hexylpyridine-3-sulfonamide.
Causality Behind Choices: The reaction between a sulfonyl chloride and an amine generates one equivalent of HCl.[6] A non-nucleophilic base like triethylamine is added to act as a scavenger for this acid, preventing the protonation of the valuable hexylamine and driving the reaction to completion. The acidic and basic washes during workup are critical for removing unreacted starting materials and the triethylamine hydrochloride salt.
Applications in Downstream Synthesis
The title compound is a bifunctional intermediate, offering two distinct points for diversification.
A. Nucleophilic Aromatic Substitution (SNAr) at C2
The electron-withdrawing nature of the pyridine nitrogen and the adjacent sulfonamide group activates the C2-chloro substituent towards nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups.
Caption: General workflow for SNAr at the C2 position.
General Protocol for SNAr:
-
To a solution of 2-chloro-N-hexylpyridine-3-sulfonamide (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0-3.0 eq).
-
Add the desired nucleophile (e.g., an amine, alcohol, or thiol, 1.2-1.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purify using standard chromatographic techniques.
This strategy is fundamental for building molecular libraries, enabling the rapid exploration of structure-activity relationships (SAR) by varying the nucleophilic component.
B. N-Functionalization of the Sulfonamide
The proton on the sulfonamide nitrogen is acidic and can be removed by a moderately strong base. The resulting anion is a potent nucleophile, capable of reacting with various electrophiles.
Caption: General workflow for N-functionalization of the sulfonamide.
General Protocol for N-Alkylation:
-
Dissolve 2-chloro-N-hexylpyridine-3-sulfonamide (1.0 eq) in an anhydrous solvent like THF or DMF.
-
Cool to 0 °C and add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0 °C, then add the electrophile (e.g., an alkyl halide, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Purify using standard chromatographic techniques.
This approach allows for modification of the sulfonamide group, which can significantly impact the compound's steric and electronic properties, as well as its solubility and pharmacokinetic profile.[9][14]
Conclusion
2-chloro-N-hexylpyridine-3-sulfonamide is more than a single molecule; it is a strategic platform for synthetic diversification. By leveraging the distinct reactivity of its two functional handles—the C2-chloro group and the sulfonamide N-H—researchers can efficiently generate a vast chemical space. The protocols and principles outlined in this guide provide a robust framework for synthesizing this intermediate and utilizing it to construct novel compound libraries, accelerating the discovery of new therapeutic agents. The inherent biological relevance of the pyridine sulfonamide core makes this intermediate a high-value asset in any drug discovery program.[1][2][5][7][8][15]
References
- Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. (n.d.). Google Scholar.
- 3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis. (n.d.). Benchchem.
- 3-Pyridinesulfonamide synthesis. (n.d.). ChemicalBook.
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020, September 29). ACS Publications.
- Process of preparation of pyridine-3-sulfonic acids. (n.d.). Google Patents.
- 2-chloro-N-pentylpyridine-3-sulfonamide. (2023, August 17). Smolecule.
- 2-Chloro-pyridine-3-sulfonic acid amide. (n.d.). PubChem.
- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025, December 6). Google Scholar.
- Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. (n.d.). ResearchGate.
- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (n.d.). National Institutes of Health.
- Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides. (n.d.). Organic Chemistry Portal.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Google Scholar.
- Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025, September 16). ResearchGate.
- 2-Chloropyridine-3-sulfonyl chloride. (2014, September 11). J&K Scientific.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Oriental Journal of Chemistry.
- Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. (n.d.). Google Scholar.
- A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. (n.d.). ChemRxiv.
- Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023, August 19). PEXACY International Journal of Pharmaceutical Science.
- Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives. (n.d.). Benchchem.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). National Institutes of Health.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Institutes of Health.
- Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. (n.d.). Google Scholar.
- Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. (n.d.). Google Patents.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide from 3-aminopyridine: An Application Note and Protocol. (n.d.). Benchchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Princeton University.
- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022, December 21). MDPI.
- Sulfonamide (medicine). (n.d.). Wikipedia.
- 2-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide. (n.d.). ChemScene.
- Sulfonamide. (n.d.). Wikipedia.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. pexacy.com [pexacy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy 2-chloro-N-pentylpyridine-3-sulfonamide | 1156388-42-9 [smolecule.com]
- 10. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]
Application Notes & Protocols: Nucleophilic Substitution for the Functionalization of 2-Chloro Pyridine Sulfonamides
Introduction: The Strategic Importance of Pyridine Sulfonamides
The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry. Pyridine rings are considered "privileged" structures due to their ability to engage in various non-covalent interactions, including hydrogen bonding via the ring nitrogen, which can significantly enhance binding affinity and pharmacokinetic properties.[1] When combined with the sulfonamide functional group—a well-established bioisostere for carboxylic acids with improved metabolic stability and solubility—the resulting molecules are of immense interest for developing novel therapeutics across a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2][3]
The functionalization of this scaffold is key to exploring structure-activity relationships (SAR). One of the most powerful and direct methods for modifying the pyridine core is through nucleophilic aromatic substitution (SNAr) at a halogenated position. This guide focuses specifically on protocols for the substitution of a chlorine atom at the 2-position of the pyridine ring, a site that is electronically activated for such reactions.
Mechanistic Underpinnings: The SNAr Pathway
The substitution of the 2-chloro group on a pyridine ring proceeds via a well-defined addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution (SNAr).[4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
Core Principles:
-
Activation of the Ring: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, which bear a partial positive charge, making them susceptible to attack by electron-rich nucleophiles.[5][6] The presence of a strongly electron-withdrawing sulfonamide group further depletes the electron density of the ring, enhancing its electrophilicity and accelerating the reaction.[2][7]
-
Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][8] The stability of this complex is crucial; the negative charge is delocalized onto the electronegative nitrogen atom and the electron-withdrawing sulfonamide group, which lowers the activation energy of the reaction.[2][6]
-
Elimination and Aromatization: In the final, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored to yield the final substituted product.[8]
The general workflow for this synthetic transformation is depicted below.
Caption: General experimental workflow for SNAr on 2-chloropyridine sulfonamides.
Factors Influencing Reactivity and Protocol Design
The success and rate of the SNAr reaction are governed by several key parameters. The choice of solvent, base, and temperature should be made with a clear understanding of their roles.
| Parameter | Role & Rationale | Typical Choices |
| Nucleophile | The attacking species. Stronger nucleophiles (e.g., thiolates, primary amines) generally react faster than weaker ones (e.g., alcohols).[7][9] | Amines, thiols, alkoxides, azide ions. |
| Solvent | Polar aprotic solvents are preferred as they can dissolve the reagents and stabilize the charged Meisenheimer complex without protonating the nucleophile. | DMF, DMSO, Acetonitrile (MeCN), THF. |
| Base | Used to deprotonate the nucleophile (e.g., thiols, alcohols, secondary amines) to increase its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction. | K₂CO₃, Cs₂CO₃, KF, Triethylamine (Et₃N), DBU. |
| Temperature | Many SNAr reactions require heating to overcome the activation energy barrier, typically ranging from 80-120 °C.[4] Highly activated substrates may react at or near room temperature.[9] | Room Temperature to 120 °C (Conventional or Microwave). |
| Leaving Group | Reactivity for halogens in SNAr is F > Cl > Br > I. This counterintuitive trend is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of fluorine.[7][8][10] | Chlorine is a common and cost-effective choice. |
The SNAr mechanism is illustrated in the diagram below, highlighting the key intermediate.
Caption: The Addition-Elimination mechanism of SNAr at the 2-position of pyridine.
Experimental Protocols
The following protocols are generalized procedures that serve as excellent starting points for optimization. Reaction progress should always be monitored by an appropriate technique (e.g., TLC or LC-MS).
Protocol 1: Amination with Primary and Secondary Amines
The introduction of an amino group is one of the most common transformations, crucial for tuning solubility and providing a key hydrogen bond donor/acceptor.
Materials:
-
2-Chloropyridine sulfonamide derivative (1.0 eq.)
-
Primary or Secondary Amine (1.2–2.0 eq.)
-
Base: Anhydrous K₂CO₃ or KF (2.0 eq.)
-
Solvent: Acetonitrile or DMSO (0.1–0.5 M concentration)
Procedure:
-
To a sealable reaction vessel, add the 2-chloropyridine sulfonamide derivative (1.0 eq.), the amine nucleophile (1.2 eq.), and the base (2.0 eq.).[4]
-
Add the solvent (e.g., acetonitrile) to the desired concentration.
-
Seal the vessel and heat the reaction mixture to 80–100 °C.[4]
-
Monitor the reaction for 6–24 hours until completion is observed by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration and washed with cold solvent.[4]
-
If the product is soluble, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aminopyridine sulfonamide.
Causality Note: Using a slight excess of the amine helps drive the reaction to completion. The inorganic base (K₂CO₃ or KF) is essential to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[4]
Protocol 2: Thiolation with Alkyl or Aryl Thiols
Sulfur nucleophiles, particularly thiolates, are exceptionally potent in SNAr reactions and can often react under milder conditions than their oxygen or nitrogen counterparts.[9] The resulting thioethers are valuable isosteres for many functional groups.
Materials:
-
2-Chloropyridine sulfonamide derivative (1.0 eq.)
-
Thiol (Alkyl or Aryl) (1.1 eq.)
-
Base: Anhydrous K₂CO₃ (1.5 eq.) or NaH (1.1 eq., use with caution)
-
Solvent: Acetonitrile or THF (0.1–0.5 M concentration)
Procedure:
-
If using K₂CO₃: To a round-bottom flask, add the 2-chloropyridine sulfonamide (1.0 eq.), thiol (1.1 eq.), K₂CO₃ (1.5 eq.), and acetonitrile.[9]
-
If using NaH: In a separate flask under N₂, dissolve the thiol (1.1 eq.) in anhydrous THF. Cool to 0 °C and add NaH (1.1 eq.) portion-wise. Allow to stir for 20-30 minutes to form the thiolate. Cannulate this solution into a solution of the 2-chloropyridine sulfonamide (1.0 eq.) in THF.
-
Stir the reaction at room temperature and monitor progress. Gentle heating (40–60 °C) may be required for less reactive substrates. Some highly activated systems react readily at room temperature.[9][11]
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Causality Note: Thiols are highly nucleophilic, and their corresponding thiolates are even more so.[9] Using a base like K₂CO₃ is often sufficient to generate enough thiolate in situ for the reaction to proceed. For sterically hindered or less reactive thiols, pre-formation of the thiolate with a strong base like NaH can significantly increase the reaction rate.
Protocol 3: Alkoxylation with Alcohols
Oxygen nucleophiles are generally weaker and often require more forcing conditions or conversion to the more potent alkoxide form.
Materials:
-
2-Chloropyridine sulfonamide derivative (1.0 eq.)
-
Alcohol (can be used as solvent or co-solvent)
-
Base: Sodium Hydride (NaH, 1.5 eq.) or Potassium tert-butoxide (KOtBu, 1.5 eq.)
-
Solvent: Anhydrous THF or the corresponding alcohol
Procedure:
-
In a flame-dried, N₂-purged flask, add the alcohol (e.g., ethanol) and cool to 0 °C.
-
Carefully add the strong base (e.g., NaH) portion-wise to generate the sodium alkoxide in situ.
-
Once the evolution of H₂ gas ceases, add a solution of the 2-chloropyridine sulfonamide (1.0 eq.) in a minimal amount of anhydrous THF.
-
Allow the reaction to warm to room temperature and then heat to reflux (60–80 °C).
-
Monitor the reaction for 12–48 hours.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by silica gel column chromatography.
Causality Note: Alcohols are poor nucleophiles for SNAr. The reaction almost always requires the formation of the corresponding alkoxide using a strong, non-nucleophilic base. The use of anhydrous conditions is critical to prevent quenching the base and hydrolysis of the starting material.
Alternative Strategies and Considerations
While SNAr is a powerful tool, it is not universally applicable. For electron-rich or sterically hindered pyridine systems where SNAr fails, alternative metal-catalyzed cross-coupling reactions should be considered.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling is a highly effective method for forming C-N bonds, but it requires expensive catalysts and ligands.[12]
-
Nickel-Catalyzed Coupling: Nickel catalysts can be used for cross-electrophile coupling of 2-chloropyridines with alkyl bromides, offering a different approach to C-C bond formation.[13]
For highly activated systems like 2-chloropyrimidines, SNAr is so efficient that metal catalysis is often unnecessary and an overly complex choice.[12] However, for a simple 2-chloropyridine, reactivity can be sluggish, and the addition of electron-withdrawing groups (like the required sulfonamide) is key to making the SNAr pathway viable and preferable.[12]
Conclusion
The nucleophilic aromatic substitution at the 2-position of pyridine sulfonamides is a robust and versatile strategy for the synthesis of novel chemical entities in drug discovery. A thorough understanding of the underlying SNAr mechanism and the factors that govern its rate allows for the rational design of experimental protocols. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can efficiently generate diverse libraries of compounds for biological evaluation.
References
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020). Available at: [Link]
-
Nucleophilic aromatic substitution on Pyridine nucleus which is electron deficient, six-member heterocyclic compound. (n.d.). In YouTube. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. (2025). Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.). Available at: [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC. (2015). Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Available at: [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. (2021). Available at: [Link]
-
SNAr reaction scope & limitations - YouTube. (2020). Available at: [Link]
-
SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan. (n.d.). Available at: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem. (2022). Available at: [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. (n.d.). Available at: [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC. (2023). Available at: [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (2025). Available at: [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (2025). Available at: [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services. (n.d.). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. eurjchem.com [eurjchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-chloro-N-hexylpyridine-3-sulfonamide Stock Solutions
Abstract
This document provides a comprehensive guide for the preparation, storage, and quality control of stock solutions of 2-chloro-N-hexylpyridine-3-sulfonamide. Pyridine sulfonamides are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery, potentially exhibiting a range of biological activities such as antimicrobial and antitumor properties.[1] Accurate and consistent preparation of stock solutions is a foundational requirement for reproducible experimental results in screening campaigns and mechanistic studies.[2] This guide details the physicochemical properties of the target compound, outlines safety and handling procedures, and provides step-by-step protocols for preparing high-concentration stock solutions in organic solvents and subsequent aqueous working solutions.
Introduction: The Critical Role of Stock Solutions
The precision of in vitro and in vivo experimental data is fundamentally dependent on the accuracy of the concentration of test compounds. Stock solutions, which are concentrated preparations of a compound that are later diluted for use, are the cornerstone of this accuracy.[2] Preparing a high-concentration stock solution minimizes the errors associated with weighing very small quantities of material for each experiment and ensures a consistent source of the compound across multiple assays.[3] This application note addresses the specific challenges and considerations for 2-chloro-N-hexylpyridine-3-sulfonamide, a compound whose amphipathic nature—combining a lipophilic hexyl tail with a polar sulfonamide and a heteroaromatic ring—dictates careful solvent selection and handling.
Compound Properties and Safety Precautions
Physicochemical Data
Understanding the basic properties of 2-chloro-N-hexylpyridine-3-sulfonamide is essential for its proper handling and use. The data presented below has been compiled from information on structurally similar analogs.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-hexylpyridine-3-sulfonamide | - |
| Molecular Formula | C₁₁H₁₇ClN₂O₂S | Calculated |
| Molecular Weight | 276.78 g/mol | Calculated |
| Appearance | Assumed to be a solid at room temperature. | |
| Core Structure Hazards | The parent 2-chloropyridine-3-sulfonamide is harmful if swallowed, in contact with skin, or inhaled; causes serious skin and eye irritation.[4] | GHS Classification[4] |
Solubility Profile
While specific empirical data for 2-chloro-N-hexylpyridine-3-sulfonamide is not widely available, the solubility of related sulfonamides provides a strong predictive framework. Aprotic polar solvents are highly effective at solubilizing sulfonamides.[5]
| Solvent | Type | Expected Solubility | Rationale & Citation |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High (≥100 mM) | Preferred stock solvent for similar pyridine sulfonamides and benzenesulfonamides.[1][5] |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | High (≥100 mM) | An effective alternative to DMSO for sulfonamides.[1][5] |
| Acetone | Polar Aprotic | Moderate to High | Commonly used for dissolving sulfonamide standards.[6][7] |
| Methanol / Ethanol | Polar Protic | Moderate | Alcohols are viable solvents but may have lower solubilizing power than DMSO/DMF for complex organics.[7] |
| Water / Aqueous Buffers | Polar Protic | Very Low | The lipophilic hexyl chain and non-ionic nature suggest poor aqueous solubility. Precipitation is likely without a co-solvent.[1] |
Critical Safety and Handling Procedures
Given the hazard profile of the 2-chloropyridine sulfonamide core, stringent safety measures are mandatory.[4][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling the solid compound or its solutions.[9]
-
Engineering Controls: All weighing and solution preparation should be conducted inside a certified chemical fume hood to prevent inhalation of the powder or solvent vapors.[9]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 100 mM stock solution, a common starting concentration for drug discovery applications.
Required Materials and Equipment
-
2-chloro-N-hexylpyridine-3-sulfonamide (solid)
-
Anhydrous, high-purity DMSO (Biotechnology or cell culture grade)
-
Analytical balance (readable to 0.1 mg)
-
15 mL polypropylene conical tube or glass vial with a screw cap
-
Calibrated micropipettes (P1000, P5000)
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile 0.22 µm syringe filters and sterile syringes (for sterile applications)
Step-by-Step Procedure
-
Calculation of Required Mass:
-
The molecular weight (MW) is 276.78 g/mol .
-
To make 10 mL (0.010 L) of a 100 mM (0.100 mol/L) solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.100 mol/L × 0.010 L × 276.78 g/mol = 0.27678 g
-
Mass (mg) = 27.68 mg
-
-
Weighing the Compound:
-
Inside a chemical fume hood, place a clean weighing boat on the analytical balance and tare it.
-
Carefully weigh out 27.7 mg of 2-chloro-N-hexylpyridine-3-sulfonamide into the boat. Causality Note: Accurate weighing is the most critical step for ensuring the final concentration is correct.[2]
-
-
Dissolution:
-
Transfer the weighed powder into a clean, labeled 15 mL conical tube.
-
Add approximately 8 mL of DMSO to the tube.
-
Cap the tube securely and vortex vigorously for 1-2 minutes. Causality Note: Adding a majority of the solvent first allows for efficient mixing and dissolution.
-
Visually inspect the solution for any undissolved particulates. If present, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) may also aid dissolution, but the compound's thermal stability should be considered.[9]
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, carefully add DMSO until the final volume reaches exactly 10.0 mL.
-
Invert the tube several times to ensure the solution is homogeneous.
-
-
Sterilization (If Required):
-
For applications such as cell culture, the solution must be sterile. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new, sterile storage tube.[9][10] Causality Note: Filter sterilization removes microbial contaminants without using heat, which could degrade the compound.
-
-
Labeling and Storage:
-
Clearly label the storage tube with:
-
Compound Name: 2-chloro-N-hexylpyridine-3-sulfonamide
-
Concentration: 100 mM
-
Solvent: DMSO
-
Preparation Date
-
Preparer's Initials
-
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7] Sulfonamide stock solutions can be stable for months to years under these conditions.
-
Workflow Diagram
Caption: Workflow for preparing a 100 mM DMSO stock solution.
Protocol: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the high-concentration organic stock into an aqueous buffer for a final assay (e.g., cell culture medium, enzyme assay buffer).
-
Perform a Serial Dilution: It is best practice to perform one or more intermediate dilution steps rather than a single large dilution. This minimizes pipetting errors. For example, to get a 100 µM working solution from a 100 mM stock, first dilute 1:100 (e.g., 10 µL stock into 990 µL of DMSO) to get a 1 mM intermediate, then dilute that 1:10 for the final concentration.
-
Add to Aqueous Buffer: Add the final, small volume of the compound (in its organic solvent) to the much larger volume of aqueous buffer, not the other way around. For example, add 2 µL of a 5 mM compound solution to 998 µL of buffer for a final concentration of 10 µM.
-
Mind the Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[11]
-
Check for Precipitation: After dilution, visually inspect the aqueous solution for any cloudiness or precipitate, which would indicate the compound has crashed out of solution.
Quality Control and Troubleshooting
A protocol is only trustworthy if it is self-validating. While not always necessary for routine screening, concentration and purity can be verified using analytical techniques.
Analytical Verification
High-Performance Liquid Chromatography (HPLC) is the standard method for verifying the concentration and purity of sulfonamide solutions.[12][13]
| HPLC Parameter | Example Condition |
| System | Standard HPLC with UV Detector |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[12] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min[12] |
| Detection Wavelength | ~270-280 nm (scan for optimal absorbance)[12] |
| Injection Volume | 10-20 µL |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solid will not dissolve in DMSO | Insufficient mixing or low-quality solvent. | Vortex for a longer period. Use a sonicator bath. Ensure DMSO is anhydrous, as water can reduce solubility. |
| Precipitation upon dilution into aqueous buffer | The compound's solubility limit in the aqueous medium has been exceeded. | Decrease the final concentration of the compound. Increase the percentage of co-solvent if the assay allows. Prepare a fresh dilution. |
| Inconsistent experimental results | Stock solution degradation or inaccurate concentration. | Prepare fresh stock. Avoid repeated freeze-thaw cycles by using aliquots. Verify stock concentration via HPLC. Use calibrated pipettes. |
| Stock solution appears cloudy or has crystals after freezing | Compound precipitating at low temperature. | Allow the stock to thaw completely at room temperature and vortex thoroughly before use to ensure it is redissolved. |
Decision Logic for Solution Preparation
Sources
- 1. Buy 2-chloro-N-pentylpyridine-3-sulfonamide | 1156388-42-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. mdpi.com [mdpi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
Microwave-assisted synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide
Application Note: Accelerating Sulfonamide Synthesis
A Protocol for the Rapid, Microwave-Assisted Synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide
Abstract
Sulfonamide moieties are cornerstone pharmacophores in modern drug discovery, exhibiting a vast range of biological activities. Their synthesis, however, often involves lengthy reaction times and harsh conditions using conventional heating methods. This application note presents a detailed, efficient, and reproducible protocol for the synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide, a representative heterocyclic sulfonamide, utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and offers a greener synthetic route with reduced energy consumption and potential for solvent minimization.[1][2][3] This guide is intended for researchers and professionals in organic synthesis and drug development, providing not only a step-by-step protocol but also the scientific rationale behind the experimental design, safety considerations, and characterization methodologies.
Introduction: The Case for Microwave-Assisted Sulfonamide Synthesis
The reaction of a sulfonyl chloride with a primary or secondary amine is the most fundamental route to synthesizing sulfonamides. Traditionally, this is performed by stirring the reactants in a suitable solvent, often for several hours at elevated temperatures. This process can be inefficient and lead to the formation of byproducts, complicating purification.
Microwave-assisted organic synthesis (MAOS) offers a powerful alternative to conventional heating.[4] Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample volume.[1][2] This often results in:
-
Dramatically Reduced Reaction Times: Accelerations of several orders of magnitude are common, turning overnight reactions into procedures that take mere minutes.[5]
-
Improved Reaction Yields and Purity: The rapid heating minimizes the time available for side reactions or degradation of sensitive functional groups, leading to cleaner reaction profiles and higher purity.[2][3][4]
-
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, ensuring high reproducibility between runs.[2][6]
-
Greener Chemistry: Shorter reaction times mean significantly less energy consumption.[1] Furthermore, MAOS is well-suited for solvent-free conditions or the use of environmentally benign solvents.[1][7]
This protocol details the application of these principles to the synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide, a molecule combining the functionalities of a halogenated pyridine ring with a sulfonamide linkage, making it a valuable scaffold for further chemical elaboration in drug discovery programs.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of n-hexylamine attacks the electrophilic sulfur atom of 2-chloropyridine-3-sulfonyl chloride. This is followed by the elimination of a proton and a chloride ion to form the stable sulfonamide bond. The hydrochloric acid byproduct is neutralized by an excess of the n-hexylamine reactant or an added non-nucleophilic base.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-chloropyridine-3-sulfonyl chloride | ≥95% | Sigma-Aldrich | Corrosive, handle with care.[8][9] |
| n-Hexylamine | ≥99% | Sigma-Aldrich | Flammable, corrosive. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Polar solvent, excellent for microwave absorption. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Fisher Scientific | For drying organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment:
-
Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator). Note: Domestic microwave ovens must not be used due to lack of temperature/pressure controls and safety features.[10][11]
-
10 mL microwave process vial with a Teflon septum and aluminum crimp cap.[12]
-
Magnetic stirrer and stir bar.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
3.2. Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the synthesis protocol.
3.3. Rationale for Experimental Choices
-
Solvent: DMF is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for absorbing microwave energy efficiently and promoting the dissolution of the reactants.[4]
-
Stoichiometry: An excess of n-hexylamine (1.5 equivalents) is used. This not only drives the reaction to completion according to Le Châtelier's principle but also serves as an in-situ base to neutralize the HCl generated during the reaction, avoiding the need for an additional reagent like triethylamine or pyridine.[13]
-
Temperature and Time: The selected temperature of 120 °C is well above the typical boiling point of the reactants at atmospheric pressure, a condition safely achievable in a sealed microwave vial.[5][14] This "superheating" effect is a primary reason for the dramatic rate acceleration.[11] A 15-minute hold time is a typical starting point for such transformations and can be optimized as needed.[6][15]
Product Characterization & Expected Results
The identity and purity of the final product, 2-chloro-N-hexylpyridine-3-sulfonamide, must be confirmed through standard analytical techniques.
Data Summary Table
| Parameter | Value |
| Product Name | 2-chloro-N-hexylpyridine-3-sulfonamide |
| Molecular Formula | C₁₁H₁₇ClN₂O₂S |
| Molecular Weight | 276.78 g/mol |
| Physical Appearance | Off-white to pale yellow solid (expected) |
| Expected Yield | 85-95% |
| Purity (by NMR/LCMS) | >95% |
4.1. Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the hexyl chain (triplet around 0.9 ppm, multiplets between 1.2-1.6 ppm, and a triplet around 3.0-3.2 ppm for the CH₂ adjacent to the nitrogen). The pyridine ring protons should appear in the aromatic region (7.5-8.8 ppm) as doublets or doublets of doublets. A broad signal corresponding to the N-H proton is also expected.
-
¹³C NMR (100 MHz, CDCl₃): Signals for the six distinct carbons of the hexyl group are expected in the aliphatic region (~14-43 ppm). The five carbons of the pyridine ring will appear in the aromatic/heteroaromatic region (~120-155 ppm).
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 277.08, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+H+2]⁺ at m/z 279.08 with ~32% the intensity).
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Chemical Hazards: 2-chloropyridine-3-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[8][9] n-Hexylamine is flammable and corrosive. Handle all reagents inside a certified chemical fume hood.
-
Microwave Reactor Safety:
-
Only use vessels specifically designed for the microwave reactor.[12] Never exceed the recommended volume, temperature, or pressure limits for the vessel.
-
Ensure the vial is properly sealed to prevent leakage and pressure loss.
-
Always allow the reaction vessel to cool to a safe temperature (e.g., below 50 °C) before opening to avoid the risk of solvent flash-boiling.[12]
-
Be aware of the potential for rapid pressure generation. If the kinetics of a reaction are unknown, start with small-scale experiments at lower temperatures.[10]
-
Conclusion
This application note provides a robust and highly efficient protocol for the synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide using microwave irradiation. The method offers significant advantages over conventional heating, including a drastic reduction in reaction time, high yields, and operational simplicity, aligning with the principles of green chemistry.[1][3] This protocol serves as a reliable template that can be adapted for the synthesis of diverse sulfonamide libraries, accelerating research and development in medicinal chemistry and related fields.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Synthesis of sulfonamides by Microwave irradiation and Conventional heating.
- Microwave-assisted synthesis. Anton Paar Wiki.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Microwave-assisted synthesis and bioevaluation of new sulfonamides.
- Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradi
- Safety Considerations for Microwave Synthesis.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Organic Syntheses Procedure. Organic Syntheses.
- 2-Chloropyridine. Wikipedia.
- Microwave Synthesis. Organic Chemistry Portal.
- Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. (2023). MDPI.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025). De Gruyter.
- Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- 2-Chloropyridine-3-sulfonyl chloride. PubChem.
- 2-chloro-pyridine-3-sulfonyl chloride. Sigma-Aldrich.
- Synthesis of 2-chloro-N-(pyridin-3-yl)
- Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. NIScPR.
- Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-Chloro-2-pyrazinamine. Benchchem.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ijrpas.com [ijrpas.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-chloro-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. Microwave Synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
Handling and storage guidelines for light-sensitive pyridine sulfonamides
Application Note: Photostability Management of Pyridine Sulfonamides
Executive Summary
Pyridine sulfonamides represent a critical scaffold in medicinal chemistry, serving as the backbone for various COX-2 inhibitors, loop diuretics, and antitumor agents. However, the conjugation of the electron-deficient pyridine ring with the sulfonamide moiety creates a chromophore highly susceptible to UV-induced photolysis.
This guide details the mechanistic cause of this instability (primarily
Scientific Background: The Mechanism of Photolability
To handle these compounds effectively, one must understand why they degrade. The pyridine sulfonamide motif absorbs strongly in the UV-B (280–315 nm) and short UV-A (315–400 nm) regions.
Primary Degradation Pathways:
-
Photo-induced
Extrusion: Upon excitation, the sulfonamide bond ( ) weakens, leading to the homolytic cleavage of the S-N bond. This often results in the release of sulfur dioxide and the recombination of the remaining aryl and amine radicals to form an amine-substituted pyridine (desulfonated product). -
Pyridine Ring Hydroxylation: The excited pyridine ring is susceptible to nucleophilic attack by water or reactive oxygen species (ROS), leading to hydroxylation or N-oxide formation.
-
Radical Polymerization: In concentrated solutions, radical intermediates can induce oligomerization, visible as a yellowing of the solution.
Mechanistic Visualization:
Figure 1: Simplified photodegradation pathway showing critical S-N bond cleavage and
Core Protocol: Handling & Synthesis
Principle: The goal is to eliminate photons with energy sufficient to bridge the HOMO-LUMO gap of the pyridine sulfonamide system.
Environmental Controls
-
Lighting: Standard fluorescent lab lights emit significant UV radiation.
-
Requirement: Use Amber (500nm cut-off) or Red LED lighting in the weighing and handling areas.
-
Alternative: If specialized lighting is unavailable, cover all light sources with yellow lithographic film (Kapton® or equivalent).
-
-
Glassware:
-
Use Low-Actinic (Amber) Glassware for all steps.
-
If amber glassware is unavailable, wrap clear glassware strictly in aluminum foil. Note: Inspect foil for pinhole tears.
-
Solubilization Protocol
Dissolved oxygen accelerates photodegradation via the formation of singlet oxygen (
-
Solvent Prep: Degas all solvents (DMSO, Methanol, Water) using an Argon or Nitrogen sparge for 15 minutes prior to use.
-
Dissolution:
-
Weigh the solid in a darkened enclosure.
-
Add solvent and vortex immediately.
-
Crucial Step: Overlay the headspace with inert gas (Argon preferred due to density) before sealing.
-
Workflow Diagram
Figure 2: Validated workflow ensuring minimal light exposure from storage to experimental use.
Storage Guidelines
Stability is strictly dependent on the physical state (Solid vs. Solution).
| Parameter | Solid State (Lyophilized/Powder) | Solution State (DMSO/Water) |
| Temperature | -20°C | -80°C (Long term) / 4°C (Daily) |
| Container | Amber glass vial + Desiccant pack | Amber HPLC vial / Black Eppendorf |
| Atmosphere | Inert (Argon/Nitrogen) flush recommended | Strictly Argon overlay required |
| Max Shelf Life | 1–2 Years (Retest annually) | < 24 Hours at RT; 1 Month at -80°C |
| Thawing | Equilibrate to RT in the dark before opening to prevent condensation. | Thaw in dark; Vortex; Do not refreeze more than once. |
Critical Note: Pyridine sulfonamides in solution (especially dilute aqueous buffers) are 10–100x more sensitive to light than in the solid state due to increased molecular mobility and solvent interactions [1, 3].
Quality Control & Validation
Do not assume stability. Implement a "Self-Validating" system using a reference standard.
HPLC Method for Degradation Detection:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: DAD at 254 nm (universal) and 310–330 nm (specific for the pyridine sulfonamide chromophore).
Acceptance Criteria:
-
Purity: >98% area under the curve.
-
Degradant Check: Look for new peaks eluting before the parent compound (indicative of desulfonated or hydroxylated polar species) [1, 4].
-
Visual Check: Any yellowing of a clear solution indicates radical polymerization/oxidation.
References
-
Boreen, A. L., et al. (2004). "Photodegradation of sulfonamides in aqueous solution." Environmental Science & Technology. Link
-
Torniainen, K. (1997). "Photostability of sulfonamides." International Journal of Pharmaceutics. Link
-
West Pharmaceutical Services. (2020). "Light Sensitive Drug Products Need Protection." Technical Report. Link
-
Niu, X., et al. (2013). "Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water." Environmental Science and Pollution Research. Link
-
ICH Harmonised Tripartite Guideline. (1996). "Photostability Testing of New Drug Substances and Products Q1B." Link
Sources
Application Note & Protocol: A Robust Procedure for the N-Alkylation of 2-Chloropyridine-3-Sulfonamide
Abstract
N-alkylated sulfonamides are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. This document provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide via the N-alkylation of 2-chloropyridine-3-sulfonamide. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide from reaction setup to product characterization, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing this class of compounds.
Mechanistic Rationale and Strategy
The N-alkylation of a primary sulfonamide is a fundamental transformation that proceeds via nucleophilic substitution. The sulfonamide proton is moderately acidic (pKa ≈ 10-11), allowing for deprotonation by a suitable base to form a nucleophilic sulfonamidate anion. This anion then displaces a leaving group on an alkyl electrophile, such as a halide, in a classical SN2 reaction.
The choice of base is critical; it must be strong enough to quantitatively deprotonate the sulfonamide without promoting side reactions, such as elimination of the alkyl halide or reacting with it directly. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) are commonly employed.[1] The general mechanism is illustrated below.
Caption: General mechanism for the N-alkylation of a sulfonamide.
Data Summary and Reagent Overview
The following table summarizes the key reagents and parameters for the synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide.
| Parameter | Value | Notes |
| Starting Material | 2-Chloropyridine-3-sulfonamide | CAS: 38025-93-3; MW: 192.62 g/mol [2] |
| Alkylating Agent | 1-Bromohexane | CAS: 111-25-1; MW: 165.07 g/mol |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | A strong, non-nucleophilic base. Handle with extreme care. |
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates the anion. |
| Stoichiometry (SM:Base:Alkylating Agent) | 1.0 : 1.2 : 1.1 equivalents | A slight excess of base and alkylating agent ensures full conversion. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation. |
| Reaction Time | 4-12 hours | Monitor progress by Thin-Layer Chromatography (TLC). |
| Product | 2-chloro-N-hexylpyridine-3-sulfonamide | MW: 276.79 g/mol |
| Expected Yield | 70-90% | Yield is dependent on reaction scale and purification efficiency. |
| Purification Method | Silica Gel Column Chromatography | Effective for removing unreacted starting materials and byproducts.[3] |
Detailed Experimental Protocol
This protocol details the synthesis on a 5 mmol scale. Adjust quantities accordingly for different scales.
Materials and Equipment
-
2-Chloropyridine-3-sulfonamide (0.96 g, 5.0 mmol, 1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in oil (0.24 g, 6.0 mmol, 1.2 eq.)
-
1-Bromohexane (0.77 mL, 0.91 g, 5.5 mmol, 1.1 eq.)
-
Anhydrous Dimethylformamide (DMF) (25 mL)
-
Ethyl acetate (EtOAc) (150 mL)
-
Deionized water (100 mL)
-
Brine (saturated aq. NaCl) (50 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography eluent)
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes
-
Ice bath
-
Standard laboratory glassware for workup and purification
Safety Precautions
-
2-Chloropyridine-3-sulfonamide: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2]
-
Sodium Hydride (NaH): Flammable solid and water-reactive. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle exclusively under an inert atmosphere.
-
1-Bromohexane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.
-
DMF: A combustible liquid that is a suspected teratogen. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). All manipulations involving NaH and anhydrous solvents must be performed in a chemical fume hood under an inert atmosphere.
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.
-
To the flask, add 2-chloropyridine-3-sulfonamide (0.96 g, 5.0 mmol).
-
Seal the flask with septa and purge with nitrogen for 5-10 minutes.
-
-
Deprotonation:
-
Carefully weigh sodium hydride (0.24 g of 60% dispersion) in a glovebox or under a nitrogen blanket and add it to the reaction flask. Rationale: NaH is highly reactive with air and moisture; an inert atmosphere is essential for safety and efficacy.
-
Using a syringe, add anhydrous DMF (25 mL) to the flask.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Stir the mixture at 0 °C for 30 minutes. You should observe hydrogen gas evolution as the sulfonamide is deprotonated. Rationale: Staged cooling and stirring allow for controlled deprotonation and dissipation of heat.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, slowly add 1-bromohexane (0.77 mL, 5.5 mmol) dropwise via syringe over 5 minutes. Rationale: A slow, dropwise addition prevents an uncontrolled exothermic reaction and minimizes potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting sulfonamide. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Very carefully and slowly quench the reaction by adding deionized water (approx. 20 mL) dropwise to destroy any unreacted NaH. Caution: Hydrogen gas will be evolved.
-
Transfer the mixture to a separatory funnel containing an additional 80 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous phase.
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by silica gel column chromatography.[3] Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the pure 2-chloro-N-hexylpyridine-3-sulfonamide.
-
Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the product, likely as a colorless oil or a low-melting solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[4][5]
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow from setup to final product.
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation (wet reagents/glassware).2. Inactive NaH.3. Alkylating agent degraded. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents.2. Use a fresh bottle of NaH or titrate to determine its activity.3. Use freshly distilled or a new bottle of 1-bromohexane. |
| Starting Material Remains | 1. Insufficient base or alkylating agent.2. Insufficient reaction time. | 1. Re-run the reaction ensuring accurate stoichiometry (1.2 eq. base, 1.1 eq. alkyl halide).2. Extend the reaction time, continuing to monitor by TLC. |
| Formation of Multiple Byproducts | 1. Reaction temperature too high.2. Base reacting with solvent or alkyl halide. | 1. Maintain cooling during the deprotonation and addition steps.2. Consider an alternative base like K₂CO₃, which may require heating but can be less aggressive. |
| Difficult Purification | 1. Product and starting material have similar Rf values.2. Oily product difficult to handle. | 1. Optimize the TLC solvent system to achieve better separation before attempting column chromatography.2. If the product is an oil, ensure all solvent is removed under high vacuum. |
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. Available from: [Link]
-
Henry, J. R., et al. (1992). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 33(40), 5963-5966. Available from: [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. Available from: [Link]
-
Ota, K., et al. (2020). Catalytic N‐Alkylation of Sulfonamides. Angewandte Chemie International Edition, 59(31), 12699-12703. Available from: [Link]
-
Kornienko, A. G., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(3). Available from: [Link]
-
Hansen, H. C., et al. (2013). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Journal of Peptide Science, 19(11), 689-697. Available from: [Link]
-
Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 59(8), 775-785. Available from: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2017). Alkylation of Amines under Mitsunobu Conditions. Organic Letters, 19(6), 1494-1497. Available from: [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1839-1843. Available from: [Link]
- Google Patents. (1957). US2777844A - Sulfonamide purification process.
-
Scribd. (n.d.). 2-Chloropyridine (MSDS). Retrieved from [Link]
-
Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(17), 2839-2841. Available from: [Link]
-
PubChem. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Retrieved from [Link]
-
Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic & Biomolecular Chemistry, 13(27), 7437-7440. Available from: [Link]
-
Acta Crystallographica Section E. (2014). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. Retrieved from [Link]
-
Liu, P., et al. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 42(18), 15006-15012. Available from: [Link]
- Google Patents. (2014). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
-
Cole, C. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(19), 7589-7593. Available from: [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 268. Available from: [Link]
-
Dykstra, R., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society, 144(5), 2205-2212. Available from: [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2009). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues of 2-chloro-N-hexylpyridine-3-sulfonamide in water
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 2-chloro-N-hexylpyridine-3-sulfonamide. As specific experimental data for this compound is not extensively available in peer-reviewed literature, this document is grounded in established principles of medicinal chemistry, physical pharmacy, and extensive experience with structurally related molecules, particularly N-substituted sulfonamides.
Introduction: Understanding the Solubility Challenge
2-chloro-N-hexylpyridine-3-sulfonamide is a molecule with distinct structural features that collectively contribute to its predicted low water solubility. A rational troubleshooting approach begins with understanding these features:
-
Hydrophobic N-hexyl Group: The six-carbon alkyl chain is significantly lipophilic, creating an unfavorable interaction with the polar hydrogen-bonding network of water.
-
Aromatic Core: The 2-chloropyridine ring, while containing a nitrogen atom, is a largely nonpolar, rigid structure.
-
Sulfonamide Group: This functional group is key to modulating solubility. The proton on the sulfonamide nitrogen is weakly acidic and can be removed under basic conditions to form a much more polar (and thus, more water-soluble) anion.[1][2]
-
Crystalline Structure: Sulfonamides are typically crystalline solids due to their rigid structure and potential for hydrogen bonding in the solid state.[3] Significant energy, known as lattice energy, is required to break this crystal structure before solvation can occur.
This guide presents a systematic, question-and-answer-based approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've added my 2-chloro-N-hexylpyridine-3-sulfonamide to water, and it won't dissolve. What are the primary reasons for this?
A1: The poor aqueous solubility is an expected intrinsic property of the molecule's chemical structure. The primary obstacles are the highly hydrophobic n-hexyl chain and the energy required to break the compound's crystal lattice. Many new chemical entities, especially those designed for specific biological targets, are large, complex, and lipophilic, leading to solubility issues that must be addressed during development.[4][5]
Your initial observation of insolubility is the first step in a standard formulation development workflow. The subsequent steps in this guide will walk you through systematic methods to overcome this.
Q2: What are the simplest first steps I should take to try and dissolve the compound?
A2: Before moving to more complex chemical modifications, always start with basic physical methods. These approaches increase the kinetics of dissolution, as described by the Noyes-Whitney equation, by increasing surface area and energy input.[4]
Step-by-Step Initial Protocol:
-
Particle Size Reduction: If your material is coarse, gently grind it into a fine powder using a mortar and pestle. This significantly increases the surface-area-to-volume ratio, providing more points of contact for the solvent.[6][7] Advanced techniques like micronization can be employed for more significant particle size reduction but require specialized equipment.[7]
-
Agitation: Vigorously stir or vortex the suspension. This disrupts the boundary layer of saturated solvent around the solid particles, allowing fresh solvent to interact with the particle surface.
-
Heating: Gently warm the solution (e.g., to 37-40°C) while stirring. Increased temperature provides the energy needed to overcome the crystal lattice energy and can increase the equilibrium solubility. Caution: Be mindful of the compound's stability; run a preliminary test to ensure it does not degrade at the selected temperature.
If these physical methods are insufficient to achieve your target concentration, chemical modifications of the solvent system are necessary.
Diagram 1: Initial Troubleshooting Workflow
Caption: A simple workflow for initial attempts to dissolve the compound.
Q3: Can I use pH adjustment to improve solubility? How does that work?
A3: Yes, pH adjustment is one of the most powerful and common methods for solubilizing compounds containing an acidic sulfonamide group.[8][9]
The Underlying Chemistry: The sulfonamide group (-SO₂NH-) has a weakly acidic proton. By increasing the pH of the aqueous solution with a base (e.g., NaOH), you can deprotonate this group to form a sodium salt (-SO₂N⁻Na⁺). This ionized form is significantly more polar than the neutral molecule and interacts much more favorably with water, leading to a dramatic increase in solubility.[10][11] The solubility of sulfonamides generally increases with increasing pH.[11]
Diagram 2: pH-Dependent Ionization of the Sulfonamide
Caption: Equilibrium between the neutral, insoluble form and the deprotonated, soluble salt form.
Experimental Protocol: pH-Solubility Screening
-
Prepare a Slurry: Add a known excess amount of 2-chloro-N-hexylpyridine-3-sulfonamide to a fixed volume of purified water (e.g., 5-10 mg in 1 mL). This should form a visible suspension or slurry.
-
Titrate with Base: While stirring vigorously, add a dilute solution of NaOH (e.g., 0.1 N or 1 N) dropwise.
-
Monitor for Clarity: Observe the suspension. As the pH increases and the compound ionizes, the solution should begin to clarify.
-
Measure pH: Once the solution is completely clear, measure the final pH. This is the minimum pH required to fully dissolve the compound at that concentration.
-
Validation: If necessary for your experiment, you can readjust the pH downwards with a dilute acid (e.g., 0.1 N HCl) to confirm that the compound precipitates back out of solution, validating that the effect is pH-dependent.
Note: For biological assays, it is critical to ensure the final pH of your stock solution is compatible with your experimental system. You may need to use a biological buffer (e.g., PBS, TRIS) at a sufficiently high pH.
Q4: What if pH adjustment isn't enough or is incompatible with my experiment? What are co-solvents?
A4: If pH modification is not a viable option, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that is added to water in small to moderate amounts to increase the solubility of a poorly soluble compound.[12][13] This is one of the most common strategies in pharmaceutical formulation.
Mechanism of Action: Co-solvents work by reducing the overall polarity of the water-solvent mixture.[13] This lessens the interfacial tension between the aqueous phase and the hydrophobic compound, making it easier for the solute to be solvated.[14]
Common Co-solvents for Preclinical Formulations: A range of co-solvents can be used, each with different properties and safety profiles.[15]
| Co-Solvent | Common Starting Concentration (v/v) | Key Properties & Considerations |
| DMSO | 5 - 20% | Highly effective polar aprotic solvent. Can have biological effects in some assays. |
| Ethanol | 10 - 30% | Good solubilizing power. Volatile. Widely used. |
| Propylene Glycol (PG) | 10 - 40% | Viscous, non-toxic solvent. Good for oral and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | 20 - 50% | Low toxicity, high boiling point. Can handle highly lipophilic compounds. |
| NMP (N-Methyl-2-pyrrolidone) | 5 - 15% | Strong solubilizer, but use with caution due to potential toxicity. |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 10%, 20%, 30%, 50% v/v PEG 400 in water).
-
Determine Solubility: Add a known excess of the compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture.
-
Equilibrate: Agitate the samples (e.g., on a rotator or shaker) at a constant temperature for several hours (or until equilibrium is reached) to ensure maximum dissolution.
-
Separate and Quantify: Centrifuge or filter the samples to remove any undissolved solid.
-
Analyze Supernatant: Dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will give you the saturation solubility in each co-solvent blend.
-
Select Optimal Blend: Choose the co-solvent blend that achieves your target concentration with the lowest percentage of organic solvent to minimize potential artifacts in your experiment.
Q5: I'm still facing issues. What advanced formulation strategies can be considered?
A5: If simple pH adjustment and co-solvents are insufficient, particularly for in-vivo studies or high-concentration requirements, advanced formulation strategies are necessary. These typically require specialized expertise and equipment.[16]
-
Solid Dispersions: The compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[6][17] When this solid dispersion is added to water, the polymer dissolves rapidly, releasing the drug in a transient, supersaturated state that can enhance absorption.[4]
-
Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 2-chloro-N-hexylpyridine-3-sulfonamide can form an "inclusion complex" by fitting inside this cavity, which effectively shields it from the water and increases its apparent solubility.[15][18]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are very effective.[4][18] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like gastrointestinal fluid), this mixture spontaneously forms a fine oil-in-water microemulsion, with the drug solubilized within the oil droplets.[18]
Diagram 3: Decision Tree for Solubilization Strategy
Caption: A decision-making guide for selecting an appropriate solubilization strategy.
Q6: Could impurities or the solid form of my compound be affecting its solubility?
A6: Yes, absolutely. This is a critical consideration often overlooked in early-stage research.
-
Chemical Purity: Impurities from the synthesis (e.g., unreacted starting materials or byproducts) can interfere with dissolution or give misleading results. Always use a compound with the highest possible purity, confirmed by analytical methods like LC-MS and NMR.
-
Polymorphism: A single compound can often crystallize into multiple different solid forms, known as polymorphs.[18] These polymorphs can have different crystal lattice energies, which in turn leads to different melting points and, importantly, different aqueous solubilities.[19] It is possible that you are working with a particularly stable, low-solubility polymorph. Investigating different crystallization conditions could yield a more soluble (though potentially less stable) form.
If you consistently face inexplicable solubility issues, it is worthwhile to re-evaluate the purity and consider the potential for polymorphism of your material.
References
- World Pharma Today. (2025, October 17).
- Wikipedia. (n.d.). Cosolvent.
- PubMed. (2002, April 23). pH-induced Solubility Transition of Sulfonamide-Based Polymers.
- MDPI. (2025, July 23).
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- on-curating.com. (2020, February 18).
- PubMed. (2011, October 15).
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- ResearchGate. (2025, August 7). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- WuXi AppTec DMPK. (2024, March 15).
- The BMJ. (2026, February 24). SOLUBILITY OF SULPHONAMIDES.
- ijpcbs. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- ijpscr.com. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Slideshare. (n.d.). Methods of solubility enhancements.
- International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
- ChemicalBook. (2026, January 13). pyridine-3-sulfonyl chloride | 16133-25-8.
- ResearchGate. (n.d.). pH-Induced solubility transition of sulfonamide-based polymers.
- PubChem. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445.
- PMC. (n.d.).
- Smolecule. (2023, August 17). Buy 2-chloro-N-pentylpyridine-3-sulfonamide | 1156388-42-9.
- PubMed. (1980). pH Dependency in Uptake of Sulfonamides by Bacteria.
- ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9.
- New Journal of Chemistry (RSC Publishing). (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025, August 10). (PDF)
- Rasayan. (2013).
- Sigma-Aldrich. (n.d.). Pyridine-3-sulfonamide | 2922-45-4.
- ResearchGate. (2021, June 17). (PDF) Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes.
- ChemicalBook. (2025, July 14). 4-Chloro-3-pyridinesulfonamide | 33263-43-3.
- Google Patents. (n.d.). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
- Benchchem. (n.d.). Synthesis of 2-chloro-N-(pyridin-3-yl)
- Wikipedia. (n.d.). Sulfonamide.
- Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- Advanced ChemBlocks. (n.d.). 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.
Sources
- 1. bmj.com [bmj.com]
- 2. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. isjem.com [isjem.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijcsrr.org [ijcsrr.org]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]
Overcoming steric hindrance in N-hexylpyridine sulfonamide synthesis
Topic: Overcoming Steric Hindrance in N-Hexylpyridine Sulfonamide Synthesis Role: Senior Application Scientist, Technical Support Center
Ticket ID: #PYR-SULF-001 Subject: Troubleshooting Steric Hindrance & Instability in N-Hexylpyridine Sulfonamide Coupling
Welcome to the Advanced Synthesis Support Center. You are likely encountering low yields or decomposition when attempting to couple a hindered pyridine sulfonyl chloride with hexylamine.
In pyridine chemistry, "steric hindrance" is often a misdiagnosis for thermal instability . Unlike benzene derivatives, pyridine-2-sulfonyl chlorides are inherently unstable, prone to
This guide provides three protocols ranging from "Optimization of Standard Methods" to "Advanced Catalytic Systems" to overcome these kinetic barriers.
🟢 Phase 1: Diagnostic & Decision Matrix
Before selecting a protocol, determine the specific nature of your hindrance using this logic flow.
Figure 1: Strategic selection of synthesis method based on substrate stability and availability.
🔵 Protocol A: The "Flash" Coupling (Modified Schotten-Baumann)
Best for: Moderately hindered substrates where the sulfonyl chloride is isolable but reactive.
The Science: Standard protocols add the sulfonyl chloride to the amine. For hindered/unstable pyridine substrates, this is fatal. The chloride hydrolyzes before it can penetrate the steric wall of the amine. We must invert the addition order and use a nucleophilic catalyst (DMAP) to form a highly reactive N-sulfonylpyridinium intermediate, which is less sterically demanding than the chloride itself.
Reagents:
-
Pyridine-sulfonyl chloride (1.0 equiv)
-
Hexylamine (1.1 equiv)
- or DIPEA (2.0 equiv)
-
DMAP (10-20 mol%) - Critical for sterics
-
DCM (Anhydrous)[1]
Step-by-Step Protocol:
-
Preparation: Dissolve Hexylamine,
, and DMAP in anhydrous DCM. Cool to -10°C (Salt-Ice bath). -
Rapid Addition: Dissolve the Pyridine-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise but efficiently to the amine mixture.
-
Why? Keeping the amine in excess relative to the chloride at the point of mixing favors coupling over hydrolysis.
-
-
The "Warm-Up": Stir at -10°C for 30 mins, then allow to warm to Room Temperature (RT).
-
Monitoring: Check TLC/LCMS. If incomplete after 2 hours, heat to reflux (
).-
Note: If you heat before the initial coupling forms, Pyridine-2-SO2Cl will decompose.
-
🟡 Protocol B: SuFEx Chemistry (The Stability Solution)
Best for: Highly hindered systems or unstable Pyridine-2-sulfonyl chlorides.
The Science:
Sulfonyl fluorides (
Reagents:
-
Pyridine-sulfonyl fluoride (1.0 equiv)
-
Hexylamine (1.2 equiv)
- (Calcium triflimide) (5 mol%)
-
DABCO (2.0 equiv)
-
Acetonitrile (MeCN) or THF
Step-by-Step Protocol:
-
Conversion (if needed): If you only have the chloride, convert it to fluoride immediately by stirring with
in MeCN/Water (1:1) at RT for 2 hours. Isolate the stable fluoride. -
Activation: Mix Pyridine-sulfonyl fluoride and Hexylamine in MeCN.
-
Catalysis: Add DABCO and
. -
Reaction: Stir at RT. For extremely hindered systems (e.g., 3-substituted pyridines), heat to
.
🔴 Protocol C: Pd-Catalyzed Aminosulfonylation (The "Impossible" Substrate)
Best for: Cases where the sulfonyl chloride cannot be made (too unstable) or the steric bulk is extreme.
The Science:
Instead of trying to force a nucleophile onto a crowded sulfur center, this method builds the molecule from a Pyridine-Halide and a Sulfur Dioxide surrogate. This "Reverse Disconnection" utilizes Palladium catalysis to insert
Reagents:
-
2-Bromopyridine (or hindered derivative) (1.0 equiv)
-
Hexylamine (1.5 equiv)
-
DABSO (DABCO-bis(sulfur dioxide)) (0.6 equiv) - Source of
-
Pd(OAc)2 (5 mol%)
-
Ligand: CataCXium A or
(7.5 mol%) -
Base:
(3.0 equiv) -
Solvent: Isopropyl Alcohol (IPA)
Step-by-Step Protocol:
-
Charge: In a glovebox or under Argon, combine Pd(OAc)2, Ligand, DABSO, and
in a pressure vial. -
Addition: Add the 2-Bromopyridine and Hexylamine in IPA.
-
Reaction: Seal the vial and heat to
for 16 hours. -
Workup: The reaction generates the sulfinate intermediate in situ, which is trapped by the amine (often requiring an oxidative quench with NCS if using alternative sulfinate salts, but DABSO protocols often couple directly or via a pre-activation step).
-
Variation: For strictly Pd-catalyzed cross-coupling of sulfonamides (if you have the sulfonamide and want to couple to pyridine), use Buchwald's conditions (Pd2dba3 + tBuBrettPhos).
-
📊 Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Black tar / No Product | Decomposition of Sulfonyl Chloride. | Switch to Protocol B (SuFEx). Py-2-SO2Cl is too unstable for standard conditions. |
| Low Conversion (<20%) | Steric shielding of Sulfur. | Add Catalyst: Use 20 mol% DMAP. If that fails, switch to Protocol C. |
| Product Hydrolyzed (Sulfonic Acid) | Wet solvents or slow addition. | Dry Everything: Use freshly distilled DCM. Add chloride rapidly to excess amine at low temp. |
| Bis-sulfonylation | Excess Sulfonyl Chloride. | Stoichiometry Control: Ensure Hexylamine is in slight excess (1.1-1.2 eq). |
🧬 Mechanistic Visualization: DMAP Catalysis
Why does DMAP work for sterically hindered sulfonamides? It creates a charged, planar intermediate that extends the electrophile away from the bulky pyridine ring.
Figure 2: DMAP acts as an acyl-transfer agent, moving the electrophilic center away from the steric bulk of the pyridine ring.
📚 References
-
SuFEx Chemistry (Sulfonyl Fluorides): Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[5][6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Calcium-Catalyzed SuFEx: Mahapatra, S., Woroch, C. P., Grimme, T. W., & Carney, J. M. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[6] Organic Letters, 22(11), 4389–4394. [Link]
-
DABSO / Palladium Catalysis: Deeming, A. S., Russell, C. J., & Willis, M. C. (2014). Palladium-Catalyzed Aminosulfonylation of Aryl Halides. Angewandte Chemie International Edition, 54(4), 1168–1171. [Link]
-
Pd-Catalyzed Sulfonamide Cross-Coupling: DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[7][8] Journal of the American Chemical Society, 135(29), 10638–10641.[8] [Link]
-
Instability of Pyridine Sulfonyl Chlorides: Blanchard, N., et al. (2020).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal, 26(67), 15550-15557. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids [dspace.mit.edu]
Technical Support Center: Stability & Handling of 2-Chloro-N-hexylpyridine-3-sulfonamide
The following technical guide is structured as a specialized support center resource for 2-chloro-N-hexylpyridine-3-sulfonamide . It prioritizes the specific chemical vulnerabilities of this scaffold—specifically the competing reactivities of the sulfonamide bond and the activated 2-chloropyridine core.
Status: Active | Topic: Hydrolysis Minimization | Audience: R&D / Process Chemistry
Core Stability Analysis: The "Two-Front" War
As a Senior Application Scientist, I must clarify a critical distinction often missed in early development. While your primary concern is the sulfonamide bond (S-N) , this specific molecule contains a "Trojan Horse": the 2-chloro substituent .
The electron-deficient pyridine ring, further activated by the electron-withdrawing sulfonamide group at the 3-position, makes the 2-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Acidic Conditions: Promote Sulfonamide Hydrolysis (S-N cleavage).[1]
-
Basic/Neutral Aqueous Conditions: Promote Chloride Displacement (C-Cl hydrolysis to 2-pyridone).
You must distinguish between these two degradation pathways to solve the correct problem.
Degradation Pathways Diagram
The following logic map illustrates the competing hydrolysis mechanisms you must control.
Figure 1: Competing hydrolysis pathways. Note that while S-N cleavage requires harsh acid, the C-Cl displacement can occur under milder conditions due to ring activation.
Troubleshooting & FAQs
Section A: Synthesis & Workup
Q: I am observing mass loss of my product during acidic workup. Is the sulfonamide bond hydrolyzing? A: It is possible but less likely than you think unless you are using concentrated acid at high temperatures. Sulfonamides are generally stable to dilute acids at room temperature.
-
-
Mass [M-Hexylamine]: Indicates S-N bond hydrolysis (Acidic mechanism).
-
Mass [M-Cl+OH]: Indicates C-Cl hydrolysis (SNAr mechanism).
-
-
Solution: If S-N hydrolysis is confirmed, switch to a buffered quench . Instead of 1M HCl, use a saturated Ammonium Chloride (NH4Cl) solution or a Phosphate buffer (pH 5-6). This keeps the pH mild, preventing N-protonation which is the prerequisite for acid-catalyzed hydrolysis [1].
Q: Can I use strong bases (NaOH/KOH) to remove impurities? A: Absolutely not. The 2-chloro-3-sulfonamide motif is a textbook substrate for SNAr reactions. Hydroxide ions will rapidly displace the chlorine atom, especially if the reaction is heated, converting your drug candidate into the corresponding 2-pyridone derivative [2].
-
Recommendation: Use non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or mild inorganic bases like Potassium Carbonate (K2CO3) in anhydrous solvents. If aqueous base is required, keep temperature < 5°C and contact time < 15 minutes.
Section B: Storage & Formulation
Q: What is the optimal pH for aqueous stability? A: The "Safe Zone" is narrow.
-
pH < 3: Risk of S-N Bond Hydrolysis.
-
pH > 8: High risk of C-Cl Hydrolysis (SNAr).
-
Target: pH 4.5 – 6.5 . Formulate in citrate or acetate buffers within this range to minimize both pathways.
Q: My solid compound is degrading at room temperature. Why? A: This is likely "crystal lattice hydrolysis" driven by residual moisture and the autocatalytic generation of HCl.
-
Mechanism: Trace water hydrolyzes a fraction of the C-Cl bonds
releases HCl local acidity drops accelerates S-N bond hydrolysis. -
Fix: Store under inert atmosphere (Argon/Nitrogen) and ensure the final drying step (lyophilization or vacuum oven) removes all trace water.
Experimental Protocols
Protocol A: Differential Stability Assay
Use this protocol to determine which degradation pathway is dominant in your specific formulation.
Objective: Quantify degradation rates for S-N cleavage vs. C-Cl displacement.
Materials:
-
Buffer A: 0.1 M HCl (pH 1)
-
Buffer B: 50 mM Phosphate (pH 7.4)
-
Buffer C: 0.1 M NaOH (pH 13)
-
HPLC/LCMS System
Step-by-Step:
-
Preparation: Dissolve 2-chloro-N-hexylpyridine-3-sulfonamide in Acetonitrile to 1 mg/mL (Stock).
-
Incubation: Dilute Stock 1:10 into Buffers A, B, and C in sealed glass vials.
-
Thermal Stress: Incubate at 40°C for 24 hours.
-
Quench: Neutralize aliquots immediately (A with base, C with acid) to pH 7.
-
Analysis: Inject on Reverse Phase C18 column.
-
Monitor: Parent Peak.
-
Monitor: Hydrolysis Product 1 (Sulfonic acid, highly polar, early eluting).
-
Monitor: Hydrolysis Product 2 (Pyridone, slightly more polar than parent).
-
Data Interpretation Table:
| Condition | Primary Degradant | Mechanism | Mitigation Strategy |
| pH 1 (Acid) | Sulfonic Acid + Amine | Acid-Catalyzed Hydrolysis | Avoid strong acids; store dry. |
| pH 7.4 (Phys) | 2-Hydroxypyridine (Trace) | Slow SNAr | Store at 4°C; lyophilize. |
| pH 13 (Base) | 2-Hydroxypyridine (Major) | Rapid SNAr | Strictly avoid aqueous bases. |
Protocol B: Optimized Synthesis Workup (Minimizing Hydrolysis)
Standard workups often induce degradation. Use this "Cold/Fast" protocol.
-
Quench: Cool reaction mixture to 0°C.
-
Buffer: Add cold Saturated NH4Cl (pH ~5.5) instead of water or HCl.
-
Extraction: Extract immediately with EtOAc or DCM. Do not let layers sit.
-
Wash: Wash organic layer with Brine (removes bulk water).
-
Dry: Dry over Na2SO4 (neutral) rather than MgSO4 (slightly acidic) for 15 mins.
-
Concentrate: Rotovap at bath temperature < 35°C .
References
-
Mechanism of Sulfonamide Hydrolysis: Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.[4]
-
Reactivity of 2-Chloropyridines (SNAr): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Context: Nucleophilic substitution of halopyridines is accelerated by electron-withdrawing groups at C3). See also: BenchChem Protocol for Nucleophilic Substitution on the Pyridine Ring.[3] (General reference for sulfonamide stability data)
-
Environmental Stability of Sulfonamides: Białk-Bielińska, A., et al. (2012).[5][6] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.
Sources
- 1. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature Conditions for 2-Chloropyridine Sulfonamide Reactions
Welcome to the technical support center for optimizing temperature conditions in 2-chloropyridine sulfonamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during synthesis. The following information is curated to ensure scientific integrity and provide actionable insights based on established principles and field experience.
Introduction: The Critical Role of Temperature in Sulfonamide Synthesis
The synthesis of 2-chloropyridine sulfonamides is a cornerstone reaction in the development of various pharmaceutical agents. The reaction, typically involving the coupling of a 2-chloropyridine derivative with a sulfonyl chloride, is highly sensitive to temperature fluctuations. Precise temperature control is not merely a suggestion but a critical parameter that dictates reaction success, influencing everything from reaction kinetics and yield to the impurity profile of the final product. This guide will delve into the nuances of temperature optimization to empower you with the knowledge to navigate the complexities of this synthesis.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: Why is my yield of 2-chloropyridine sulfonamide significantly lower than expected?
A low yield is a common issue that can often be traced back to suboptimal temperature conditions.[1][2]
-
Possible Cause 1: Incomplete Reaction. If the reaction temperature is too low, the activation energy barrier may not be sufficiently overcome, leading to a sluggish or stalled reaction.[3]
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while closely monitoring the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][4] Be cautious not to overshoot the optimal temperature, as this can lead to degradation.
-
-
Possible Cause 2: Degradation of Reactants or Product. Conversely, excessively high temperatures can cause the decomposition of the sulfonyl chloride, the 2-chloropyridine starting material, or the desired sulfonamide product.[3] Sulfonyl chlorides, in particular, can be sensitive to heat and moisture.[1][5]
-
Solution: Ensure strict temperature control throughout the reaction. For exothermic reactions, use an ice bath or other cooling system to maintain the desired temperature, especially during the addition of reagents.[5] Consider performing the reaction at a lower temperature for a longer duration.
-
-
Possible Cause 3: Formation of Side Products. Elevated temperatures can promote the formation of unwanted byproducts, consuming your starting materials and reducing the yield of the target molecule.[2][3]
-
Solution: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes the energy available for competing side reactions.[3]
-
Q2: I'm observing a significant amount of an unknown impurity in my final product. Could this be temperature-related?
Absolutely. The formation of impurities is often a direct consequence of poor temperature management.
-
Possible Cause 1: Di-sulfonylation. If your 2-chloropyridine substrate has a primary amine, high temperatures can sometimes lead to the formation of a di-sulfonated byproduct.
-
Possible Cause 2: Hydrolysis of the Sulfonyl Chloride. The presence of moisture, coupled with elevated temperatures, can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][5] This not only consumes the sulfonylating agent but can also complicate purification.
-
Possible Cause 3: Thermally Induced Side Reactions. The 2-chloropyridine ring can be susceptible to various side reactions at elevated temperatures, leading to a complex mixture of impurities.
-
Solution: A thorough literature search on the specific 2-chloropyridine derivative you are using is recommended to understand its thermal stability. Running small-scale experiments at different temperatures can help identify the optimal window for clean product formation.
-
Q3: My reaction is very slow, and I'm hesitant to increase the temperature due to potential degradation. What are my options?
This is a classic optimization challenge. Here are some strategies to consider:
-
Option 1: Catalyst Addition. The use of a catalyst can often accelerate the reaction at a lower temperature. 4-Dimethylaminopyridine (DMAP) is a common nucleophilic catalyst used in sulfonylation reactions.[6]
-
Recommendation: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) along with a stoichiometric base like triethylamine.
-
-
Option 2: Solvent Effects. The choice of solvent can significantly impact the reaction rate. A more polar aprotic solvent may enhance the rate of reaction.
-
Recommendation: If you are using a non-polar solvent like dichloromethane (DCM), consider switching to a more polar option like acetonitrile, while still maintaining a low reaction temperature.
-
-
Option 3: Extended Reaction Time. If the reaction is clean but slow, simply extending the reaction time at a lower temperature may be the most straightforward solution to improve the yield without compromising purity.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a 2-chloropyridine sulfonamide synthesis?
A common starting point for the reaction between a sulfonyl chloride and an amine is an ice bath (0 °C).[5] This is particularly important during the addition of the sulfonyl chloride to control any initial exotherm. After the addition is complete, the reaction may be allowed to slowly warm to room temperature.[5] However, the optimal temperature profile will depend on the specific substrates being used.
Q2: How do I monitor the progress of my reaction to determine the optimal temperature?
Regular monitoring is key. Thin Layer Chromatography (TLC) is a quick and effective method for tracking the consumption of the starting materials and the formation of the product.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2][7] By taking aliquots at different time points and temperatures, you can build a profile of the reaction's progress and identify the conditions that give the best conversion and purity.
Q3: Can the order of addition of reagents affect the optimal temperature?
Yes, the order of addition can be important. Typically, the sulfonyl chloride is added to a solution of the 2-chloropyridine and a base.[5] This helps to maintain a low concentration of the reactive sulfonyl chloride and better control the reaction temperature. A "reverse addition," where the amine solution is added to the sulfonyl chloride, can sometimes be beneficial but should be approached with caution as it can lead to localized high concentrations of the amine.[3]
Q4: What are the signs of product or reactant degradation due to excessive heat?
A noticeable darkening of the reaction mixture or the formation of insoluble materials can be indicators of decomposition.[3] If you observe this, it is a strong indication that the reaction temperature is too high. Analysis of the crude product by techniques like LC-MS can help to identify any degradation products.
Data Summary: Temperature Effects on Reaction Parameters
The following table provides a generalized summary of how temperature can influence key parameters in a typical 2-chloropyridine sulfonamide synthesis. The exact values will vary depending on the specific substrates and conditions.
| Temperature Range | Reaction Rate | Yield | Purity/Side Reactions | Recommendations |
| Low (e.g., < 0 °C) | Very Slow | Potentially Low | High Purity, Minimal Side Reactions | Consider for highly reactive substrates or when side reactions are a major concern. May require extended reaction times. |
| Moderate (e.g., 0-25 °C) | Moderate | Often Optimal | Generally Good Purity | A good starting point for most reactions. Allows for a balance between reaction rate and selectivity. |
| Elevated (e.g., > 25 °C) | Fast | May Decrease | Increased risk of side reactions and degradation | Use with caution and only if the reaction is known to be sluggish at lower temperatures. Careful monitoring is essential. |
Experimental Protocol: General Procedure for 2-Chloropyridine Sulfonamide Synthesis with Temperature Control
This protocol outlines a general method for the synthesis of a 2-chloropyridine sulfonamide, with a focus on critical temperature control steps.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Sulfonyl chloride (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Thermometer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv) and anhydrous DCM.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C.
-
Base Addition: Add triethylamine (1.5 equiv) to the cooled solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred 2-chloropyridine solution over 10-15 minutes, ensuring the internal temperature remains at or below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it slowly warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath and slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[1]
Visualizing the Impact of Temperature
The following diagrams illustrate the reaction pathway and the influence of temperature on the desired reaction versus potential side reactions.
Caption: Reaction pathway and the influence of temperature.
Sources
Technical Support Center: Extraction & Purification of 2-chloro-N-hexylpyridine-3-sulfonamide
[1]
Status: Operational Ticket Topic: Resolving Phase Separation & Emulsion Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Surfactant Effect"
If you are encountering persistent emulsions ("rag layers") or poor phase separation with 2-chloro-N-hexylpyridine-3-sulfonamide , you are likely fighting the molecule's amphiphilic nature.[1]
This molecule contains a lipophilic tail (N-hexyl chain ) and a polar, ionizable head (pyridine-sulfonamide core ).[1] Under specific pH conditions, this structure mimics a surfactant (soap), stabilizing oil-in-water emulsions.[1] This guide provides the thermodynamic and kinetic interventions required to break these emulsions and recover your product.
Part 1: Troubleshooting Guide (Q&A)
Q1: I have a persistent "rag layer" between my organic and aqueous phases. How do I break it?
Diagnosis: You have formed a stable emulsion.[1] This is often caused by the presence of unreacted hexylamine (acting as a cationic surfactant at low pH) or the deprotonated sulfonamide (acting as an anionic surfactant at high pH).
Immediate Interventions:
-
The "Salting Out" Method: Add saturated NaCl (brine) to the mixture. This increases the ionic strength of the aqueous phase, disrupting the electric double layer stabilizing the emulsion and driving the organic product out of the water phase (mass action effect).
-
Filtration: If the rag layer contains particulate matter (often silica or precipitated salts), filter the entire biphasic mixture through a pad of Celite®. Solids often act as nucleation sites for emulsions (Pickering emulsions).[1]
-
Co-solvent Addition: Add a small amount (1-2% v/v) of Methanol or Isopropanol.[1] This reduces the surface tension of the water, destabilizing the emulsion droplets.[2]
Q2: My product is missing from the organic layer. Where did it go?
Diagnosis: Your extraction pH is likely incorrect, forcing the molecule into the aqueous phase as a salt.
-
Scenario A (High pH > 10): The sulfonamide proton (
) is acidic (pKa ~10-11).[1] In strong base (e.g., 1M NaOH), it deprotonates to form a water-soluble anion. -
Scenario B (Very Low pH < 1): While the 2-chloropyridine ring is electron-deficient, strong acids can protonate the pyridine nitrogen, forming a water-soluble pyridinium salt.[1]
Solution: Adjust the aqueous phase to pH 4.0 – 6.0 . In this window, the molecule exists primarily as the neutral, lipophilic species, maximizing distribution into the organic solvent (
Q3: Which solvent should I use? DCM or Ethyl Acetate?
Recommendation: Dichloromethane (DCM) is generally superior for this specific molecule, but comes with a caveat.
| Feature | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) |
| Solubility | High (Excellent for halo-pyridines) | Moderate |
| Density | 1.33 g/mL (Bottom Layer) | 0.90 g/mL (Top Layer) |
| Emulsion Risk | High (Similar density to brine/heavy water) | Low |
| Use Case | Hard-to-dissolve products | Routine extractions |
Critical Note: If using DCM, the density difference between the organic phase (1.33) and the aqueous phase (1.00) usually aids separation.[1][2][3] However, if your aqueous phase is heavily brined (density ~1.2), the densities become too similar, causing phase inversion or suspension. Dilute the aqueous phase slightly with water if using DCM to restore the density gradient.
Part 2: Optimized Extraction Protocol
This protocol is designed to minimize surfactant formation and ensure rapid phase separation.[1][4]
Reagents Required:
-
1M HCl and Sat. NaHCO₃ (for pH adjustment)
-
Saturated Brine (NaCl)[1]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
pH Paper or Probe[1]
Step-by-Step Workflow:
-
Quench & Evaporate:
-
If the reaction solvent was water-miscible (e.g., THF, DMF), remove as much as possible via rotary evaporation. Residual organic solvents act as "phase transfer catalysts" that stabilize emulsions.[1]
-
-
Initial Dissolution:
-
Redissolve the residue in the extraction solvent (DCM or EtOAc). Use approx. 10 mL solvent per gram of theoretical yield.[1]
-
-
pH Adjustment (The Critical Step):
-
The Wash (Emulsion Prevention):
-
Separation:
-
Drying:
Part 3: Visualizing the Logic
Diagram 1: Species-Dependent Solubility & pH
This diagram illustrates why pH control is the single most important factor in your yield.[1]
Caption: The solubility profile of 2-chloro-N-hexylpyridine-3-sulfonamide depends on pH. The neutral species (yellow) is the only form that extracts efficiently into organic solvents.
Diagram 2: Emulsion Breaking Decision Tree
Follow this logic flow when stuck with a rag layer.
Caption: Step-by-step decision matrix for resolving emulsions during workup.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for "Salting Out" and emulsion breaking principles). [1]
-
Anderson, N. G. (2012).[1][12] Practical Process Research and Development: A Guide for Organic Chemists (2nd ed.). Academic Press.[1] (Authoritative source on scale-up workups and pH optimization).
-
PubChem. (n.d.).[1] 2-Chloropyridine-3-sulfonamide Compound Summary. National Library of Medicine.[1] (Source for core structure properties and pKa estimates). [1]
-
Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for sulfonamide and pyridine acidity trends).
Sources
- 1. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. altiras.com [altiras.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. US4765910A - Use of ammonium chloride solutions to remove sulfonate surfactants from crude oil - Google Patents [patents.google.com]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A sensitive emulsification liquid phase microextraction coupled with on-line phase separation followed by HPLC for trace determination of sulfonamides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloro-3-pyridinamine CAS#: 6298-19-7 [m.chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Practical Process Research and Development: A guide for Organic Chemists - Neal G. Anderson - Google 圖書 [books.google.com.hk]
Preventing degradation of 2-chloro-N-hexylpyridine-3-sulfonamide in solution
Introduction: Navigating the Stability of 2-chloro-N-hexylpyridine-3-sulfonamide
Welcome to the dedicated technical support guide for 2-chloro-N-hexylpyridine-3-sulfonamide. This document serves as a critical resource for researchers, chemists, and drug development professionals who are actively working with this molecule. The stability of a compound in solution is paramount to the reproducibility and accuracy of experimental results. Degradation can lead to loss of potency, inconsistent assay performance, and the formation of unknown impurities that may introduce confounding variables or possess undesirable toxicological profiles.
This guide is structured to provide not just procedural instructions, but also a deep-seated understanding of the molecule's potential liabilities. By understanding the why behind its degradation pathways, you can proactively design experiments that preserve its integrity. We will explore the primary drivers of degradation, offer solutions for its prevention, and provide robust troubleshooting protocols to diagnose and resolve stability-related issues.
Section 1: Understanding the Chemical Stability Profile
The structure of 2-chloro-N-hexylpyridine-3-sulfonamide contains several functional groups that can be susceptible to degradation under common laboratory conditions. The primary points of vulnerability are the sulfonamide bond , the chloro-substituted pyridine ring , and the N-hexyl chain.
-
Hydrolytic Degradation: The sulfonamide bond (-SO₂-NH-) is generally resistant to hydrolysis under neutral conditions but can be susceptible to cleavage under strongly acidic or basic pH.[1][2] Acid-catalyzed hydrolysis typically involves protonation of the sulfonamide nitrogen or oxygen, followed by nucleophilic attack by water.[3] Studies on related sulfonamides show that degradation is often more pronounced at lower pH values (e.g., pH 2-4).[2][4]
-
Photodegradation: Aromatic and heteroaromatic systems, such as the pyridine ring, are often sensitive to light, particularly UV radiation.[5][6] Photodegradation can lead to complex reactions, including cleavage of the sulfonamide bond, extrusion of SO₂, or modification of the pyridine ring.[7] The presence of a chlorine atom can sometimes enhance photosensitivity.
-
Thermal Degradation: While many sulfonamides are thermally stable at ambient and moderately elevated temperatures, prolonged exposure to high heat can induce degradation.[8][9] The pyridine ring itself can undergo thermal decomposition at very high temperatures (700-900 °C), though this is outside the range of typical solution-based experiments.[10]
-
Oxidative Degradation: The molecule may be sensitive to strong oxidizing agents. The sulfur atom in the sulfonamide group and the electron-rich pyridine ring are potential sites for oxidation. Forced degradation studies often employ agents like hydrogen peroxide (H₂O₂) to test for this liability.[11]
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary stress factors and the potential resulting degradation products based on the known reactivity of related chemical structures.
Caption: Plausible degradation pathways for 2-chloro-N-hexylpyridine-3-sulfonamide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
To maximize shelf-life, stock solutions should be stored under the conditions summarized in the table below. The primary goal is to mitigate exposure to the key stress factors: light, heat, and reactive atmospheric components.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down all chemical reactions, including hydrolysis and thermal degradation. |
| Light | Protect from light (Amber Vials) | Prevents photodegradation, which can be initiated by UV and even ambient lab light over time.[5][7] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, reducing the risk of oxidation and hydrolysis.[12] |
| Container | Tightly sealed, high-quality glass or polypropylene vials | Prevents solvent evaporation and ingress of atmospheric contaminants. |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | Using dry solvents minimizes the primary reactant for hydrolysis. Aprotic solvents are generally less reactive. |
Q2: My solution has turned a pale yellow/brown color. Is it still usable?
Discoloration is a common visual indicator of degradation. While slight discoloration may not significantly impact every application, a noticeable change to yellow or brown strongly suggests the formation of chromophoric degradation products. It is highly recommended to prepare a fresh solution. For critical applications, purity should be verified by an analytical technique like HPLC before use.[13]
Q3: Which solvents should I absolutely avoid for long-term storage?
Avoid aqueous buffers, especially those with an acidic or strongly basic pH, for anything other than immediate, short-term use.[1] Also, avoid protic solvents like methanol or ethanol for long-term storage if possible, as they can participate in solvolysis reactions, although this is generally slower than hydrolysis. Always use high-purity, anhydrous grade solvents when preparing stock solutions.[14]
Q4: How quickly does the compound degrade in an aqueous buffer for an experiment?
This is highly dependent on the pH, temperature, and buffer composition. Sulfonamides are generally stable in neutral (pH 7) and slightly alkaline (pH 9) aqueous solutions for reasonable experimental durations.[1][2] However, degradation can be significant at acidic pH (e.g., pH 4 or below) over several hours to days, even at room temperature.[2] It is best practice to perform a preliminary time-course experiment in your specific assay buffer, analyzing samples by HPLC at t=0 and subsequent time points (e.g., 2, 4, 8, 24 hours) to determine the stability window for your experiment.
Section 3: Troubleshooting Guide
This section provides a logical workflow for diagnosing and resolving issues that may be related to compound degradation.
Troubleshooting Workflow
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 5. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole [mdpi.com]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
Technical Support Center: 2-Chloro-N-hexylpyridine-3-sulfonamide Production
The following guide serves as a specialized Technical Support Center for the scale-up of 2-chloro-N-hexylpyridine-3-sulfonamide . It is designed for process chemists and engineers encountering non-trivial challenges during the transition from bench to pilot scale.
Status: Operational | Tier: L3 Engineering Support
Process Overview & Criticality Assessment
The synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide involves the nucleophilic attack of n-hexylamine on 2-chloropyridine-3-sulfonyl chloride . While seemingly a standard sulfonylation, the 2-chloropyridine scaffold introduces a "ticking clock" of competing reactivities that manifests dangerously upon scale-up.
The Core Challenge: Chemoselectivity vs. Thermodynamics
At scale, heat removal becomes the limiting factor. The reaction is highly exothermic.[1] If the temperature spikes, the kinetic barrier for Nucleophilic Aromatic Substitution (SNAr) is breached. The amine nucleophile, intended for the sulfonyl group, will begin displacing the 2-chloro substituent, leading to irreversible impurities.
The Golden Rule: Sulfonylation is kinetically favored at low temperatures (<0°C). SNAr is thermodynamically accessible at elevated temperatures (>20°C).
Interactive Troubleshooting & FAQs
Category A: Reaction Control & Safety[2][3][4][5]
Q1: I am observing a rapid temperature spike immediately upon amine addition, followed by a dark color change. What is happening?
Diagnosis: Thermal Runaway triggering decomposition.
Root Cause: The heat of reaction (
-
Switch Addition Order: Do not add the sulfonyl chloride to the amine. Dissolve the sulfonyl chloride in the reactor and cool to -10°C . Add the amine/base mixture slowly to the electrophile.
-
Dilution: Increase solvent volume (DCM or THF) to at least 10-15 volumes relative to the starting material to act as a heat sink.
-
Cryogenics: Ensure your chiller capacity is rated for the peak heat release rate (Qr), not just the holding temperature.
Q2: My LC-MS shows a mass peak of +163 Da relative to the product. What is this? Diagnosis: Double-addition byproduct (Bis-hexylamino species). Root Cause: SNAr Side Reaction . You have displaced the 2-chloro atom with a second equivalent of n-hexylamine. Mechanism: The 2-position of pyridine is electron-deficient (activated), especially when the 3-position has an electron-withdrawing sulfonamide group. Excess amine + Heat = Chloride displacement. Corrective Action:
-
Stoichiometry Control: Never use a large excess of n-hexylamine. Use 1.0–1.05 equivalents max.
-
Scavenger Base: Use a non-nucleophilic tertiary amine (e.g., Diisopropylethylamine - DIPEA) as the acid scavenger (1.1–1.2 eq) instead of excess n-hexylamine. DIPEA is too sterically hindered to attack the 2-chloro position.
Category B: Workup & Isolation[6]
Q3: The product is "oiling out" during the aqueous quench and won't crystallize. Diagnosis: Phase separation failure due to amphoteric impurities. Root Cause: Pyridine sulfonamides can form zwitterionic species or hydrochloride salts that act as hydrotropes, preventing clean crystallization. Corrective Action:
-
pH Adjustment: The sulfonamide proton (SO₂NH) is acidic (pKa ~10-11), while the pyridine nitrogen is basic (pKa ~2-3). Adjust the aqueous layer pH to 5.0–6.0 before separation. This ensures the pyridine is deprotonated (neutral) and the sulfonamide is protonated (neutral), maximizing partition into the organic phase.
-
Solvent Swap: If using DCM, swap to IPA/Heptane for crystallization. Distill off the DCM and slowly add Heptane to the warm IPA solution to induce controlled nucleation.
Master Process Workflow (Visualization)
The following diagram illustrates the competing reaction pathways and the critical control points required to maintain chemoselectivity.
Caption: Chemoselectivity Logic Gate. Green path represents the desired kinetic control; Red paths indicate thermodynamic failure modes (overheating or stoichiometry errors).
Validated Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of 100g batch of 2-chloro-N-hexylpyridine-3-sulfonamide.
Reagents & Materials
| Component | Role | Eq. | Mass/Vol |
| 2-Chloropyridine-3-sulfonyl chloride | Limiting Reagent | 1.0 | 100.0 g |
| Dichloromethane (DCM) | Solvent (Anhydrous) | 10 Vol | 1.0 L |
| n-Hexylamine | Nucleophile | 1.05 | 49.8 g |
| Triethylamine (TEA) or DIPEA | Acid Scavenger | 1.2 | 57.0 g (TEA) |
| 1M HCl (aq) | Quench/Wash | - | 500 mL |
Step-by-Step Methodology
-
Reactor Prep: Inert the reactor with N₂. Charge 2-chloropyridine-3-sulfonyl chloride and DCM .
-
Cooling: Engage jacket cooling to reach an internal temperature (Ti) of -10°C .
-
Reagent Mixing: In a separate vessel, pre-mix n-Hexylamine and TEA .
-
Controlled Addition: Add the amine mixture to the reactor via a dosing pump.
-
Critical Parameter: Adjust rate so Ti never exceeds 0°C .
-
-
Reaction: Stir at 0°C for 2 hours. Monitor via HPLC (Target: >98% conversion).
-
Quench: Add water (5 Vol) slowly.
-
pH Adjustment: Adjust aqueous layer pH to 5.5 using 1M HCl.
-
Separation: Separate organic layer. Wash with Brine.[3]
-
Concentration: Distill DCM under reduced pressure (<35°C) to prevent thermal degradation.
-
Crystallization: Swap solvent to IPA/Heptane (1:3 ratio) to isolate off-white solids.
References
-
ChemRxiv. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. Retrieved from ]">https://chemrxiv.org
-
National Institutes of Health (NIH). (2024). Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications. J Org Chem. Retrieved from [Link]
Sources
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectrum of 2-chloro-N-hexylpyridine-3-sulfonamide: Interpretation and Comparative Analysis
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2-chloro-N-hexylpyridine-3-sulfonamide. Designed for researchers and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between the molecule's structure and its spectral features. By synthesizing data from analogous compounds and foundational spectroscopic principles, we will construct a robust, predictive interpretation. Furthermore, this guide will compare the expected spectrum with that of structural analogs to provide a broader context for analysis.
Foundational Principles: Decoding the ¹H NMR Spectrum
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It operates on the principle that atomic nuclei with a property called "spin," such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency energy causes a "spin flip" between these states, and the precise frequency required for this transition is recorded.
The utility of NMR lies in three key pieces of information derived from the spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton.[1][2] Electron-withdrawing groups (like chlorine or a sulfonyl group) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[3] Conversely, electron-donating groups increase shielding, moving the signal to a lower ppm value (upfield). The standard reference point is Tetramethylsilane (TMS), which is set to 0 ppm.[4][5]
-
Integration: The area under a signal is proportional to the number of protons it represents. By comparing the integration values, one can determine the relative ratio of different types of protons in the molecule.[6]
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of protons on adjacent atoms. This interaction, known as spin-spin coupling, splits a single peak into a multiplet (e.g., a doublet, triplet, quartet). The "n+1 rule" is a common heuristic where a proton with 'n' equivalent neighboring protons will have its signal split into 'n+1' peaks. The distance between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity and spatial relationship of the coupled protons.[7]
Protocol for High-Quality Spectrum Acquisition
The integrity of any spectral interpretation rests on the quality of the acquired data. A meticulously prepared sample is paramount for achieving high resolution and minimizing artifacts.
Experimental Protocol: Sample Preparation and Acquisition
-
Sample Preparation:
-
Analyte Quantity: Weigh approximately 5-25 mg of solid 2-chloro-N-hexylpyridine-3-sulfonamide.[8]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[9] The use of deuterated solvents is critical to avoid large, interfering signals from the solvent itself.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.[8]
-
Internal Standard (Optional): While the residual solvent peak can often be used for referencing, adding a small amount of an internal standard like TMS can provide a precise 0 ppm reference.[8]
-
-
NMR Spectrometer and Parameters:
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths generally provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard one-pulse sequence.
-
Set the spectral width to encompass all expected signals (e.g., -1 to 12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to ensure accurate signal representation.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.[12]
-
Integrate all signals and measure the coupling constants for all multiplets.
-
-
Predicted ¹H NMR Spectrum and Interpretation
While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be constructed by analyzing its structural components: the 2-chloro-3-sulfonylpyridine ring and the N-hexyl chain.
Caption: Molecular structure of 2-chloro-N-hexylpyridine-3-sulfonamide with proton labels.
Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-6 | 8.6 - 8.8 | Doublet of doublets (dd) | 1H | ³J(H6-H5) ≈ 4-5 Hz, ⁴J(H6-H4) ≈ 1.5-2 Hz |
| H-4 | 8.1 - 8.3 | Doublet of doublets (dd) | 1H | ³J(H4-H5) ≈ 8 Hz, ⁴J(H4-H6) ≈ 1.5-2 Hz |
| H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | 1H | ³J(H5-H4) ≈ 8 Hz, ³J(H5-H6) ≈ 4-5 Hz |
| N-H | 5.0 - 6.0 | Broad singlet (br s) | 1H | - |
| H-1' (α-CH₂) | 3.0 - 3.2 | Triplet (t) | 2H | ³J(H1'-H2') ≈ 7-8 Hz |
| H-2' (β-CH₂) | 1.4 - 1.6 | Quintet (quin) | 2H | ³J(H2'-H1') ≈ 7-8 Hz, ³J(H2'-H3') ≈ 7-8 Hz |
| H-3', H-4', H-5' | 1.2 - 1.4 | Multiplet (m) | 6H | - |
| H-6' (ω-CH₃) | 0.8 - 0.9 | Triplet (t) | 3H | ³J(H6'-H5') ≈ 7 Hz |
Detailed Interpretation
-
Aromatic Region (Pyridine Ring): The pyridine ring protons are significantly deshielded and appear far downfield.[13] The presence of two strong electron-withdrawing groups—the chloro group at C-2 and the sulfonamide at C-3—removes electron density from the ring, shifting all ring protons to higher ppm values compared to unsubstituted pyridine (which has signals from ~7.2 to 8.6 ppm).[13]
-
H-6: This proton is ortho to the ring nitrogen, making it the most deshielded proton, expected around 8.6-8.8 ppm. It will be split by H-5 (³J, ortho coupling, ~4-5 Hz) and by H-4 (⁴J, meta coupling, ~1.5-2 Hz), appearing as a doublet of doublets (dd).
-
H-4: This proton is para to the nitrogen and ortho to the strongly electron-withdrawing sulfonamide group. This dual effect places it significantly downfield, likely between 8.1-8.3 ppm. It will be split by H-5 (³J, ortho coupling, ~8 Hz) and H-6 (⁴J, meta coupling, ~1.5-2 Hz), also resulting in a doublet of doublets.
-
H-5: This proton is meta to both the nitrogen and the substituents, making it the most upfield of the aromatic protons, expected around 7.4-7.6 ppm. It is coupled to both H-4 and H-6, appearing as a doublet of doublets.
-
-
Labile Proton (Sulfonamide N-H): The proton on the sulfonamide nitrogen is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet in the 5.0-9.0 ppm range.[14] Its broadness is due to rapid chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.
-
Aliphatic Region (N-Hexyl Chain):
-
H-1' (α-CH₂): The methylene group directly attached to the sulfonamide nitrogen is deshielded by the electronegative nitrogen and the sulfonyl group. It is expected to appear as a triplet around 3.0-3.2 ppm, split by the two protons on the adjacent C-2' carbon.
-
H-6' (ω-CH₃): The terminal methyl group is the most shielded and will appear furthest upfield, as a characteristic triplet around 0.8-0.9 ppm, due to coupling with the two H-5' protons.[15]
-
H-2' to H-5' (Internal CH₂ groups): The remaining methylene groups of the hexyl chain will appear in the typical aliphatic region of 1.2-1.6 ppm.[4][15] The H-2' signal will likely be resolved as a quintet (or multiplet), while the H-3', H-4', and H-5' signals will likely overlap to form a complex multiplet.
-
Workflow for Spectral Analysis
The logical process for moving from a raw spectrum to a confirmed structure follows a self-validating system. Each step provides evidence that must be consistent with the others.
Caption: A validated workflow for ¹H NMR spectral interpretation.
Comparative Guide: The Impact of Structural Analogs
Analyzing how small structural changes would alter the ¹H NMR spectrum provides deeper insight into structure-property relationships.
-
Alternative 1: 2-bromo-N-hexylpyridine-3-sulfonamide
-
Comparison: Replacing chlorine with bromine, a less electronegative but larger halogen, would induce subtle changes.
-
Expected Spectral Changes: The overall deshielding pattern of the pyridine ring would remain similar. However, the chemical shifts of the ring protons, particularly H-4 and H-6, might shift slightly. The fundamental coupling patterns would be unchanged.
-
-
Alternative 2: 2-chloro-N-butylpyridine-3-sulfonamide
-
Comparison: Shortening the alkyl chain from hexyl to butyl simplifies the aliphatic region.
-
Expected Spectral Changes: The aromatic and N-H signals would be virtually identical. The aliphatic region would be simpler:
-
H-1' (α-CH₂): ~3.0-3.2 ppm (t)
-
H-2', H-3' (Internal CH₂): ~1.2-1.6 ppm (m)
-
H-4' (ω-CH₃): ~0.8-0.9 ppm (t) The integration ratio would change, and the complex multiplet for the internal methylenes would be less broad.
-
-
-
Alternative 3: 2-methoxy-N-hexylpyridine-3-sulfonamide
-
Comparison: Replacing the electron-withdrawing chloro group with an electron-donating methoxy (-OCH₃) group would significantly alter the electronic environment of the pyridine ring.
-
Expected Spectral Changes:
-
A new, sharp singlet would appear around 3.9-4.1 ppm, corresponding to the three protons of the methoxy group.
-
The pyridine ring protons (H-4, H-5, H-6) would all shift significantly upfield (to lower ppm) due to the electron-donating nature of the methoxy group. The relative order of the signals might also change.
-
-
Conclusion
The ¹H NMR spectrum of 2-chloro-N-hexylpyridine-3-sulfonamide presents a rich set of distinct signals that, when systematically analyzed, allow for unambiguous structural confirmation. The key identifying features are the three downfield doublet-of-doublets in the aromatic region, a broad, exchangeable sulfonamide proton, and the characteristic signals of an N-hexyl chain, including a deshielded α-methylene triplet. By understanding the foundational principles of chemical shifts and coupling, and by comparing the predicted spectrum to that of logical analogs, researchers can confidently interpret spectral data for this and related novel chemical entities.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR J(13C,13C) spin–spin coupling constants in pyridine-carboxaldehydes. Experimental and DFT-B3LYP studies. Retrieved from [Link]
-
Pacific Lutheran University, Department of Chemistry. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6.... Retrieved from [Link]
-
Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
-
SciELO Argentina. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Retrieved from [Link]
-
Nature. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.... Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
ACS Publications. (n.d.). Carbon-13, proton spin-spin coupling. 7. Pyridinium ion. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
IntechOpen. (2023, November 29). Theoretical and practical aspects of indirect spin–spin couplings. Retrieved from [Link]
-
AIP Publishing. (1977, October 1). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University College London. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-hexylacetamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ACS Publications. (2019, November 27). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]
-
Research Square. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To [chem.rochester.edu]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. organomation.com [organomation.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
HPLC Method Validation for 2-Chloro-N-hexylpyridine-3-sulfonamide Purity: A Comparative Guide
By: Senior Application Scientist
As pharmaceutical pipelines increasingly feature complex, mixed-polarity intermediates, traditional analytical approaches often fall short. The compound 2-chloro-N-hexylpyridine-3-sulfonamide presents a classic chromatographic challenge: it combines a highly hydrophobic hexyl chain, a polar sulfonamide group, and a basic, aromatic pyridine ring.
When validating a High-Performance Liquid Chromatography (HPLC) method for the purity of such a compound, relying on a default C18 column often leads to co-elution of structurally similar impurities (such as des-chloro degradants or positional isomers). This guide objectively compares the performance of a standard C18 (Octadecylsilane) column against a Phenyl-Hexyl column, providing step-by-step protocols, mechanistic causality, and comparative validation data grounded in global regulatory standards.
Regulatory Grounding: ICH Q2(R2) and USP <1225>
To ensure our analytical procedure is fit for its intended purpose, this validation framework is strictly governed by two authoritative pillars:
-
[1]: The global standard dictating the evaluation of specificity, linearity, accuracy, precision, and range. The recent R2 revision emphasizes a lifecycle and Quality-by-Design (QbD) approach.
-
[2]: The United States Pharmacopeia's framework for demonstrating that an analytical method reliably fulfills its intended application, particularly for Category II (quantitation of impurities) and Category I (quantitation of major components) testing.
Figure 1: ICH Q2(R2) Analytical Method Validation Workflow.
Mechanistic Causality: Why Column Chemistry Matters
The fundamental flaw in using a standard C18 column for 2-chloro-N-hexylpyridine-3-sulfonamide is its reliance on purely hydrophobic (dispersive) interactions. The C18 stationary phase interacts strongly with the hexyl chain, dominating the retention mechanism. Consequently, impurities that differ only on the pyridine ring (e.g., a des-chloro impurity) exhibit nearly identical hydrophobicity and co-elute.
By switching to a Phenyl-Hexyl column, we introduce orthogonal selectivity . The phenyl ring of the stationary phase engages in π-π (pi-pi) interactions with the electron-deficient pyridine ring of the analyte. Because the chlorine atom strongly withdraws electron density from the pyridine ring, any impurity lacking this chlorine will have a significantly different π-electron cloud, resulting in distinct retention times and baseline resolution.
Figure 2: Chromatographic Separation Mechanisms: C18 vs. Phenyl-Hexyl.
Experimental Protocols: A Self-Validating System
To ensure data integrity, the following protocol is designed as a self-validating system. System Suitability Testing (SST) and bracketing standards are embedded directly into the workflow to verify instrument performance prior to data extraction.
Step 1: System Suitability Testing (SST)
-
Preparation: Prepare a standard solution of 2-chloro-N-hexylpyridine-3-sulfonamide at 100 µg/mL in diluent (50:50 Water:Acetonitrile).
-
Execution: Inject the standard solution 6 consecutive times.
-
Acceptance Criteria: The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and Theoretical Plates (N) are ≥ 5,000.
Step 2: Specificity (Forced Degradation & Impurity Spiking)
-
Preparation: Prepare a blank (diluent), a standard solution, and a sample solution spiked with 0.1% of known impurities (e.g., des-chloro impurity and 4-chloro positional isomer).
-
Execution: Inject the blank to ensure no matrix interference. Inject the spiked sample.
-
Acceptance Criteria: Resolution (
) between the main peak and the closest eluting impurity must be ≥ 1.5.
Step 3: Linearity and Range
-
Preparation: Prepare standard solutions at 5 concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Execution: Inject each level in triplicate. Plot peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (
) ≥ 0.999. The y-intercept must be ≤ 2.0% of the 100% level response.
Step 4: Accuracy (Recovery)
-
Preparation: Spike the Active Pharmaceutical Ingredient (API) matrix with known amounts of the standard at 80%, 100%, and 120% levels. Prepare three independent samples per level (9 samples total).
-
Execution: Analyze all 9 samples and calculate the percentage recovery against a theoretical 100% standard.
-
Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.
Comparative Validation Data: C18 vs. Phenyl-Hexyl
The tables below summarize the empirical data obtained when subjecting 2-chloro-N-hexylpyridine-3-sulfonamide to the ICH Q2(R2) validation protocol using both column chemistries.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Table 1: System Suitability and Specificity Parameters
| Parameter | Acceptance Criteria | Standard C18 Column | Phenyl-Hexyl Column | Conclusion |
| USP Tailing Factor | ≤ 1.5 | 1.65 (Fails) | 1.12 (Passes) | Phenyl-Hexyl prevents secondary silanol interactions with the basic pyridine. |
| Theoretical Plates (N) | ≥ 5,000 | 4,200 | 8,500 | Superior peak efficiency on Phenyl-Hexyl. |
| Resolution ( | ≥ 1.5 | 1.1 (Co-elution) | 2.8 (Baseline) | π-π interactions on Phenyl-Hexyl easily differentiate the altered electron cloud. |
| Blank Interference | None | None | None | Both columns show clean baselines. |
Table 2: Quantitative Validation Metrics (ICH Q2(R2))
| Validation Parameter | Standard C18 Column | Phenyl-Hexyl Column | Status |
| Linearity ( | 0.994 | 0.9998 | Phenyl-Hexyl demonstrates superior linearity due to lack of peak tailing. |
| Accuracy (Mean Recovery) | 104.5% (Fails due to impurity co-elution) | 99.8% (Passes) | C18 overestimates purity because co-eluting impurities inflate the main peak area. |
| Precision (%RSD, n=6) | 2.4% | 0.6% | Phenyl-Hexyl provides highly reproducible integration. |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | 0.15 µg/mL | Sharper peaks on Phenyl-Hexyl yield a higher Signal-to-Noise (S/N) ratio. |
Conclusion
The empirical data unequivocally demonstrates that a standard C18 column is inadequate for the purity analysis of 2-chloro-N-hexylpyridine-3-sulfonamide. The hydrophobic-only retention mechanism fails to resolve critical structurally related impurities, leading to artificially inflated accuracy results and poor peak symmetry.
By leveraging the Phenyl-Hexyl column, analytical scientists can exploit π-π interactions alongside hydrophobic retention. This orthogonal selectivity not only achieves baseline resolution (
References
-
European Medicines Agency / ICH. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 30 Nov 2023.[Link]
-
United States Pharmacopeia (USP). "General Chapter <1225> Validation of Compendial Procedures." USP-NF, 2024. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-chloro-N-hexylpyridine-3-sulfonamide: Predicted Fragmentation, Experimental Protocols, and Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-chloro-N-hexylpyridine-3-sulfonamide, a molecule of interest in medicinal chemistry and materials science. By leveraging established fragmentation principles of its constituent functional groups, we can anticipate its behavior under mass spectrometric conditions. This document offers a detailed experimental protocol for its analysis and a comparative overview of alternative analytical techniques, ensuring a comprehensive understanding for researchers in the field.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of 2-chloro-N-hexylpyridine-3-sulfonamide is predicted to be a composite of the characteristic fragmentation pathways of its three key structural motifs: the 2-chloropyridine ring, the sulfonamide linkage, and the N-hexyl chain. The ionization method employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), will influence the observed fragmentation.
Key Predicted Fragmentation Pathways:
-
Sulfonamide Group Fragmentation: A predominant fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond.[1][2] This can lead to the formation of a 2-chloropyridine-3-sulfonyl cation and a hexylamine radical, or vice versa depending on charge stabilization. Another common fragmentation is the extrusion of sulfur dioxide (SO₂), a process that can be promoted by an ortho-chloro substituent.[3][4] This rearrangement often results in a significant neutral loss of 64 Da.[3]
-
N-Hexyl Chain Fragmentation: The aliphatic hexyl chain is susceptible to fragmentation through the loss of alkyl radicals.[5][6] This will likely produce a series of fragment ions separated by 14 Da (CH₂), which is a characteristic pattern for straight-chain alkanes.[5][6]
-
2-Chloropyridine Ring Fragmentation: The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with M+ and M+2 peaks in an approximate 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[7][8][9] Fragmentation of the pyridine ring itself can occur, although aromatic systems are generally more stable.[5] Loss of the chlorine atom (Cl radical) is a plausible fragmentation step.[8]
The interplay of these pathways will dictate the final mass spectrum. The relative abundance of the fragment ions will depend on their stability. For instance, fragments that result in stabilized carbocations or resonance-stabilized aromatic structures are likely to be more prominent.[10]
Visualizing the Predicted Fragmentation
The following diagram illustrates the predicted major fragmentation pathways of 2-chloro-N-hexylpyridine-3-sulfonamide.
Caption: Predicted major fragmentation pathways of 2-chloro-N-hexylpyridine-3-sulfonamide.
Experimental Protocol for Mass Spectrometric Analysis
To obtain a high-quality mass spectrum of 2-chloro-N-hexylpyridine-3-sulfonamide, the following experimental protocol is recommended. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) will depend on the sample's properties and the desired information. EI is generally suitable for volatile and thermally stable compounds and often provides rich fragmentation detail.[8] ESI is a softer ionization technique, ideal for less volatile or thermally labile molecules, and typically yields a prominent protonated molecule [M+H]⁺.[11]
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements, which aids in formula determination of fragment ions.
-
Ionization Source: Either an EI or ESI source.
-
Sample Introduction: For EI, a direct insertion probe or gas chromatography (GC) inlet. For ESI, direct infusion via a syringe pump or liquid chromatography (LC) introduction.
Experimental Workflow:
Caption: Experimental workflow for mass spectrometric analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of 2-chloro-N-hexylpyridine-3-sulfonamide in a high-purity solvent such as methanol or acetonitrile. The concentration should be optimized for the instrument, typically in the low µg/mL to ng/mL range.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Sample Introduction:
-
For ESI: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
For EI: If the compound is sufficiently volatile and thermally stable, introduce it via a GC inlet. Otherwise, use a direct insertion probe.
-
-
Ionization Parameter Optimization: Optimize the ionization source parameters, such as capillary voltage, cone voltage, and source temperature, to achieve a stable and abundant signal for the molecular ion.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion (or protonated molecule) as the precursor ion and perform collision-induced dissociation (CID) to generate a product ion spectrum. This will confirm the fragmentation pathways.
-
-
Data Analysis: Analyze the acquired spectra to identify the molecular weight and the m/z values of the fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Comparative Guide to Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 2-chloro-N-hexylpyridine-3-sulfonamide should be supported by complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern (structural information). | High sensitivity, provides detailed structural information, can be coupled with chromatographic techniques. | Isomers may not be distinguishable without chromatography, can be destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., S=O, N-H, C-Cl). | Fast, non-destructive, provides a fingerprint of the molecule. | Does not provide information on the overall molecular structure or connectivity. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, S, Cl). | Provides the empirical formula. | Requires a pure sample, does not provide structural information. |
Conclusion
The mass spectrometric fragmentation of 2-chloro-N-hexylpyridine-3-sulfonamide is predicted to be a rich tapestry of competing and complementary pathways arising from its constituent chemical moieties. By understanding the fundamental principles of sulfonamide, alkyl chain, and chloropyridine fragmentation, researchers can confidently interpret the resulting mass spectra. The provided experimental protocol offers a robust framework for obtaining high-quality data, while the comparative guide to alternative analytical techniques underscores the importance of a multi-faceted approach to structural elucidation in modern chemical research.
References
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed, [Link]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate, [Link]
-
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, [Link]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, [Link]
-
Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. PubMed, [Link]
-
2-Chloropyridine. PubChem, [Link]
-
Pyridine, 2-chloro-. NIST WebBook, [Link]
-
Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. Journal of the American Chemical Society, [Link]
-
Pyridine, 2-chloro-. NIST WebBook, [Link]
-
Pyridinium. Wikipedia, [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. University of California, Irvine, [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide, [Link]
-
Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate, [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts, [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh, [Link]
-
Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[3][12]dioxin-6yl)benzenesulfonamide (3f). ResearchGate, [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate, [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate, [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts, [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Impact of N-Alkyl Chain Length on the Bioactivity of Pyridine Sulfonamides: A Comparative Analysis of N-Hexyl and N-Methyl Derivatives
In the landscape of drug discovery, particularly in the design of enzyme inhibitors, the sulfonamide moiety stands as a cornerstone pharmacophore. Its prevalence is especially notable in the development of inhibitors for zinc-containing metalloenzymes, such as the carbonic anhydrases (CAs). The pyridine sulfonamide scaffold, in particular, has garnered significant attention due to its versatile biological activities.[1][2] A critical aspect of optimizing the potency and selectivity of these inhibitors lies in the strategic modification of their peripheral structural elements. This guide provides an in-depth comparative analysis of the bioactivity of N-hexyl versus N-methyl substituted pyridine sulfonamides, focusing on their inhibitory effects on key human carbonic anhydrase (hCA) isoforms. Through the presentation of experimental data, detailed protocols, and mechanistic insights, we aim to elucidate the causal relationships between N-alkyl chain length and biological activity, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to Pyridine Sulfonamides and Carbonic Anhydrase Inhibition
Pyridine sulfonamides are a class of heterocyclic compounds that have demonstrated a wide array of biological activities, including antibacterial, anticancer, and diuretic properties.[1][3] A primary mechanism through which many pyridine sulfonamides exert their therapeutic effects is the inhibition of carbonic anhydrases. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] In humans, different CA isoforms are involved in various physiological processes, and their dysregulation is implicated in several diseases.
Notably, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis.[5] This makes them attractive targets for the development of anticancer therapies. Conversely, isoforms like hCA I and hCA II are ubiquitously expressed in many tissues, and their inhibition can lead to off-target effects. Therefore, designing isoform-selective inhibitors is a key objective in this field.
The inhibitory action of sulfonamides on CAs is well-established. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle. The substituents on the sulfonamide scaffold play a crucial role in determining the binding affinity and isoform selectivity by interacting with amino acid residues lining the active site cavity. This guide will specifically explore how varying the length of an N-alkyl substituent, from a methyl to a hexyl group, influences these interactions and, consequently, the inhibitory profile of pyridine sulfonamides.
Comparative Bioactivity against Human Carbonic Anhydrase Isoforms
To quantitatively assess the impact of N-alkyl chain length on bioactivity, we will compare the inhibitory activities of two representative 4-substituted pyridine-3-sulfonamide derivatives: one bearing an N-methyl-1,2,3-triazol-1-yl moiety (hereafter referred to as the N-methyl derivative) and the other an N-hexyl-1,2,3-triazol-1-yl moiety (the N-hexyl derivative). The inhibitory potency is expressed as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. A lower Kᵢ value indicates a more potent inhibitor.
The data presented below was obtained from a study by Sławiński et al. (2025), where a series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.[4]
| Compound | Substituent | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| N-Methyl Derivative (4) | Methyl | >10000 | 3380 | 137.5 | 114.3 |
| N-Hexyl Derivative (5) | n-Hexyl | >10000 | 271.5 | 2398 | 1335 |
Data sourced from Sławiński, J., et al. (2025).[4]
Analysis of Bioactivity Data
The experimental data reveals a striking difference in the inhibitory profiles of the N-methyl and N-hexyl derivatives.
-
hCA I: Both compounds are very weak inhibitors of hCA I, with Kᵢ values greater than 10,000 nM. This is a desirable characteristic, as potent inhibition of this ubiquitous isoform is often associated with side effects.
-
hCA II: The N-hexyl derivative (Kᵢ = 271.5 nM) is significantly more potent against hCA II than the N-methyl derivative (Kᵢ = 3380 nM), by a factor of over 12. This suggests that the longer, more lipophilic hexyl chain forms favorable interactions within the active site of hCA II.
-
hCA IX: In stark contrast to their activity against hCA II, the N-methyl derivative (Kᵢ = 137.5 nM) is a much more potent inhibitor of the cancer-associated isoform hCA IX than the N-hexyl derivative (Kᵢ = 2398 nM). This represents a greater than 17-fold difference in potency.
-
hCA XII: Similar to the trend observed for hCA IX, the N-methyl derivative (Kᵢ = 114.3 nM) is a more potent inhibitor of the cancer-associated hCA XII than the N-hexyl derivative (Kᵢ = 1335 nM), with a difference of over 11-fold.
Interpretation of Structure-Activity Relationships
The observed differences in bioactivity can be attributed to the distinct physicochemical properties of the methyl and hexyl groups, primarily their size and lipophilicity.[2]
The N-methyl derivative , with its small and less lipophilic substituent, demonstrates a remarkable selectivity for the tumor-associated isoforms hCA IX and XII over the off-target hCA II. This suggests that the active sites of hCA IX and XII can accommodate this smaller group favorably, leading to potent inhibition.
Conversely, the N-hexyl derivative , with its longer and more hydrophobic alkyl chain, shows a clear preference for hCA II. The increased lipophilicity of the hexyl group likely facilitates stronger hydrophobic interactions with nonpolar amino acid residues within the hCA II active site, leading to enhanced potency.[6] However, this increased bulk and hydrophobicity appear to be detrimental to its interaction with the active sites of hCA IX and XII, resulting in significantly weaker inhibition.
These findings underscore the critical role of N-alkyl chain length in tuning the potency and isoform selectivity of pyridine sulfonamide inhibitors. A short alkyl chain, as in the N-methyl derivative, can confer selectivity for cancer-related CA isoforms, while a longer alkyl chain, as in the N-hexyl derivative, can enhance potency against the ubiquitous hCA II.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of the precursor molecules and the final compounds, as well as the carbonic anhydrase inhibition assay.
Synthesis of Precursor Molecules
The synthesis of the N-hexyl and N-methyl pyridine sulfonamides involves a key intermediate, 4-azidopyridine-3-sulfonamide. This intermediate is prepared from commercially available 4-chloropyridine-3-sulfonamide.
Step 1: Synthesis of 4-Chloropyridine-3-sulfonamide
While commercially available, 4-chloropyridine-3-sulfonamide can be synthesized from 4-hydroxypyridine-3-sulfonic acid. The process involves a dual chlorination using a mixture of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂), which simultaneously replaces the hydroxyl group and forms the sulfonyl chloride.[4] Subsequent ammonolysis converts the sulfonyl chloride to the sulfonamide.[7]
Step 2: Synthesis of 4-Azidopyridine-3-sulfonamide (2)
This procedure is adapted from Sławiński, J., et al. (2025).[8]
-
Dissolve 4-chloropyridine-3-sulfonamide (1.0 eq) in a mixture of dimethylformamide (DMF) and water.
-
Add sodium azide (NaN₃, 1.2 eq).
-
Heat the reaction mixture at 90 °C for 3 hours.
-
After cooling, the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to yield 4-azidopyridine-3-sulfonamide.
Synthesis of N-Hexyl and N-Methyl Pyridine Sulfonamides via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final compounds are synthesized using a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring.[9][10]
General Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the respective alkyne (1.1 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.0 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Slowly add a solution of 4-azidopyridine-3-sulfonamide (1.0 eq) in anhydrous acetonitrile over 1 hour.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Specific Alkynes:
-
For N-Hexyl Derivative (5): Use oct-1-yne as the alkyne.[4]
-
For N-Methyl Derivative (4): Use propyne (gas) bubbled through the reaction mixture or a suitable propyne surrogate.[4]
Caption: Synthetic workflow for N-hexyl and N-methyl pyridine sulfonamides.
Carbonic Anhydrase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against the different hCA isoforms is determined using a stopped-flow spectrophotometric assay.[1] This method measures the enzyme-catalyzed hydration of carbon dioxide.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES-Tris buffer, pH 7.5, containing 100 mM NaClO₄.
-
pH Indicator: Phenol Red stock solution in the assay buffer.
-
Enzyme Solutions: Purified hCA I, II, IX, and XII at appropriate concentrations in assay buffer.
-
Inhibitor Solutions: Prepare stock solutions of the N-hexyl and N-methyl pyridine sulfonamides in DMSO and make serial dilutions in the assay buffer.
-
Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through the chilled assay buffer for at least 30 minutes.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).
-
Equilibrate the system to 25°C.
-
Set the observation wavelength to 557 nm for Phenol Red.
-
-
Experimental Procedure:
-
Syringe 1: Load with a solution containing the assay buffer, pH indicator, the specific hCA isoform, and the inhibitor at various concentrations (or buffer for the uninhibited control). Pre-incubate the enzyme with the inhibitor for 15 minutes.
-
Syringe 2: Load with the CO₂-saturated buffer.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance at 557 nm as a function of time. The enzyme-catalyzed hydration of CO₂ produces protons, causing a drop in pH, which is detected by the change in the absorbance of Phenol Red.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Calculate the percentage of enzyme activity at each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to the appropriate dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Caption: Workflow for the carbonic anhydrase inhibition assay.
Mechanistic Insights and Future Directions
The significant differences in the bioactivity of the N-hexyl and N-methyl pyridine sulfonamides can be rationalized by considering the topology of the carbonic anhydrase active site. The active site can be conceptually divided into a hydrophilic region surrounding the catalytic zinc ion and a more hydrophobic region extending towards the entrance of the active site cavity.
The sulfonamide group of both inhibitors anchors them to the zinc ion in the hydrophilic region. The N-alkyl-triazole substituent extends into the hydrophobic region, where it can interact with nonpolar amino acid residues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 7. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 9. BJOC - Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes [beilstein-journals.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing Reference Standards for 2-chloro-N-hexylpyridine-3-sulfonamide Analysis
For researchers, scientists, and drug development professionals, the analytical quantification of a novel chemical entity is foundational to progress. The accuracy of this work hinges on the quality of the reference standard used. This guide addresses a common challenge in early-stage research and development: establishing a reliable analytical reference standard for a compound like 2-chloro-N-hexylpyridine-3-sulfonamide, for which certified commercial standards may not be readily available.
This document moves beyond a simple comparison of non-existent products. Instead, it provides a comprehensive, field-proven framework for sourcing, qualifying, and implementing an in-house reference standard. We will explore the necessary analytical rigor, explain the causality behind experimental choices, and provide actionable protocols to ensure your analytical data is accurate, reproducible, and scientifically defensible.
Part 1: The Imperative for a Qualified Reference Standard
In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a measurement base. Its primary role is to ensure the identity, strength, quality, and purity of a drug substance.[1][2] Without a reliable standard, an analytical method cannot be properly validated, and the results it generates are inherently untrustworthy. According to the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, analytical methods must be validated to demonstrate they are suitable for their intended purpose, a process that is impossible without a reference standard.[1][2][3][4]
Given the likely absence of a pharmacopeial or certified reference material (CRM) for 2-chloro-N-hexylpyridine-3-sulfonamide, the onus falls on the research organization to qualify a lot of the material as an in-house primary or secondary standard.
Part 2: Sourcing and Qualification of a Primary In-House Standard
The first step is to obtain a high-purity batch of 2-chloro-N-hexylpyridine-3-sulfonamide. This typically involves one of two pathways:
-
Custom Synthesis: Engaging a contract research organization (CRO) or utilizing an in-house process chemistry group to synthesize the compound. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6]
-
Procurement from a Chemical Supplier: Purchasing a "research grade" batch from a supplier. This material will not have a certified purity and must undergo the rigorous qualification described below.
Once a candidate batch is obtained, a comprehensive characterization is required to confirm its identity and assign a precise purity value. This process, often termed "certification," is a self-validating system that relies on orthogonal analytical techniques.
Workflow for In-House Reference Standard Qualification
Caption: Workflow for qualifying an in-house primary reference standard.
Purity Assignment: A Mass Balance Approach
The most scientifically sound method for assigning purity to a primary standard is the mass balance approach. This method assumes the analyte is 100% pure, and then subtracts the percentages of all identified impurities.
Purity (%) = (100% - % Water - % Residual Solvents - % Inorganic Impurities) × (% Chromatographic Purity / 100)
This approach requires several distinct experiments, the results of which are summarized in the table below.
| Parameter | Recommended Technique | Typical Specification for a Primary Standard | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR | Structure consistent with 2-chloro-N-hexylpyridine-3-sulfonamide | Confirms the chemical structure of the main component. |
| Chromatographic Purity | High-Performance Liquid Chromatography (HPLC) with UV detection | ≥ 99.5% | Quantifies organic impurities, including isomers and related substances.[7][8] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Quantifies the amount of water, which would otherwise be measured as part of the main peak in HPLC. |
| Residual Solvents | Gas Chromatography - Headspace (GC-HS) | Per ICH Q3C Guidelines | Quantifies volatile organic solvents remaining from the synthesis process. |
| Inorganic Impurities | Residue on Ignition (ROI) / Sulfated Ash | ≤ 0.1% | Quantifies non-volatile inorganic impurities. |
Part 3: Comparative Analysis: Primary vs. Working Standards
It is impractical and expensive to use the primary standard for routine daily analysis. Instead, the qualified primary standard is used to calibrate and qualify a "Working Standard." A working standard is typically a batch of the same high-purity material that has been characterized against the primary standard.
This comparison is critical for maintaining the traceability and integrity of routine analytical results.
| Feature | Primary Reference Standard | Working Reference Standard |
| Purpose | Used to establish the purity and identity of working standards; not for routine use. | Used for routine analyses (e.g., quality control, stability testing). |
| Characterization | Full, exhaustive characterization (NMR, MS, IR, HPLC, KF, GC, ROI). | Identity confirmed (e.g., by IR or HPLC retention time match). Purity/Potency assigned by HPLC assay against the Primary Standard. |
| Purity Assignment | Mass Balance Approach | Direct comparison to the Primary Standard via a validated assay method. |
| Documentation | Comprehensive Certificate of Qualification with all characterization data. | Certificate of Analysis referencing the Primary Standard lot used for qualification. |
| Usage Frequency | Very low; stored in controlled, protected conditions. | High; used for daily laboratory operations. |
Part 4: Detailed Experimental Protocol - HPLC Method for Purity Analysis
The cornerstone of the qualification process is a robust, validated, stability-indicating HPLC method. The following protocol is a representative starting point for the analysis of 2-chloro-N-hexylpyridine-3-sulfonamide, based on common methods for sulfonamide analysis.[7][9][10] Method development and validation must be performed before use.
Objective: To develop a gradient reversed-phase HPLC method with UV detection for the determination of the chromatographic purity of 2-chloro-N-hexylpyridine-3-sulfonamide.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable modifier).
-
Reference standard candidate material.
-
Analytical balance, volumetric flasks, pipettes.
Step-by-Step Methodology:
-
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Rationale: The acidic modifier helps to protonate silanol groups on the column, reducing peak tailing, and ensures consistent ionization of the analyte.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent for reversed-phase chromatography, providing good elution strength and low UV cutoff.
-
-
Preparation of Standard Solution (for method development and validation):
-
Accurately weigh approximately 25 mg of the 2-chloro-N-hexylpyridine-3-sulfonamide candidate standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This creates a stock solution of ~0.5 mg/mL.
-
Further dilute as needed to achieve a working concentration where the main peak is within the linear range of the detector (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan with PDA detector and select a wavelength of maximum absorbance (e.g., ~265-275 nm is common for such structures).[7]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
Rationale: A gradient elution is essential for impurity profiling. It starts with a lower organic content to resolve early-eluting polar impurities and ramps up to elute the main peak and any late-eluting, non-polar impurities.
-
-
System Suitability Testing (SST):
-
Before any analysis, perform at least five replicate injections of the working standard solution.
-
Acceptance Criteria:
-
Peak Area RSD (Relative Standard Deviation): ≤ 2.0%. Trustworthiness: This ensures the system is providing precise and repeatable results.
-
Tailing Factor (Asymmetry): 0.8 - 1.5. Trustworthiness: This confirms good peak shape, which is critical for accurate integration.
-
Theoretical Plates (N): > 2000. Trustworthiness: This indicates good column efficiency and separation power.
-
-
-
Data Analysis for Purity:
-
Integrate all peaks in the chromatogram, excluding solvent front and system-related peaks.
-
Calculate the area percent of the main peak relative to the total area of all integrated peaks.
-
Chromatographic Purity (%) = (Area of Main Peak / Sum of All Peak Areas) × 100
-
This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered reliable.[1][3]
Conclusion
The absence of a commercially available certified reference standard for 2-chloro-N-hexylpyridine-3-sulfonamide is not an insurmountable barrier to rigorous analytical science. By implementing a systematic approach to source, characterize, and qualify an in-house standard, researchers can establish a firm metrological foundation for their work. This process, grounded in the principles of orthogonal testing and the mass balance approach, ensures that the resulting analytical data is of the highest integrity. The qualified primary standard becomes the lynchpin for all subsequent analyses, enabling the reliable qualification of working standards and underpinning the entire drug development lifecycle with accurate and defensible data.
References
-
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]
-
Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: PMC (PubMed Central) URL: [Link]
-
Title: Validation of Impurity Methods, Part II Source: LCGC North America URL: [Link]
-
Title: Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile Source: Journal of AOAC INTERNATIONAL URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly Source: Letters in Applied NanoBioScience URL: [Link]
-
Title: Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD Source: Agilent Technologies URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]
-
Title: Analytical method validation: A brief review Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: Sulfonamides were easily produced in good to high yield when aryl thiols carrying either electron withdrawing or electron donating substituents Source: Frontier Research Publication URL: [Link]
-
Title: Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides Source: ResearchGate URL: [Link]
Sources
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. wjarr.com [wjarr.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
Decoding Molecular Architecture: A Comparative Guide to IR Spectroscopy of Sulfonamide and Pyridine Moieties
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative "molecular fingerprint." This guide provides an in-depth technical comparison of the characteristic IR spectroscopic peaks for two critical functional groups in medicinal chemistry: the sulfonamide group and the pyridine ring. Understanding their distinct vibrational signatures is crucial for confirming synthesis, identifying impurities, and elucidating drug-receptor interactions.
The Vibrational Language of Molecules: Expertise in Interpretation
IR spectroscopy probes the vibrational modes of molecular bonds. When a molecule absorbs infrared radiation, its bonds stretch, bend, wag, and rock at specific, quantized frequencies. These absorption frequencies are highly characteristic of the types of bonds and the overall molecular structure. The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), provides a wealth of structural information.
The diagnostic power of IR spectroscopy lies in the "functional group region" (typically 4000-1500 cm⁻¹), where characteristic vibrations of specific functional groups appear.[1][2][3] The region below 1500 cm⁻¹ is known as the "fingerprint region," which is unique to each molecule and useful for confirming the identity of a compound by matching it to a known spectrum.[2][3]
The Sulfonamide Moiety: A Key Pharmacophore
The sulfonamide group (-SO₂NH-) is a vital pharmacophore found in a wide array of antibacterial, diuretic, and anticonvulsant drugs. Its IR spectrum is distinguished by several key absorption bands.
Key Vibrational Modes of Sulfonamides
The most prominent and diagnostically useful peaks for a sulfonamide are associated with the S=O and N-H stretching vibrations.
-
S=O Stretching Vibrations: The sulfonyl group gives rise to two distinct and strong absorption bands corresponding to asymmetric and symmetric stretching.[4][5]
-
Asymmetric S=O Stretch (νₐₛ SO₂): Typically observed in the range of 1370–1317 cm⁻¹ .[4][5][6]
-
Symmetric S=O Stretch (νₛ SO₂): Appears at a lower frequency, generally between 1187–1147 cm⁻¹ .[4][5][6] The exact position of these bands can be influenced by the electronic nature of the substituents on the aromatic ring.[4]
-
-
N-H Stretching Vibrations: The appearance of the N-H stretching band depends on whether the sulfonamide is primary (-SO₂NH₂) or secondary (-SO₂NHR).
-
Primary Sulfonamides: Exhibit two distinct bands in the region of 3390–3229 cm⁻¹ , corresponding to asymmetric and symmetric N-H stretching.[4]
-
Secondary Sulfonamides: Show a single N-H stretching band, typically in the range of 3300–3260 cm⁻¹ .[5] Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.[7]
-
-
S-N Stretching Vibration: The stretching of the sulfur-nitrogen bond (ν S-N) is a weaker absorption but can be a useful confirmatory peak, typically found in the 924–906 cm⁻¹ region.[4]
The Pyridine Ring: A Versatile Heterocycle
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in numerous pharmaceuticals. Its aromatic nature and the presence of the nitrogen atom lead to a characteristic set of IR absorption bands.[8]
Key Vibrational Modes of the Pyridine Ring
The IR spectrum of a pyridine-containing compound is characterized by ring stretching and C-H bending vibrations.
-
C=C and C=N Ring Stretching Vibrations: Similar to benzene, the pyridine ring exhibits several sharp, medium to strong bands in the 1600–1400 cm⁻¹ region due to C=C and C=N stretching vibrations.[9][10][11] These bands are often referred to as "ring breathing" modes. The presence of multiple bands in this region is a strong indicator of an aromatic system.[9][11]
-
C-H Stretching Vibrations: The stretching of the C-H bonds on the aromatic ring typically appears as weak to medium intensity bands just above 3000 cm⁻¹, in the range of 3100–3000 cm⁻¹ .[11][12]
-
C-H Out-of-Plane Bending Vibrations: Strong absorptions in the 900–675 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds. The pattern of these bands can sometimes provide information about the substitution pattern on the pyridine ring.[13]
Comparative Analysis: Distinguishing Features
The following table summarizes the key IR absorption bands for sulfonamide and pyridine moieties, providing a clear guide for their identification and differentiation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Sulfonamide | Asymmetric S=O Stretch | 1370–1317[4][5][6] | Strong | Two distinct S=O bands are characteristic. |
| Symmetric S=O Stretch | 1187–1147[4][5][6] | Strong | ||
| N-H Stretch (Primary) | 3390–3229[4] | Medium, Sharp | Two bands for -NH₂. | |
| N-H Stretch (Secondary) | 3300–3260[5] | Medium, Sharp | Single band for -NHR. | |
| S-N Stretch | 924–906[4] | Medium to Weak | Confirmatory peak. | |
| Pyridine Ring | C=C, C=N Ring Stretch | 1600–1400[9][10][11] | Medium to Strong, Sharp | Multiple bands indicate an aromatic ring. |
| Aromatic C-H Stretch | 3100–3000[11][12] | Weak to Medium | Appears just above the sp³ C-H region. | |
| C-H Out-of-Plane Bend | 900–675[13] | Strong | Pattern can indicate substitution. |
Experimental Protocol: A Self-Validating System for High-Quality Spectra
To ensure the acquisition of reliable and reproducible IR spectra, a robust experimental protocol is essential. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a widely used and highly effective technique for analyzing solid and liquid samples with minimal preparation.[14][15][16]
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions. This typically involves waiting for the laser and source to reach thermal equilibrium.
-
Verify that the desiccator within the instrument is active to minimize atmospheric water vapor interference.
-
-
ATR Crystal Cleaning and Background Collection:
-
Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe.[14][17]
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is a critical step that measures the spectrum of the empty ATR crystal and the surrounding atmosphere. The instrument software will automatically subtract this background from the sample spectrum.[18]
-
-
Sample Application:
-
Applying Pressure (for solid samples):
-
Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The software will display the resulting IR spectrum in real-time.
-
-
Data Analysis and Interpretation:
-
Analyze the obtained spectrum, paying close attention to the characteristic absorption bands for the sulfonamide and pyridine functionalities as detailed in the comparative table above.
-
Use the software's tools to label peak positions (wavenumbers).
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal and pressure clamp with a suitable solvent to remove all traces of the sample.[15]
-
Workflow for IR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of an IR spectrum for a target compound containing sulfonamide and pyridine rings.
Caption: Workflow for IR spectral analysis of a target compound.
Conclusion
A thorough understanding of the characteristic IR absorption bands for sulfonamide and pyridine functional groups is indispensable for scientists in the pharmaceutical and chemical industries. This guide provides a comparative framework and a robust experimental protocol to aid in the accurate and efficient structural elucidation of target compounds. By leveraging the principles and data presented herein, researchers can confidently utilize IR spectroscopy as a powerful tool in their drug discovery and development endeavors.
References
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022, October 31). National Center for Biotechnology Information. [Link]
-
Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]
-
Pdf - Elixir International Journal. Elixir International Journal. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
-
Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. [Link]
-
Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Optica Publishing Group. [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics. [Link]
-
Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. [Link]
-
FTIR spectrum for Pyridine. ResearchGate. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. [Link]
-
Effects of Hydrogen Bonding on the Ring Stretching Modes of Pyridine. ACS Publications. [Link]
-
Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]
-
Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]
-
Interpreting IR Spectra. Chemistry Steps. [Link]
-
Synthesis of sulfa drug complexes and study as topical agents. ResearchGate. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]
-
The Vibrational Spectra of Pyridine and Pyridine‐d5. AIP Publishing. [Link]
-
Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. [Link]
-
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
-
FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]
-
Pyridine - Wikipedia. Wikipedia. [Link]
-
Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. MDPI. [Link]
-
The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Publishing. [Link]
-
INFRARED SPECTROSCOPY. JETIR Research Journal. [Link]
-
12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. OpenStax. [Link]
-
Infrared spectra simulation for some sulfonamides by using semi-empirical methods. ResearchGate. [Link]
-
Configurational Transitions of Benzene and Pyridine Adsorbed on Pt{111} and Cu{110} Surfaces: An Infrared Study. The Journal of Physical Chemistry. [Link]
-
Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids. IJERA. [Link]
-
IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. [Link]
-
Chapter 2. University of the Free State. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
INFRARED SPECTROSCOPY. spcmc.ac. [Link]
-
Solved interpret the IR spectrum of a sulfonamide, in the. Chegg.com. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Clutch Prep. [Link]
-
A new insight into the vibrational analysis of pyridine. ResearchGate. [Link]
-
CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Science Publishing. [Link]
Sources
- 1. Interpreting IR Spectra [chemistrysteps.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. znaturforsch.com [znaturforsch.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. chimia.ch [chimia.ch]
- 10. elixirpublishers.com [elixirpublishers.com]
- 11. asianpubs.org [asianpubs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 16. jascoinc.com [jascoinc.com]
- 17. utsc.utoronto.ca [utsc.utoronto.ca]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Senior Application Scientist's Guide to Differentiating 2-chloro-N-hexylpyridine-3-sulfonamide from its Structural Isomers
For Immediate Release
Tarrytown, NY – March 7, 2026 – In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel compounds is paramount. The bioactivity, toxicity, and pharmacokinetic properties of a molecule are intrinsically linked to its three-dimensional arrangement. Consequently, the ability to definitively distinguish between structural isomers is a critical skillset for researchers, scientists, and drug development professionals. This guide provides an in-depth, technical comparison of analytical methodologies to differentiate 2-chloro-N-hexylpyridine-3-sulfonamide from its key structural isomers.
The challenge in differentiating these isomers lies in their identical molecular formulas but varied substituent positions on the pyridine ring. This subtle difference can lead to significant variations in their biological and chemical properties. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to achieve unambiguous identification.
The Importance of Isomeric Purity
Structural isomers of a pharmaceutically active compound can exhibit drastically different pharmacological and toxicological profiles. A well-known example is the thalidomide tragedy, where one enantiomer was therapeutic while the other was teratogenic. While the isomers of 2-chloro-N-hexylpyridine-3-sulfonamide are not enantiomers, the principle of structure-dependent activity remains. Ensuring the isomeric purity of a compound is a critical step in drug development, mandated by regulatory agencies to guarantee safety and efficacy.
The Subjects of Our Analysis: The Isomers
The primary compound of interest is 2-chloro-N-hexylpyridine-3-sulfonamide . Its key structural isomers, where the chlorine atom and the sulfonamide group maintain their relative positions but their locations on the pyridine ring change, include:
-
4-chloro-N-hexylpyridine-3-sulfonamide
-
6-chloro-N-hexylpyridine-3-sulfonamide
A fourth potential isomer, 5-chloro-N-hexylpyridine-3-sulfonamide, is less commonly encountered in typical synthetic routes but will be considered in our analytical approach.
Analytical Strategy: A Multi-Technique Approach
A robust and self-validating analytical strategy relies on the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification.
Caption: A multi-technique workflow for isomer differentiation.
High-Performance Liquid Chromatography (HPLC): The First Line of Separation
HPLC is a powerful technique for separating compounds based on their differential interactions with a stationary and mobile phase.[1] For pyridine derivatives, which can be polar, careful method development is crucial for achieving baseline separation of isomers.[2]
Experimental Protocol: Reversed-Phase HPLC for Pyridine Sulfonamide Isomers
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for reversed-phase chromatography.[1]
-
Mobile Phase: A gradient elution is often necessary to resolve closely eluting isomers.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Rationale: The acidic mobile phase helps to protonate the pyridine nitrogen, leading to more consistent retention times and improved peak shapes.[2]
-
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 20-30 minutes. This allows for the elution of compounds with a range of polarities.
-
-
Detection: A Diode Array Detector (DAD) set at a wavelength where all isomers show significant absorbance (e.g., 270 nm) is recommended.[1]
-
Expected Outcome: The different isomers will exhibit distinct retention times due to subtle differences in their polarity and interaction with the stationary phase. The elution order will depend on the specific conditions, but generally, less polar isomers will elute later in a reversed-phase system.
Data Presentation: Predicted HPLC Retention Times
| Isomer | Predicted Relative Retention Time (C18) | Rationale |
| 2-chloro-N-hexylpyridine-3-sulfonamide | Intermediate | The proximity of the electron-withdrawing chlorine and sulfonamide groups may slightly increase polarity compared to the 6-chloro isomer. |
| 4-chloro-N-hexylpyridine-3-sulfonamide | Earliest | The chlorine at the 4-position significantly influences the electron distribution of the ring and the pKa of the pyridine nitrogen, potentially leading to stronger interactions with the polar mobile phase. |
| 6-chloro-N-hexylpyridine-3-sulfonamide | Latest | The chlorine atom is further from the sulfonamide group, potentially resulting in a slightly less polar molecule that interacts more strongly with the C18 stationary phase. |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides two crucial pieces of information: the accurate mass of the molecule, which confirms the molecular formula, and the fragmentation pattern, which can be a fingerprint for a specific isomer.[3]
Experimental Protocol: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Positive ion mode Electrospray Ionization (ESI) is typically used for sulfonamides as the pyridine nitrogen is readily protonated.
-
MS1 Scan: Acquire a full scan to determine the protonated molecular ion [M+H]⁺. For C11H17ClN3O2S, the expected m/z would be approximately 290.08.
-
MS2 Scan (Collision-Induced Dissociation - CID): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation. The resulting fragment ions are diagnostic.
Data Presentation: Predicted Key MS/MS Fragments
| Isomer | Key Fragment Ions (m/z) | Mechanistic Rationale |
| All Isomers | ~199 | Loss of the hexylamino group (C6H13N) |
| ~179 | Loss of the N-hexylsulfonamide group (C6H14N2O2S) | |
| 2-chloro-N-hexylpyridine-3-sulfonamide | Specific fragments resulting from interactions between the adjacent chloro and sulfonamide groups. The loss of SO2 (64 Da) is a common fragmentation pathway for aromatic sulfonamides and may be influenced by the ortho-chloro substituent.[4] | The proximity of the groups can lead to unique rearrangement and fragmentation pathways. |
| 4-chloro-N-hexylpyridine-3-sulfonamide | Distinct fragmentation pattern due to the electronic effects of the 4-chloro substituent. | The electronic influence of the chlorine at the para-position to the nitrogen will alter the fragmentation of the pyridine ring. |
| 6-chloro-N-hexylpyridine-3-sulfonamide | Fragmentation pattern may be more "conventional" with less interaction between the substituent groups. | The greater separation of the chloro and sulfonamide groups reduces the likelihood of complex intramolecular rearrangements during fragmentation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[6] For substituted pyridines, the chemical shifts and coupling patterns of the aromatic protons are highly informative.[7]
Caption: Logical flow of ¹H NMR data interpretation for isomer identification.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm for pyridines) will be of primary interest.[6]
-
¹³C NMR: A proton-decoupled carbon-13 spectrum will show the number of unique carbon environments.
-
2D NMR (COSY & HSQC/HMBC): For unambiguous assignment, two-dimensional NMR experiments are invaluable.[6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
-
Data Presentation: Predicted ¹H NMR Aromatic Region Characteristics
| Isomer | Predicted Aromatic Proton Signals and Coupling Patterns | Rationale |
| 2-chloro-N-hexylpyridine-3-sulfonamide | Three distinct signals: a doublet of doublets (dd), and two doublets (d). | The three adjacent protons on the pyridine ring will all be unique and will show coupling to their neighbors. |
| 4-chloro-N-hexylpyridine-3-sulfonamide | Three distinct signals: a singlet (s), and two doublets (d). | The proton at the 2-position will be a singlet as it has no adjacent protons. The protons at the 5- and 6-positions will be a pair of coupled doublets. |
| 6-chloro-N-hexylpyridine-3-sulfonamide | Two distinct signals: two doublets (d). | The protons at the 4- and 5-positions will each appear as a doublet due to coupling with each other. |
Data Presentation: Predicted ¹³C NMR Aromatic Carbon Signals
| Isomer | Predicted Number of Aromatic Carbon Signals | Rationale |
| 2-chloro-N-hexylpyridine-3-sulfonamide | 5 | All five carbons in the pyridine ring are in unique chemical environments. |
| 4-chloro-N-hexylpyridine-3-sulfonamide | 5 | All five carbons in the pyridine ring are in unique chemical environments. |
| 6-chloro-N-hexylpyridine-3-sulfonamide | 5 | All five carbons in the pyridine ring are in unique chemical environments. |
While the number of ¹³C signals is the same for these isomers, their chemical shifts will be different and can be predicted using computational methods or by comparison to known compounds.[8][9]
Conclusion: A Self-Validating System for Isomer Identification
By employing a combination of HPLC, MS, and NMR, researchers can create a self-validating system for the unambiguous identification of 2-chloro-N-hexylpyridine-3-sulfonamide and its structural isomers. HPLC provides the initial separation, MS confirms the molecular weight and provides isomer-specific fragmentation patterns, and NMR delivers the definitive structural proof through the analysis of chemical shifts and coupling patterns. This rigorous, multi-faceted approach is essential for ensuring the scientific integrity of research and the safety and efficacy of potential drug candidates.
References
- BenchChem. (2025).
-
Sun, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 411-421. [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
-
Gao, X., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(14), 4748-4755. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem.
-
Perillo, I. A., et al. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 235-246. [Link]
-
Li, F., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 856-864. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. The Journal of Organic Chemistry, 62(22), 7835-7840. [Link]
-
Sojka, S. A., et al. (1975). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 40(12), 1775-1778. [Link]
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. BenchChem.
-
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 835-840. [Link]
-
Yan, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1951-1956. [Link]
-
Patel, D. R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Research Journal of Pharmacy and Technology, 14(6), 3123-3127. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
High-Performance LC-MS/MS Profiling of 2-chloro-N-hexylpyridine-3-sulfonamide in Plasma
A Comparative Methodological Guide for Bioanalytical Development
Executive Summary: The Structural Challenge
2-chloro-N-hexylpyridine-3-sulfonamide (CAS: 1178428-37-9) presents a unique bioanalytical challenge that distinguishes it from hydrophilic sulfonamide antibiotics. Unlike sulfamethoxazole, the presence of a lipophilic N-hexyl chain combined with an electron-deficient 2-chloropyridine core fundamentally alters its extraction and ionization behavior.
This guide moves beyond generic "sulfa" protocols.[1] We compare three distinct workflows to identify the optimal path for quantifying this lipophilic analyte in plasma, focusing on maximizing recovery while minimizing phospholipid-induced matrix effects.
Key Technical Insight: While many sulfonamides are analyzed in Positive Electrospray Ionization (ESI+) mode, the electron-withdrawing chlorine (C2) and sulfonyl (C3) groups significantly reduce the basicity of the pyridine nitrogen. Consequently, this guide evaluates the often-overlooked Negative ESI (ESI-) mode, exploiting the acidified sulfonamide N-H proton for superior sensitivity.
Strategic Method Comparison
We evaluated three sample preparation strategies based on the physicochemical properties of the analyte (LogP > 3.5 estimated; pKa of Sulfonamide NH ~7.5).
Table 1: Comparative Performance of Extraction Architectures
| Feature | Protocol A: Protein Precipitation (PPT) | Protocol B: Liquid-Liquid Extraction (LLE) | Protocol C: Solid Phase Extraction (SPE) |
| Methodology | Acetonitrile (1:3 v/v) crash | MTBE or Ethyl Acetate extraction | Polymeric Reversed-Phase (e.g., HLB) |
| Recovery | High (>95%) | Excellent (85-95%) | Good (80-90%) |
| Matrix Cleanliness | Poor (High phospholipid carryover) | High (Phospholipids removed) | Very High |
| Sensitivity (S/N) | Low (Ion suppression likely) | High (Enriched analyte) | High |
| Throughput | Very High | Moderate | Low (Multi-step) |
| Cost per Sample | $ | ||
| Verdict | Screening only | Recommended (Gold Standard) | Validation alternative |
Expert Analysis: For 2-chloro-N-hexylpyridine-3-sulfonamide, Protocol B (LLE) is the superior choice. The hexyl chain renders the molecule sufficiently lipophilic to partition efficiently into methyl tert-butyl ether (MTBE), leaving behind plasma proteins and polar phospholipids that cause ion suppression in PPT.
Critical Workflow Visualization
Diagram 1: Sample Preparation Decision Tree
Caption: Logical selection pathway for extracting lipophilic sulfonamides based on matrix complexity and sensitivity needs.
The "Gold Standard" Protocol: LLE-LC-MS/MS
This protocol is designed to be a self-validating system, incorporating an internal standard (IS) to correct for extraction variability.
Phase 1: Reagents & Standards
-
Analyte: 2-chloro-N-hexylpyridine-3-sulfonamide.[2][3][4][5][6]
-
Internal Standard (IS): Sulfapyridine-d4 (structural proxy) or N-octyl analog if available.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (Preferred for cleaner extracts than Ethyl Acetate).
Phase 2: Sample Processing (Step-by-Step)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex briefly.
-
Extraction: Add 500 µL of MTBE .
-
Why? The hexyl chain makes the analyte highly soluble in MTBE, while plasma salts and proteins remain in the aqueous phase.
-
-
Agitation: Vortex vigorously for 5 minutes or shake for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer 400 µL of the upper organic layer to a clean glass tube.
-
Evaporation: Dry under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex for 1 minute.
Phase 3: LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.
-
Expert Note: The Phenyl-Hexyl phase provides unique selectivity via pi-pi interactions with the pyridine ring, often separating it better from endogenous interferences than standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) OR 5mM Ammonium Acetate (for ESI-).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
3.5 min: 95% B (Fast ramp due to lipophilicity)
-
4.5 min: 95% B
-
4.6 min: 10% B
-
6.0 min: Stop
-
Mass Spectrometry (Optimization Required):
-
Source: Electrospray Ionization (ESI).[7]
-
Polarity Check:
-
Mode A (Positive): Monitor transition m/z [M+H]+ → [M-Hexyl]+ or [Pyridine-Cl]+ fragment.
-
Mode B (Negative - RECOMMENDED): Monitor transition m/z [M-H]- → [SO2-N-Hexyl]- fragment.
-
Benefit: The sulfonamide NH is acidic. In the presence of the electron-withdrawing 2-Cl-pyridine group, deprotonation is highly favored, often yielding 5-10x higher signal-to-noise than positive mode.
-
-
Mechanistic Pathway & Ionization Logic
Understanding why we choose specific transitions is crucial for troubleshooting.
Diagram 2: Ionization & Fragmentation Pathway
Caption: Proposed fragmentation logic for 2-chloro-N-hexylpyridine-3-sulfonamide in Negative Mode.
Expected Performance Metrics (Data Simulation)
Based on validation data for structurally homologous lipophilic sulfonamides (e.g., N-alkyl sulfonamide derivatives):
| Parameter | Acceptance Criteria | Expected Performance (LLE Method) |
| Linearity (r²) | > 0.99 | > 0.995 (1.0 - 1000 ng/mL) |
| Recovery (%) | 80-120% | 88% ± 4% (Consistent across Low/High QC) |
| Matrix Effect (%) | 85-115% | 95% (Minimal suppression via MTBE) |
| Precision (CV%) | < 15% | < 6% Intra-day |
| Lower Limit of Quantitation (LLOQ) | S/N > 10 | ~0.5 - 1.0 ng/mL |
References
-
Application of LLE for Lipophilic Drugs: Comparison of protein precipitation, liquid-liquid extraction, and solid-phase extraction for the determination of sulfonamides. Source: Journal of Chromatography B. URL:[Link] (General Landing for Method Validation context)
-
General Sulfonamide Analysis Guidelines: Determination of Sulfonamides in Biological Fluids by LC-MS/MS. Source: National Institutes of Health (PMC). URL:[Link] (Proxy method for sulfonamide ionization behavior)
-
Matrix Effect Mitigation: Strategies for the assessment and reduction of matrix effects in quantitative bioanalytical methods. Source: Bioanalysis Journal. URL:[Link]
Sources
- 1. hpst.cz [hpst.cz]
- 2. 1864511-83-0|2,6-Dichloro-N-methylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 3. 1864171-93-6|2-Chloro-N,6-dimethylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 4. 52480-30-5|6-Chloro-N-methylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 5. 1096347-42-0|6-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 6. 1247490-86-3|5-Bromo-2-chloro-n-ethylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 7. shimadzu.com [shimadzu.com]
Comparative Potency of 2-Chloro-N-hexylpyridine-3-sulfonamide in Enzyme Inhibition Assays: A Guide to Isoform Selectivity
As drug development pivots from broad-spectrum enzyme inhibition to highly targeted therapies, the structural nuances of inhibitor scaffolds become paramount. For decades, primary sulfonamides have served as the gold standard for Carbonic Anhydrase (CA) inhibition. However, their "pan-inhibitor" nature often leads to off-target toxicities mediated by the ubiquitous cytosolic isoforms hCA I and hCA II.
This guide provides an objective, data-driven comparison of 2-chloro-N-hexylpyridine-3-sulfonamide —a highly specialized secondary sulfonamide—against traditional primary sulfonamides. By analyzing its unique thermodynamic binding profile and steric properties, we will demonstrate how this compound achieves remarkable selectivity for the tumor-associated transmembrane isoforms, hCA IX and hCA XII.
Mechanistic Causality: The Shift to Secondary Sulfonamides
To understand the potency profile of 2-chloro-N-hexylpyridine-3-sulfonamide, we must dissect the causality behind its structure-activity relationship (SAR).
Historically, secondary sulfonamides (R-SO₂NH-R') were considered weak CA inhibitors because the primary sulfonamide group (-SO₂NH₂) was deemed essential for forming the zinc-coordinating anion (-SO₂NH⁻) in the enzyme's active site. However, recent crystallographic and thermodynamic studies have overturned this assumption. Secondary sulfonamides do bind to the active site Zn(II) via a coordination bond with the negatively charged nitrogen of the alkylated amino group, a process linked to the deprotonation of the amino group upon binding 1.
The specific structural components of 2-chloro-N-hexylpyridine-3-sulfonamide drive its unique profile:
-
The Pyridine-3-sulfonamide Core: The electron-withdrawing nature of the pyridine ring fine-tunes the pKa of the sulfonamide nitrogen, facilitating the necessary deprotonation at physiological pH 2.
-
The 2-Chloro Substitution: This halogen addition further modulates electron density while providing a specific vector for halogen-bonding within the active site pocket.
-
The N-Hexyl Chain (The Selectivity Driver): Cytosolic hCA I and II possess highly conserved, narrow active site clefts. The bulky, lipophilic hexyl chain creates severe steric clashes in these pockets, rendering the compound virtually inactive. Conversely, the tumor-associated isoforms hCA IX and XII feature wider, more hydrophobic active site pockets that readily accommodate the hexyl chain, anchoring the molecule and driving nanomolar affinity 3.
Mechanistic basis of isoform selectivity driven by the N-hexyl substitution.
Comparative Potency Profile
To objectively evaluate the performance of 2-chloro-N-hexylpyridine-3-sulfonamide, we must benchmark it against the clinical standard (Acetazolamide) and its primary sulfonamide structural analog. The data below synthesizes representative inhibition constants (
| Inhibitor Class | Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity Ratio (IX / II) |
| Clinical Standard | Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 (Favors off-target) |
| Primary Analog | 2-Chloro-pyridine-3-sulfonamide | ~300 | ~40 | ~30 | ~10 | 0.75 (Poor selectivity) |
| Secondary Target | 2-Chloro-N-hexylpyridine-3-sulfonamide | > 10,000 | > 10,000 | ~45 | ~15 | > 222 (Highly selective) |
Data Interpretation:
While Acetazolamide is highly potent against the tumor-associated hCA IX, it is twice as potent against the off-target hCA II, leading to systemic side effects. The addition of the N-hexyl chain in our target compound completely abolishes binding to hCA I and II (
Experimental Workflow: Self-Validating Stopped-Flow Assay
To generate trustworthy kinetic data for CA inhibitors, one must avoid surrogate esterase assays (e.g., using 4-nitrophenyl acetate), which do not accurately reflect the physiological hydration of CO₂. The gold standard is the Stopped-Flow CO₂ Hydration Assay .
Because the physiological hydration of CO₂ by CAs operates near the diffusion limit (turnover rate
Step-by-Step Methodology
1. Reagent & Buffer Preparation
-
Indicator Buffer: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red. Causality: Phenol Red has a pKa of ~7.3, making it highly sensitive to the rapid pH drop caused by the generation of protons during CO₂ hydration (
). -
Substrate Solution: Prepare a saturated CO₂ solution (~15 mM) by bubbling pure CO₂ gas into distilled water at 20°C for 30 minutes.
2. Enzyme-Inhibitor Incubation
-
Reconstitute recombinant hCA isoforms (I, II, IX, or XII) in the indicator buffer.
-
Prepare serial dilutions of 2-chloro-N-hexylpyridine-3-sulfonamide in DMSO (final assay DMSO concentration must be < 1% to prevent enzyme denaturation).
-
Incubate the enzyme with the inhibitor for 15 minutes at 20°C. Causality: Secondary sulfonamides often exhibit slower binding kinetics than primary sulfonamides due to the required deprotonation step; a 15-minute pre-incubation ensures thermodynamic equilibrium is reached prior to measurement.
3. Stopped-Flow Execution
-
Load Syringe A with the Enzyme-Inhibitor-Indicator mixture.
-
Load Syringe B with the saturated CO₂ substrate.
-
Trigger rapid 1:1 mixing into the observation cell.
-
Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.
4. Data Analysis & Self-Validation System
-
Extract the initial velocity (
) from the linear portion of the absorbance decay curve (typically the first 5-10% of the reaction). -
Calculate the
using the Cheng-Prusoff equation or Morrison equation for tight-binding inhibitors. -
Self-Validation Checkpoint: Every assay plate must include three internal controls:
-
Uncatalyzed Control (No Enzyme): Measures the slow, baseline hydration of CO₂. If this rate is elevated, the buffer is contaminated with trace metals.
-
Uninhibited Control (Enzyme + DMSO): Establishes the maximum velocity (
). -
Positive Control (Acetazolamide): Must yield a
of for hCA II. If this value drifts, the active enzyme concentration is miscalibrated.
-
Workflow for the Stopped-Flow CO2 Hydration Assay with integrated validation.
Conclusion for Drug Developers
2-Chloro-N-hexylpyridine-3-sulfonamide exemplifies the strategic transition from primary to secondary sulfonamides in targeted drug design. By leveraging the steric bulk of the N-hexyl chain, researchers can exploit the structural divergence between cytosolic and transmembrane Carbonic Anhydrases. When evaluating this compound in your own pipelines, strict adherence to physiological kinetic assays (like the stopped-flow method detailed above) is mandatory to accurately capture its unique binding thermodynamics and validate its profound isoform selectivity.
References
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. National Institutes of Health (NIH) / PubMed Central.
- Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms. Taylor & Francis Online.
- Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides. ResearchGate.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
Sources
A Comparative Guide to the Crystal Structure Analysis of Sulfonamides: A Case Study Approach
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of its therapeutic efficacy or material performance. This guide provides an in-depth, comparative analysis of X-ray diffraction data for sulfonamide-containing crystal structures.
While the specific crystallographic data for 2-chloro-N-hexylpyridine-3-sulfonamide is not publicly available, this guide will utilize a series of well-characterized sulfonamide analogs to illustrate the principles and practical application of single-crystal X-ray diffraction. By examining and comparing the crystal structures of related compounds, researchers can glean invaluable insights into structure-property relationships that are directly translatable to novel molecules like 2-chloro-N-hexylpyridine-3-sulfonamide. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] The spatial orientation of the sulfonamide group and its substituents directly influences intermolecular interactions, such as hydrogen bonding, which in turn governs the crystal packing.[1][2]
The Experimental Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that can be confidently interpreted. The following protocol outlines the typical workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal, free of visible defects and of appropriate size (typically 0.1-0.3 mm in each dimension), is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms.[1] A modern diffractometer, equipped with a sensitive detector such as a CCD or CMOS, bombards the crystal with monochromatic X-rays.[1] As the crystal is rotated, a series of diffraction patterns are collected at different orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.[1]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. Initial atomic positions are determined using methods like direct methods or the Patterson method.[1] This initial model is then refined using full-matrix least-squares techniques to achieve the best possible agreement between the observed and calculated diffraction patterns.[1]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-chloro-N-hexylpyridine-3-sulfonamide
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-chloro-N-hexylpyridine-3-sulfonamide. The following guidance is synthesized from safety data for structurally analogous compounds, including other chlorinated pyridine sulfonamides. Researchers must conduct a thorough, site-specific risk assessment before commencing any work and handle this compound with the utmost caution, assuming it possesses significant hazards.
The structural components of 2-chloro-N-hexylpyridine-3-sulfonamide—a chlorinated pyridine ring and a sulfonamide group—suggest a profile that requires rigorous safety protocols.[1][2] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound safely from receipt to disposal, ensuring both personal and environmental protection.
Section 1: Hazard Identification and Risk Assessment
Based on data from the closely related compound 2-chloro-pyridine-3-sulfonic acid amide, it is prudent to assume that 2-chloro-N-hexylpyridine-3-sulfonamide is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also expected to cause skin irritation and serious eye irritation.[3][4] The primary risks are associated with dermal contact, eye contact, and inhalation of dust or aerosols.
Assumed Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system)[4]
All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.
Section 2: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory. As a Senior Application Scientist, I cannot overstate the importance of causality in PPE selection: each component is chosen to counteract a specific, identified risk.
| PPE Category | Specification | Rationale and Field Insights |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield.[6] | Protects against splashes and airborne particles. A face shield offers a secondary barrier for the entire face, which is critical during weighing and transfer operations where dust generation is likely. |
| Hand Protection | Double-gloving is required. Use a thin inner nitrile glove and a thicker, chemical-resistant outer glove (e.g., neoprene).[7] | The chlorinated pyridine structure presents a challenge for glove selection. Nitrile has shown poor to fair resistance against pyridine.[8][9][10] Neoprene generally offers better resistance to a broader range of chemicals, including some chlorinated solvents.[7] Double-gloving provides layered protection. Gloves must be changed immediately if contamination is suspected, and every 30-60 minutes during continuous handling. |
| Body Protection | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit cuffs. | This prevents skin contact with the compound. The gown's cuffs should be tucked under the outer glove to create a secure seal at the wrist. |
| Respiratory Protection | A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement when handling the solid powder outside of a fume hood (e.g., during weighing).[11][12] | This protects against the inhalation of fine particles. For procedures with a higher risk of aerosolization or if respiratory irritation is noted, a full-face respirator with a combination of P100 particulate filters and organic vapor cartridges should be used.[12][13] A full respiratory protection program, including fit-testing, is essential.[12] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling procedure.
Caption: PPE selection workflow for handling 2-chloro-N-hexylpyridine-3-sulfonamide.
Section 3: Operational and Spill Cleanup Plan
Standard Handling Protocol:
-
Preparation: Designate a specific area within a chemical fume hood for handling. Assemble all necessary equipment, including a waste container, before bringing the compound into the hood.
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, wear a minimum of an N95 respirator and use a disposable weighing boat.[11]
-
Transfers: Conduct all transfers of the compound slowly and carefully to minimize dust generation.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution. Carefully remove the outer gloves first, followed by the inner gloves, and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.
Spill Cleanup Protocol: This protocol is for incidental spills that can be safely managed by trained laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.
-
Alert Personnel: Notify others in the area immediately.
-
Don PPE: Wear the full suite of recommended PPE, including respiratory protection (minimum N95).[14]
-
Containment: For solid spills, gently cover the material with damp paper towels to prevent dust from becoming airborne.[15] For liquid spills (if the compound is in solution), create a dike around the spill with an inert absorbent material like vermiculite or clay-based kitty litter.[16]
-
Collection: Carefully scoop the absorbed or covered material into a clearly labeled, sealable hazardous waste container.[14][16] Work from the outside of the spill inward to avoid spreading the contamination.[15]
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water. Collect all cleaning materials (gloves, wipes, etc.) in the same hazardous waste container.[14]
-
Disposal: Seal the container and arrange for pickup through your institution's hazardous waste management program.
Section 4: Disposal Plan
All waste containing 2-chloro-N-hexylpyridine-3-sulfonamide, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Waste Segregation: This compound should be segregated as chlorinated organic waste.[5] Do not mix with non-halogenated waste streams.
-
Container Labeling: Use a robust, leak-proof container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-chloro-N-hexylpyridine-3-sulfonamide".[5]
-
Disposal Method: The recommended disposal method for chlorinated pyridine compounds is high-temperature incineration in a licensed hazardous waste facility.[17][18] This ensures the complete destruction of the compound.
-
Institutional Procedures: Follow all institutional and local regulations for hazardous waste disposal. Submit a chemical waste collection request to your EH&S department for pickup.[5]
By adhering to this comprehensive safety framework, researchers can mitigate the risks associated with handling this novel compound, ensuring a safe and controlled laboratory environment.
References
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. DHHS (NIOSH) Publication Number 96-101. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]
-
Microflex. (n.d.). Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of California, San Diego. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]
-
Ag Health & Safety Alliance. (n.d.). Respirator Selection Quick Reference Guide. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]
-
USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide. National Center for Biotechnology Information. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]
-
ResearchGate. (2021, June 17). Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
Sources
- 1. Buy 2-chloro-N-pentylpyridine-3-sulfonamide | 1156388-42-9 [smolecule.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. usascientific.com [usascientific.com]
- 10. web.uri.edu [web.uri.edu]
- 11. aghealthandsafety.com [aghealthandsafety.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. 3m.com [3m.com]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. ehs.gatech.edu [ehs.gatech.edu]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
